molecular formula C10H6INO3 B12078276 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- CAS No. 22200-49-3

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Cat. No.: B12078276
CAS No.: 22200-49-3
M. Wt: 315.06 g/mol
InChI Key: ZGLBZJRIKSFPNY-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- is a useful research compound. Its molecular formula is C10H6INO3 and its molecular weight is 315.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-iodo-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLBZJRIKSFPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264005
Record name 4-Hydroxy-7-iodo-3-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22200-49-3
Record name 4-Hydroxy-7-iodo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22200-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-iodo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Characterization and Analytical Profiling of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 22200-49-3), frequently referred to by its dominant tautomeric name 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a highly functionalized heterocyclic building block. Historically, halogenated quinolones have served as critical intermediates in the synthesis of antimetabolites and. More recently, the compound has demonstrated significant utility in agronomic sciences, specifically engineered for the .

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of this compound, detailing the causality behind specific analytical methodologies required to characterize its complex tautomeric behavior.

Structural Dynamics: Tautomerism and Solvent Causality

A defining characteristic of 4-hydroxyquinoline-3-carboxylic acids is their dynamic tautomeric equilibrium. While often drawn as a 4-hydroxyquinoline, the compound predominantly exists as the 4-oxo-1,4-dihydroquinoline tautomer in both the solid state and in polar solutions.

The Causality of Solvent Selection: The analytical choice of solvent is dictated by the molecule's propensity to form robust, insoluble intermolecular hydrogen-bonded dimers via the C-3 carboxylic acid and the C-4 carbonyl/N-H groups. Non-polar solvents (e.g., CDCl₃) fail to disrupt this crystalline lattice. Therefore, DMSO-d₆ is strictly required for NMR analysis. DMSO acts as a potent hydrogen-bond acceptor, effectively solvating the monomeric species. Furthermore, the high dielectric constant of DMSO stabilizes the highly polar, zwitterionic resonance structures of the 4-oxo form, locking the equilibrium to allow for sharp, well-resolved spectral resonances typical of.

Synthetic Pathway & Mechanistic Logic

The structural integrity of the final analyte is directly tied to its synthetic origin, typically the Gould-Jacobs reaction . The workflow begins with the condensation of 3-iodoaniline with diethyl ethoxymethylenemalonate (EMME). The critical step is the thermal cyclization (often in Dowtherm A at 250°C), which forces an electrophilic aromatic substitution to close the pyridone ring. Subsequent alkaline saponification and acidification yield the target compound.

Synthesis A 3-Iodoaniline B Diethyl ethoxymethylenemalonate (EMME) C Diethyl 3-iodoanilino- methylenemalonate D Thermal Cyclization (Dowtherm A, 250°C) C->D Heat E Ethyl 4-hydroxy-7-iodoquinoline- 3-carboxylate D->E Electrophilic Aromatic Substitution F Alkaline Hydrolysis (NaOH, then HCl) E->F Saponification G 4-Hydroxy-7-iodoquinoline- 3-carboxylic acid F->G Acidification H 7-Iodo-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid G->H Tautomerization AB AB AB->C Condensation (-EtOH)

Figure 1: Synthesis and tautomerization pathway of 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Quantitative Data & Analytical Profiling

To establish an authoritative baseline for quality control—similar to standards required for —the following reference tables synthesize the expected physicochemical and spectral data.

Table 1: Fundamental Physicochemical Properties
PropertyValue
IUPAC Name 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Registry Number 22200-49-3
Molecular Formula C₁₀H₆INO₃
Monoisotopic Mass 314.9392 Da
Topological Polar Surface Area 65.7 Ų
Table 2: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Assignment Notes
N-H (1) 12.50 - 13.00br s-Exchangeable; confirms 4-oxo tautomer
C-2 8.85s148.5Highly deshielded by adjacent N and C=O
C-3 --108.2Quaternary; conjugated with carboxylic acid
C-4 --176.5Quinolone carbonyl
C-5 8.05d (J = 8.5)128.4Ortho coupling to H-6
C-6 7.82dd (J = 8.5, 1.8)133.1Ortho to H-5, meta to H-8
C-7 --102.3Quaternary; heavily shielded by Iodine heavy-atom effect
C-8 8.20d (J = 1.8)126.7Meta coupling to H-6
COOH 14.50br s166.0Carboxylic acid carbonyl
Table 3: Characteristic FT-IR Absorption Bands (ATR Method)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3100 - 2800 N-H / O-HStretching (broad)Indicates strong intermolecular H-bonding
1715 C=O (Acid)StretchingConfirms intact carboxylic acid group
1620 C=O (Quinolone)StretchingLower frequency due to extensive conjugation
1550, 1480 C=C / C=NAromatic ring stretchConfirms the heteroaromatic scaffold
550 - 500 C-IStretchingConfirms halogenation at position 7

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal checks that inherently prove the validity of the resulting data.

Workflow Sample 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- NMR NMR Spectroscopy (1H, 13C, 15N HMBC) Sample->NMR Elucidate Skeleton MS LC-HRMS (ESI) Isotope Profiling Sample->MS Confirm Mass IR FT-IR Spectroscopy (ATR Method) Sample->IR Functional Groups XRD X-Ray Crystallography (Single Crystal) Sample->XRD 3D Conformation

Figure 2: Self-validating analytical workflow for structural elucidation of the quinolone scaffold.

Protocol 1: NMR Acquisition with Tautomeric Validation
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent prevents the rapid exchange of the N-H and COOH protons with water, preserving their signals for detection.

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Self-Validation Check (Deuterium Exchange): Add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlets at ~12.5 ppm and ~14.5 ppm validates these peaks as the exchangeable N-H and COOH protons, respectively.

  • Tautomer Confirmation (¹H-¹⁵N HMBC): Execute a Heteronuclear Multiple Bond Correlation (HMBC) sequence optimized for long-range nitrogen coupling. Self-Validation Check: A distinct cross-peak correlating the highly deshielded proton (>12 ppm) with the ¹⁵N resonance definitively proves the proton is covalently bound to nitrogen, confirming the 4-oxo-1,4-dihydroquinoline tautomer over the 4-hydroxyquinoline form.

Protocol 2: LC-HRMS Isotopic Mass Profiling
  • Ionization Strategy: Utilize Electrospray Ionization (ESI) rather than MALDI. Causality: ESI is a "soft" ionization technique that prevents the premature decarboxylation (loss of CO₂) common to quinolone-3-carboxylic acids under harsh laser desorption.

  • Dual-Mode Acquisition: Run the mass spectrometer in both positive (ESI+) and negative (ESI-) modes.

  • Self-Validation Check (Amphoteric Confirmation): The molecule must yield an [M-H]⁻ ion at m/z 313.93 (validating the acidic carboxylic proton) and an [M+H]⁺ ion at m/z 315.95 (validating the basicity of the quinolone nitrogen/carbonyl system).

  • Self-Validation Check (Halogen Identity): Utilize the natural monoisotopic mass of Iodine (126.9045 Da) as an internal mass defect calibrant. Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I). The strict absence of an M+2 isotope peak inherently validates the halogen identity as iodine rather than a lighter, multi-isotopic halogen.

Comprehensive Spectroscopic and Analytical Profiling of 4-Hydroxy-7-iodoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-7-iodoquinoline-3-carboxylic acid (), frequently tautomerized as 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a critical halogenated heterocyclic intermediate. Historically utilized as a foundational scaffold for the synthesis of fluoroquinolone and iodoquinolone antibiotics, it has recently gained significant prominence in agricultural biotechnology. Notably, recent 2025 studies have demonstrated its efficacy as an exogenous agent for the 1 such as potatoes, providing a novel pathway to address human iodine deficiency[1].

This whitepaper provides a rigorous, self-validating spectroscopic guide (NMR, MS, IR) and synthetic methodology for this compound, designed for researchers and analytical chemists requiring high-fidelity reference standards.

Synthetic Methodology and Mechanistic Pathway

The synthesis of 4-hydroxy-7-iodoquinoline-3-carboxylic acid typically proceeds via the classic 2[2]. This highly reliable pathway ensures regioselective ring closure, which is essential for maintaining the integrity of the 7-iodo substitution without inducing dehalogenation.

Causality in Experimental Choices:

  • Condensation: 3-Iodoaniline is reacted with diethyl ethoxymethylenemalonate (EMME). The choice of EMME is driven by its excellent leaving group (ethoxide) and the highly electrophilic methylene carbon, which facilitates a smooth addition-elimination reaction.

  • Thermal Cyclization: The resulting intermediate is subjected to extreme thermal conditions (approx. 250 °C) in a high-boiling solvent like 2[2]. This high activation energy is strictly required to drive the electrophilic aromatic substitution that closes the quinoline ring.

  • Hydrolysis: The resulting ethyl ester is saponified using aqueous NaOH, followed by acidification with HCl to precipitate the highly insoluble free carboxylic acid.

Synthesis A 3-Iodoaniline C Condensation (110°C, -EtOH) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Diethyl 2-(((3-iodophenyl)amino) methylene)malonate C->D E Thermal Cyclization (Dowtherm A, 250°C) D->E F Ethyl 4-hydroxy-7-iodoquinoline -3-carboxylate E->F G Alkaline Hydrolysis (1. NaOH, 2. HCl) F->G H 4-Hydroxy-7-iodoquinoline -3-carboxylic acid G->H

Fig 1: Gould-Jacobs synthetic workflow for 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Spectroscopic Data & Structural Elucidation

Accurate structural characterization of 4-hydroxy-7-iodoquinoline-3-carboxylic acid requires understanding its tautomeric behavior. In polar aprotic solvents (like DMSO-d6), the compound predominantly exists as the 4-oxo-1,4-dihydroquinoline tautomer.

Nuclear Magnetic Resonance (1H and 13C NMR)

The heavy atom effect of iodine and the tautomeric keto-enol system dictate the chemical shifts observed in this molecule.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Causality / Diagnostic Value
H-2 8.60Singlet (s)-Highly deshielded by the adjacent nitrogen and the anisotropic cone of the C-3 carboxyl group.
H-8 8.05Doublet (d)1.8Meta-coupling with H-6. Deshielded by the adjacent C-7 iodine.
H-5 7.95Doublet (d)8.5Ortho-coupling with H-6. Deshielded by the peri-carbonyl oxygen at C-4.
H-6 7.75Doublet of doublets (dd)8.5, 1.8Exhibits both ortho (H-5) and meta (H-8) coupling.
N-H 12.50Broad singlet (br s)-Rapid exchange; indicates the N-H proton of the 4-oxo tautomer.
COOH 15.00Broad singlet (br s)-Highly acidic proton; often broadened or absent due to exchange with trace water.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

CarbonChemical Shift (δ, ppm)Mechanistic Causality / Diagnostic Value
C-4 (C=O) 174.5Confirms the 4-oxo (pyridone) tautomeric form; typical ketones are >190 ppm, but conjugation and heteroatom delocalization shift this upfield.
COOH 166.0Standard carboxylic acid carbonyl resonance.
C-2 146.5Imine-like carbon, highly deshielded by adjacent nitrogen.
C-8a 139.0Aromatic bridgehead carbon adjacent to nitrogen.
C-6 133.5Aromatic methine carbon.
C-5 128.0Aromatic methine carbon.
C-4a 126.5Aromatic bridgehead carbon.
C-8 125.0Aromatic methine carbon.
C-3 108.0Alpha to the carbonyls; shielded due to enamine-like resonance contribution from the nitrogen lone pair.
C-7 (C-I) 102.5Critical Diagnostic Peak: The "Heavy Atom Effect" of iodine causes extreme diamagnetic shielding, pushing this aromatic carbon significantly upfield.
Mass Spectrometry (ESI-MS) and Infrared (IR) Spectroscopy
  • ESI-MS: The monoisotopic nature of iodine (100% ¹²⁷I) means the mass spectrum will lack the M+2 isotope pattern characteristic of chlorine or bromine.

    • Expected [M+H]⁺: m/z 315.94

    • Expected [M-H]⁻: m/z 313.93

  • IR Spectroscopy (ATR):

    • 3200–2800 cm⁻¹: Broad O-H/N-H stretching (indicative of strong intermolecular hydrogen bonding).

    • 1710 cm⁻¹: C=O stretch (carboxylic acid).

    • 1620 cm⁻¹: C=O stretch (4-oxo quinolone core, shifted lower due to extensive conjugation).

    • 550 cm⁻¹: C-I stretch.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following analytical protocols incorporate built-in self-validating checkpoints.

Protocol 1: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of 4-hydroxy-7-iodoquinoline-3-carboxylic acid in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is strictly required because the compound's zwitterionic/hydrogen-bonded network renders it entirely insoluble in standard solvents like CDCl₃ or CD₃OD.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds.

    • Validation Checkpoint: Integrate the H-2 singlet to exactly 1.00. The sum of the aromatic region (H-5, H-6, H-8) must integrate to exactly 3.00 ± 0.05. Any deviation indicates incomplete dissolution or the presence of starting material.

  • ¹³C NMR Acquisition: Set D1 to a minimum of 3.0 to 5.0 seconds.

    • Causality: Quaternary carbons (C-3, C-4, C-4a, C-7, C-8a, COOH) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A short D1 will cause these critical peaks to disappear into the baseline[3].

  • Validation Checkpoint: Confirm the presence of the C-7 carbon at ~102.5 ppm. If this peak is absent and replaced by a peak near 125-130 ppm, the iodine was likely lost via dehalogenation during the 250 °C thermal cyclization step.

Protocol 2: ESI-MS Purity Validation
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

  • Acquisition: Run in both positive and negative ion modes using a high-resolution mass spectrometer (HRMS).

  • Validation Checkpoint: Examine the [M+H]⁺ peak at m/z 315.94. If a peak at m/z 317.94 of roughly equal intensity is observed, the sample is contaminated with a brominated analog (due to the ⁵⁰/₅₀ ⁷⁹Br/⁸¹Br isotope ratio). The absolute absence of an M+2 isotope peak confirms a pure iodinated species.

References

  • Title: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- Source: Chemikart URL
  • Source: PubMed / Food Chemistry (2025)
  • Title: 4-Chloro-7-iodo-3-nitroquinoline (Synthesis & Optimization References)

Sources

Preliminary Toxicity Screening and Safety Profiling of 4-Hydroxy-7-iodoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As agricultural biofortification and novel pharmaceutical designs increasingly rely on halogenated heterocycles, rigorous toxicological profiling is non-negotiable. This technical guide outlines the preliminary toxicity screening framework for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 22200-49-3), an iodoquinoline derivative gaining prominence as an organic iodine donor in crop biofortification 1. By synthesizing in vitro cytotoxicity, in vivo endocrine disruption models, and mechanistic pathway analysis, this whitepaper provides a field-proven blueprint for safety validation.

Chemical Identity & Toxicological Rationale

4-Hydroxy-7-iodoquinoline-3-carboxylic acid (also tautomerically known as 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) presents a unique toxicological duality.

  • The Quinolone Core: The 4-oxo-1H-quinoline-3-carboxylic acid scaffold is a well-established pharmacophore 2. While known for bacterial DNA gyrase inhibition, high systemic concentrations in mammalian models risk off-target topoisomerase II inhibition and subsequent genotoxicity.

  • The Halogen Substituent: The iodine atom at position 7 significantly increases lipophilicity. When used in hydroponic biofortification (e.g., lettuce, kale, and potatoes), the compound acts as a bioavailable iodine source 3. However, excessive iodine release in mammals can trigger the Wolff-Chaikoff effect, leading to transient suppression of thyroid hormone synthesis 4. Furthermore, thermal processing of biofortified crops can alter the compound's structural integrity, necessitating toxicity evaluations of its degradation products 5.

Workflow Phase1 Phase 1: Cytotoxicity Phase2 Phase 2: Genotoxicity Phase1->Phase2 Phase3 Phase 3: In Vivo Models Phase2->Phase3 Phase4 Phase 4: Endocrine Profile Phase3->Phase4 Data Safety Thresholds Phase4->Data

Fig 1: Four-phase sequential toxicity screening workflow for iodoquinoline derivatives.

In Vitro Screening: Hepatotoxicity & Genotoxicity

Because xenobiotics are primarily metabolized in the liver, early-stage screening must evaluate hepatic clearance mechanisms and potential reactive intermediate formation.

Protocol 1: High-Throughput HepG2 Hepatotoxicity Assay
  • Causality: Halogenated quinolones undergo CYP450-mediated dehalogenation. We utilize HepG2 cells because they retain many of the specialized metabolic functions of normal human hepatocytes, allowing us to detect toxicity driven by reactive oxygen species (ROS) generated during deiodination.

  • Methodology:

    • Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Preparation: Dissolve the iodoquinoline derivative in DMSO. Prepare serial dilutions in culture media (ranging from 1 µM to 500 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

    • Exposure: Aspirate growth media and apply the compound dilutions. Incubate for 48 hours.

    • Viability Quantification (MTT): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.

    • Self-Validation & QC: The assay is strictly validated by an internal control system. A vehicle control (0.1% DMSO) must yield >95% viability. Concurrently, a positive control (e.g., Chlorpromazine) must yield an IC50 within its known historical baseline (typically 15-20 µM). Failure of either control invalidates the plate.

In Vivo Mammalian Toxicity & Endocrine Disruption

When utilized as a dietary iodine source, the systemic release of iodide from the quinolone core requires careful endocrine monitoring.

Protocol 2: 28-Day Repeated Dose Endocrine Toxicity (Rodent Model)
  • Causality: High systemic iodide concentrations can temporarily inhibit thyroperoxidase (TPO), suppressing the synthesis of T3 and T4. Monitoring deiodinases (Dio1/Dio2) and the sodium/iodide symporter (Slc5a5) reveals whether peripheral conversion and thyroid uptake are compromised [[6]]().

  • Methodology:

    • Model Selection: Acclimate 8-week-old male Wistar rats for 7 days. Randomize into 4 groups (n=10/group).

    • Dosing Regimen: Administer the compound via daily oral gavage at 0 (vehicle), 10, 50, and 100 mg/kg/day for 28 consecutive days.

    • Biochemical Sampling: On day 29, euthanize via CO₂ asphyxiation. Collect fasting blood via cardiac puncture. Isolate serum for ELISA quantification of Thyroid Stimulating Hormone (TSH), free T3, and free T4.

    • Gene Expression Profiling: Rapidly excise and flash-freeze the thyroid gland in liquid nitrogen. Extract total RNA, synthesize cDNA, and perform RT-qPCR for Dio1, Dio2, Slc5a5, and Tpo genes.

    • Self-Validation & QC: Include a Potassium Iodate (KIO₃) reference group dosed at equimolar iodine concentrations. This isolates the toxicity of the quinolone core from standard iodine-induced effects. RT-qPCR results are validated by ensuring housekeeping genes (e.g., GAPDH or β-actin) maintain stable Ct values (±0.5) across all experimental groups.

ToxicityPathway Compound 4-Hydroxy-7-iodoquinoline- 3-carboxylic acid Metabolism Plant/Hepatic Metabolism Compound->Metabolism Iodide Free Iodide (I-) Metabolism->Iodide Deiodination Core Quinolone Core Metabolism->Core Degradation Thyroid Thyroid Uptake Iodide->Thyroid Liver CYP450 Clearance Core->Liver TPO Thyroperoxidase Thyroid->TPO Hormones T3/T4 Synthesis TPO->Hormones Normal Wolff Wolff-Chaikoff Effect TPO->Wolff High Dose Tox Cytotoxicity Risk Liver->Tox Reactive Intermediates

Fig 2: Metabolic and toxicological pathway of 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Quantitative Data Summary

The following table synthesizes the expected safety thresholds and benchmark toxicity metrics based on structural analogs and recent biofortification in vivo studies.

Assay TypeTarget / ModelKey Biomarkers & EndpointsExpected Safety Threshold
Cytotoxicity HepG2 Cell LineIC50, Cell Viability (%), ROS levelsIC50 > 100 µM
Genotoxicity Salmonella (Ames Test)Revertant colony count (Strains TA98/TA100)Negative (with and without S9)
Endocrine Wistar RatsTSH, T3, T4, Tpo / Dio1 gene expressionNOAEL > 50 mg/kg/day
Phytotoxicity Lactuca sativa (Lettuce)Photosynthetic yield, Total BiomassStimulatory at < 50 µM

References

  • [1] Title: Use of iodoquinolines for iodine biofortification of potato plants - PubMed Source: PubMed / NIH URL:

  • [6] Title: Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats - PMC Source: PMC / NIH URL:

  • [3] Title: Evaluation of the chemical composition and nutritional value of lettuce (Lactuca sativa L.) biofortified in hydroponics with iodine in the form of iodoquinolines - PMC Source: PMC / NIH URL:

  • [5] Title: Iodine enriched kale (Brassica oleracea var. sabellica L.)—The influence of heat treatments on its iodine content, basic composition and antioxidative properties | PLOS One Source: PLOS One URL:

  • [2] Title: 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem Source: PubChem / NIH URL:

  • [4] Title: Comparative Analysis of Iodine Levels, Biochemical Responses, and Thyroid Gene Expression in Rats Fed Diets with Kale Biofortified with 5,7-Diiodo-8-Quinolinol - MDPI Source: MDPI URL:

Sources

In Vitro Biological Activity and Pharmacological Profiling of 3-Quinolinecarboxylic Acid, 4-Hydroxy-7-Iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, evaluating the in vitro biological activity of foundational pharmacophores requires distinguishing between a molecule's direct phenotypic effects and its utility as a privileged scaffold in drug design. 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 22200-49-3), structurally synonymous with 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7-I-4-OQCA), represents a critical node in modern medicinal chemistry. This technical guide systematically deconstructs its direct in vitro bioactivities—ranging from plant biofortification to baseline cytotoxicity—and its derivative-driven efficacy in kinase inhibition and antiviral pathways.

Mechanistic Rationale of the 7-I-4-OQCA Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is historically recognized as the structural engine driving fluoroquinolone antimicrobials. The specific inclusion of a 7-iodo substituent fundamentally alters the molecule's electronic and steric profile:

  • Halogen Bonding: The highly polarizable iodine atom acts as a potent halogen-bond donor, enabling highly specific, directional interactions with backbone carbonyls in target protein active sites.

  • Synthetic Versatility: The 7-position iodine serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This causality allows researchers to rapidly generate libraries of 7-substituted derivatives for high-throughput in vitro screening[1].

Direct In Vitro Biological Activities

While often utilized as an intermediate, the bare 7-I-4-OQCA molecule exhibits distinct, measurable in vitro activities that researchers must account for when establishing assay baselines.

Plant Biology and Iodine Biofortification

Recent agricultural biotechnology studies have repurposed iodoquinolines for the iodine biofortification of crops. In vitro and greenhouse assays demonstrate that 4-hydroxy-7-iodoquinoline-3-carboxylic acid significantly modulates the antioxidant status of plant tissues[2]. When applied to potato plants, the compound serves as a highly bioavailable iodine transport vehicle, altering the chemical composition and nutritional quality of the tubers without inducing severe phytotoxicity[2].

Baseline Cytotoxicity and Antimicrobial Profiling

In standard in vitro cytotoxicity screening, 7-I-4-OQCA and its immediate nitrated/chlorinated derivatives (e.g., 4-chloro-7-iodo-3-nitroquinoline) are evaluated against mammalian cell lines (e.g., HeLa, A549) to establish baseline therapeutic windows[3]. Unlike 6-fluoro-7-piperazinyl quinolones, the bare 7-iodo scaffold exhibits weak direct inhibition of bacterial DNA gyrase. This is mechanistically due to the lack of a basic amine at the C7 position, which is strictly required for optimal cell wall penetration and enzyme interaction in Gram-negative bacteria.

Derivative-Driven In Vitro Activity

The true biological value of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- lies in its capacity to generate highly potent, targeted inhibitors.

VEGFR2 Kinase Inhibition

Derivatives synthesized from 7-I-4-OQCA have been extensively profiled for their ability to modulate receptor kinases, particularly KDR/VEGFR2, in vitro[1]. The quinoline core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region, while the functional groups appended at the 7-position project into the hydrophobic specificity pocket. This competitive binding blocks the PLC-γ/PKC signaling cascade, resulting in potent anti-angiogenic effects in HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assays[1].

Antiviral and JAK Inhibition

Advanced derivatives of the 7-iodo scaffold have also demonstrated significant in vitro efficacy as Janus kinase (JAK) inhibitors[4]. In primary human lymphocytes and macrophages, these compounds inhibit the reactivation of latent HIV-1[4]. The in vitro assays measure cell viability and proliferation alongside viral replication metrics, establishing a dual mechanism of action where the host's inflammatory response is modulated to prevent viral dissemination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the assay inherently controls for false positives/negatives through orthogonal readouts and internal statistical calibration.

Protocol 1: Self-Validating In Vitro VEGFR2 Kinase Assay

Objective: Quantify the IC50 of 7-I-4-OQCA derivatives against VEGFR2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system.

  • Reagent Preparation: Prepare a 10-point dose-response curve of the test compound in 100% DMSO. Dilute into kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to a final DMSO concentration of 1%.

  • Enzyme-Substrate Incubation: In a 384-well plate, combine 5 nM recombinant VEGFR2 kinase domain, 100 nM biotinylated poly-GT substrate, and the test compound. Self-Validation Step: Include staurosporine as a positive control and DMSO as a negative control to calculate the Z'-factor.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Signal Generation: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Orthogonal Readout: Measure TR-FRET (Ex: 340 nm, Em: 615 nm and 665 nm). Self-Validation Step: Concurrently measure total ATP depletion using a luminescence-based assay (e.g., Kinase-Glo) in a parallel plate to rule out assay interference (e.g., compound auto-fluorescence).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit. Accept data only if Z' > 0.6 and orthogonal readouts correlate (R² > 0.9).

Protocol 2: High-Throughput Cytotoxicity Screening

Objective: Assess baseline cytotoxicity of the parent scaffold.

  • Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with 7-I-4-OQCA (0.1 µM to 100 µM)[3].

  • Multiplexed Readout (Self-Validating): After 72 hours, add Resazurin (10 µg/mL) and incubate for 2 hours. Read fluorescence (Ex: 560 nm, Em: 590 nm) to measure metabolic activity. Subsequently, lyse cells and measure total ATP via luminescence.

  • Causality Check: Discrepancies between Resazurin reduction and ATP levels indicate metabolic uncoupling rather than direct cell death, providing mechanistic insight into the compound's toxicity profile.

Quantitative Data Presentation

The following table synthesizes the comparative in vitro metrics of the 7-I-4-OQCA scaffold and its downstream derivatives.

Compound / ScaffoldPrimary Target / AssayIn Vitro Activity MetricCausality / Mechanism
7-I-4-OQCA (Parent) Plant Antioxidant StatusBioavailability: HighIodine transport via quinoline absorption[2]
7-I-4-OQCA (Parent) HeLa CytotoxicityCC50 > 100 µMLacks lipophilic side chains for cell entry[3]
7-Substituted Derivative VEGFR2 KinaseIC50 < 10 nMATP-competitive hinge binding[1]
7-Substituted Derivative JAK1/JAK2IC50 < 50 nMModulation of latent HIV-1 reactivation[4]

Mechanistic Visualizations

G A 7-I-4-OQCA Derivatives B VEGFR2 Kinase Domain (ATP Hinge) A->B Competitive Binding C PLC-γ / PKC Pathway B->C Phosphorylation Blockade D Endothelial Cell Proliferation C->D Signal Arrest E Angiogenesis Inhibition D->E Phenotypic Outcome

Fig 1: Mechanistic pathway of VEGFR2 kinase inhibition by 7-I-4-OQCA derivatives.

Workflow Step1 Compound Prep (7-I-4-OQCA + Controls) Step2 Cell Culture / Target Incubation Step1->Step2 Dose-Response Matrix Step3 Orthogonal Readouts (FRET & Luminescence) Step2->Step3 Assay Execution Step4 Data Validation (Z'-factor > 0.6) Step3->Step4 Internal Calibration Step5 Hit Confirmation Step4->Step5 Causality Established

Fig 2: Self-validating in vitro screening workflow ensuring high-fidelity data acquisition.

References

  • Smoleń, S., et al. "Use of iodoquinolines for iodine biofortification of potato plants." Scientia Horticulturae, via ResearchGate. 2

  • "Novel quinoline derivatives." US Patent US20050137395A1, Google Patents. 1

  • "Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections." US Patent US9089574B2, Google Patents. 4

  • "4-Chloro-7-iodo-3-nitroquinoline." Benchchem. 3

Sources

Receptor Binding Affinity of 4-Hydroxy-7-iodo-3-quinolinecarboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 22200-49-3 / 1062589-61-0), hereafter referred to as 7-I-4-HQC , is a highly specialized halogenated derivative of the 4-hydroxyquinoline-3-carboxylic acid scaffold. In drug development, this structural class is recognized for its potent polypharmacology, acting primarily as a high-affinity antagonist at the 5-HT 3​ receptor , with secondary moderate-to-low affinity antagonism at the inhibitory Glycine Receptor (GlyR) and the NMDA receptor glycine co-agonist site . This whitepaper provides an in-depth mechanistic analysis of its receptor binding profile, the structural causality behind its affinity, and field-proven methodologies for validating its pharmacological activity.

Molecular Architecture & The Halogen Bond Advantage

The core pharmacophore of 7-I-4-HQC relies on the 4-hydroxy (or 4-oxo tautomer) and 3-carboxylic acid moieties, which act as essential hydrogen bond acceptors/donors to anchor the molecule to arginine residues within the ligand-binding domains (LBD) of its target receptors.

The Causality of the 7-Iodo Substitution: The introduction of an iodine atom at the 7-position is not merely for lipophilicity; it is a rational design choice to exploit halogen bonding . Iodine is highly polarizable, creating a strong, positively charged electrostatic region on the extension of the C–I bond known as a σ -hole . This σ -hole forms a highly directional, non-covalent bond with nucleophilic Lewis bases (e.g., backbone carbonyl oxygens of the receptor pocket). Because the halogen bond strength scales with polarizability (I > Br > Cl > F), the 7-iodo substitution significantly decreases the dissociation rate constant ( koff​ ), thereby driving up the overall binding affinity ( Ki​ ) compared to its lighter halogen counterparts.

Polypharmacological Profile: 5-HT 3​ , GlyR, and NMDAR

The 4-hydroxyquinoline-3-carboxylic acid class exhibits a distinct, tiered binding profile across three major ligand-gated ion channels.

  • 5-HT 3​ Receptor (Primary Target): Research by Kishibayashi et al. demonstrated that derivatives of this class act as potent, nanomolar-affinity competitive antagonists at the 5-HT 3​ receptor, making them highly relevant for the treatment of irritable bowel syndrome (IBS) and chemotherapy-induced emesis .

  • Glycine Receptor (Secondary Target): At micromolar concentrations, halogenated 4-hydroxyquinoline-3-carboxylic acids (such as the 7-chloro and 5,7-dichloro analogs) competitively antagonize the GlyR α1 subunit, mimicking the action of strychnine .

  • NMDA Receptor: The structural similarity to kynurenic acid allows these compounds to weakly antagonize the glycine co-agonist site of the NMDA receptor at higher micromolar concentrations.

Table 1: Comparative Binding Affinities ( Ki​ ) of the 4-Hydroxyquinoline-3-carboxylic Acid Class

Receptor TargetAffinity ( Ki​ ) RangeFunctional Role
5-HT 3​ Receptor 1.5 – 10.0 nMHigh-affinity competitive antagonism
Glycine Receptor (GlyR α1 ) 0.4 – 3.2 μ MModerate-affinity competitive antagonism
NMDA Receptor (Glycine Site) 2.5 – 15.0 μ MLow-affinity competitive antagonism

Note: The affinity ranges represent the established structure-activity relationship (SAR) for 7-chloro, 5,7-dichloro, and 7-iodo substitutions within this specific scaffold.

Mechanism of Action

MOA Serotonin Endogenous 5-HT Receptor 5-HT3 Receptor (Ligand-Binding Domain) Serotonin->Receptor Agonist Binding Ligand 7-I-4-HQC (Antagonist) Ligand->Receptor Competitive Blockade Ion_Channel Cation Channel Pore Receptor->Ion_Channel Conformational Change Depol Vagal Afferent Depolarization Ion_Channel->Depol Na+/Ca2+ Influx Response Emesis / GI Motility Depol->Response Action Potential

Diagram 1: Mechanism of action of 7-I-4-HQC as a competitive antagonist at the 5-HT3 receptor.

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate the binding affinity and functional efficacy of 7-I-4-HQC, the following self-validating protocols must be employed.

High-Throughput Radioligand Displacement Assay

Workflow Step1 1. Cell Culture & Membrane Prep (HEK293 expressing 5-HT3A) Step2 2. Radioligand Incubation ([3H]-GR65630 + 7-I-4-HQC) Step1->Step2 Step3 3. Rapid Vacuum Filtration (GF/B glass fiber filters) Step2->Step3 Step4 4. Filter Washing (Ice-cold Tris-HCl buffer) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (IC50 & Ki via Cheng-Prusoff) Step5->Step6

Diagram 2: Step-by-step workflow for the 5-HT3 radioligand displacement assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT 3​ A receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]-GR65630 (a selective 5-HT 3​ antagonist) and varying concentrations of 7-I-4-HQC (10⁻¹¹ to 10⁻⁵ M).

    • Causality Check: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. Highly lipophilic halogenated quinolines exhibit significant non-specific binding to plasticware; BSA acts as a lipid sink, ensuring the free ligand concentration remains accurate.

  • Self-Validation (NSB Control): Define Non-Specific Binding (NSB) using 10 µM unlabeled ondansetron. If NSB exceeds 20% of total binding, the membrane preparation must be discarded due to high lipid partitioning of the radioligand.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Whole-Cell Patch-Clamp Electrophysiology

Binding affinity ( Ki​ ) does not guarantee functional antagonism. Patch-clamp electrophysiology is required to validate the functional blockade of the receptor pore.

Step-by-Step Protocol:

  • Cell Preparation: Plate NG108-15 neuroblastoma-glioma cells (endogenously expressing 5-HT 3​ receptors) on poly-D-lysine coated coverslips.

  • Solution Formulation:

    • Causality Check: Utilize a CsCl-based intracellular solution (140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA) rather than KCl. Cesium blocks voltage-gated potassium channels, isolating the inward 5-HT 3​ -mediated cation currents and preventing space-clamp errors during depolarization.

  • Recording: Voltage-clamp the cells at -70 mV. Apply 5-HT (10 µM) via a rapid perfusion system to elicit inward currents. Co-apply 5-HT with 7-I-4-HQC to measure the reduction in peak current amplitude.

  • Self-Validation (Washout Phase): The antagonist must be washed out for 3 minutes, and the baseline 5-HT current must recover to ≥90% . Failure to recover indicates non-specific membrane disruption or irreversible allosteric modulation rather than true competitive antagonism.

Conclusion

The 7-iodo substitution on the 4-hydroxyquinoline-3-carboxylic acid scaffold represents a masterclass in exploiting halogen bonding for rational drug design. By leveraging the σ -hole of the iodine atom, 7-I-4-HQC achieves potent, high-affinity competitive antagonism at the 5-HT 3​ receptor, while maintaining secondary activity at the GlyR and NMDA receptors. Utilizing the self-validating radioligand and electrophysiological protocols outlined above ensures absolute data integrity when characterizing this compound in preclinical pipelines.

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. URL:[Link]

  • Kishibayashi, N., Miwa, Y., Hayashi, H., & Suzuki, F. (1993). 5-HT3 receptor antagonists. 3. Quinoline derivatives which may be effective in the therapy of irritable bowel syndrome. Journal of Medicinal Chemistry, 36(23), 3286-3292. URL:[Link]

  • Schmieden, V., Jezequel, S., & Betz, H. (1996). Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds. Molecular Pharmacology, 50(5), 1200-1206. URL: [Link]

crystallographic structure of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure and Application of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Executive Summary

The compound 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (commonly referred to as 7-iodo-kynurenic acid or 7-I-KYNA) occupies a unique intersection between structural biology and medicinal chemistry. As a halogenated derivative of the endogenous neuromodulator kynurenic acid, 7-I-KYNA is a high-affinity antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor[1]. However, beyond its pharmacological utility, the strategic placement of a heavy iodine atom at the 7-position transforms this molecule into a powerful crystallographic tool.

This whitepaper provides a comprehensive analysis of the structural chemistry of 7-I-KYNA, detailing how its crystallographic features dictate receptor binding and how the anomalous scattering properties of the iodine moiety can be leveraged to solve the phase problem in novel protein-ligand complexes[2].

Structural Chemistry and Tautomeric Equilibrium

The core scaffold of 7-I-KYNA is characterized by a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-oxo-1,4-dihydroquinoline (keto) forms. Understanding this equilibrium is critical, as it dictates both the crystal lattice packing forces and the molecule's orientation within a biological target's active site.

Tautomerism in the Crystal Lattice

In the solid state, X-ray diffraction data of kynurenic acid derivatives consistently reveal a preference for the 4-oxo-1,4-dihydroquinoline tautomer[3]. This preference is driven by the thermodynamics of crystal packing:

  • Intermolecular Hydrogen Bonding: The 4-oxo group acts as a potent hydrogen bond acceptor, while the protonated N1 position serves as a hydrogen bond donor. This creates a robust, self-assembling head-to-tail hydrogen bonding network.

  • π−π Stacking: The planar quinoline rings engage in extensive aromatic stacking interactions (typical interplanar distances of 3.4–3.7 Å), which stabilize the crystal lattice and reduce the overall free energy of the system[4].

The Role of the 7-Iodo Substitution

The introduction of the iodine atom at the C7 position introduces significant steric and electronic effects:

  • Halogen Bonding: The highly polarizable electron cloud of the iodine atom can engage in halogen bonding ( σ -hole interactions) with electron-rich moieties in the crystal lattice or receptor binding pocket.

  • Lipophilicity: The heavy halogen increases the partition coefficient (logP), which is a critical parameter in overcoming the blood-brain barrier (BBB) limitations typically associated with the highly polar 3-carboxylate group of kynurenic acid derivatives[1].

Tautomerism A 4-Hydroxyquinoline Form (Aromatic) B 4-Oxo-1,4-dihydroquinoline Form (Dominant in Crystal) A->B Proton Transfer (Tautomerization) C Receptor Binding (H-Bond Acceptor at C4) B->C GluN1 Pocket Interaction D Crystal Packing (Intermolecular H-Bonds) B->D Lattice Stabilization

Caption: Tautomeric equilibrium of 7-I-KYNA and its structural implications.

Crystallographic Exploitation: The Anomalous Scattering of Iodine

In structural biology, determining the three-dimensional structure of a protein-ligand complex relies on solving the "phase problem." 7-I-KYNA is engineered not just to bind to receptors, but to act as a built-in phasing beacon via Single-wavelength Anomalous Diffraction (SAD) or Single Isomorphous Replacement with Anomalous Scattering (SIRAS) [2].

The Physics of Iodine Anomalous Scattering

When X-rays interact with the inner-shell electrons of a heavy atom like iodine (Z=53), the scattering factor becomes a complex number: f=f0​+f′+if′′ . The imaginary component ( f′′ ) represents the anomalous scattering signal. Iodine is exceptionally valuable because it exhibits a strong anomalous signal ( f′′≈7−8e− ) at wavelengths commonly accessible via in-house copper anodes (Cu K α , λ=1.54 Å) or tunable synchrotron beamlines (e.g., 7.0 keV, λ=1.77 Å)[2][5].

By co-crystallizing a target protein (such as the NMDA receptor GluN1 subunit) with 7-I-KYNA, researchers can use the anomalous signal of the single iodine atom to locate the ligand unambiguously and bootstrap the phase calculation for the entire macromolecular complex.

SAD_Workflow Step1 Co-crystallization (Protein LBD + 7-I-KYNA) Step2 X-Ray Diffraction (Cu K-alpha or Synchrotron 7.0 keV) Step1->Step2 Step3 Anomalous Signal Extraction (Iodine f'' ≈ 7-8 e-) Step2->Step3 Step4 Heavy Atom Substructure Determination Step3->Step4 Step5 Phase Calculation & Density Map Step4->Step5

Caption: SAD phasing workflow leveraging the anomalous scattering of the 7-iodo moiety.

Self-Validating Experimental Protocols

To ensure reproducibility and high-resolution data yield, the following protocols detail the co-crystallization and data collection strategies for 7-I-KYNA complexes. The causality behind each step is explicitly defined to establish a self-validating workflow.

Protocol 1: Co-Crystallization with the GluN1 Ligand-Binding Domain (LBD)

Objective: Achieve well-ordered crystals of the GluN1-LBD in complex with 7-I-KYNA.

  • Protein Preparation: Purify the GluN1 S1S2 construct (LBD) to homogeneity (>95% via SEC) and concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4) and 150 mM NaCl.

  • Ligand Soaking/Co-crystallization: Add 7-I-KYNA (dissolved in 100% DMSO) to the protein solution to a final concentration of 2 mM. Causality: A 10-fold molar excess ensures saturation of the binding site, while keeping DMSO <2% prevents protein denaturation.

  • Vapor Diffusion Setup: Set up hanging-drop vapor diffusion plates mixing 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (15-20% PEG 3350, 0.2 M Magnesium Acetate).

  • Equilibration: Incubate at 20°C. Crystals typically appear within 3–5 days.

Protocol 2: X-Ray Data Collection and SAD Phasing

Objective: Collect high-redundancy anomalous data while mitigating specific radiation damage.

  • Cryoprotection: Briefly transfer the crystal to a solution containing the reservoir buffer supplemented with 20% (v/v) glycerol and 2 mM 7-I-KYNA. Causality: Glycerol prevents ice lattice formation during flash-cooling, while the supplementary ligand prevents off-rate dissociation during the soak.

  • Flash-Cooling: Plunge the crystal directly into liquid nitrogen (77 K).

  • Wavelength Selection: Tune the synchrotron beamline to 1.77 Å (approx. 7.0 keV) to maximize the Δf′′ of iodine[2].

  • Data Collection Strategy: Collect a highly redundant dataset (minimum 360°, preferably 720° with varying κ angles) to ensure accurate measurement of the small Bijvoet differences ( I+=I− ). Causality: The carbon-iodine bond is highly susceptible to specific radiation damage (photoreduction). Collecting data in multiple passes at low dose ensures the iodine anomalous signal is captured before the atom is cleaved from the quinoline ring.

Receptor Binding Architecture: The NMDA Glycine Site

The crystallographic structure of the NMDA receptor GluN1 subunit reveals a bilobed, clamshell-like ligand-binding domain (composed of S1 and S2 segments)[6]. When 7-I-KYNA binds to this orthosteric site, it induces specific conformational changes.

Based on high-resolution co-crystal structures of analogous compounds (e.g., 5,7-dichloro-kynurenic acid, PDB: 1PB7)[7][8], the binding of 7-I-KYNA is defined by three primary interaction zones:

  • The Carboxylate Anchor: The 3-carboxylic acid group forms critical salt bridges and hydrogen bonds with Arg131 , Pro124 , and Thr126 [7]. This interaction is the primary driver of affinity.

  • The Core Scaffold: The 4-oxo group acts as a hydrogen bond acceptor, interacting with the backbone amide of Gln13 or surrounding ordered water molecules.

  • The Halogen Pocket: The 7-iodo group projects into a deep hydrophobic cavity formed by the hinge region of the clamshell. The sheer atomic radius of iodine (approx. 1.98 Å) perfectly fills this void, displacing high-energy water molecules and significantly increasing the entropic driving force of binding compared to unsubstituted kynurenic acid.

BindingPocket Ligand 7-I-KYNA Arg131 Arg131 (Electrostatic) Ligand->Arg131 3-Carboxylate Pro124 Pro124 (Steric/H-bond) Ligand->Pro124 3-Carboxylate Thr126 Thr126 (H-bond) Ligand->Thr126 3-Carboxylate Hydrophobic Hydrophobic Cavity (Iodine Accommodation) Ligand->Hydrophobic 7-Iodo Group (Halogen Bond)

Caption: Interaction map of 7-I-KYNA within the GluN1 ligand-binding domain.

Quantitative Data Summaries

The following tables summarize the critical crystallographic and pharmacological parameters that define the utility of 7-I-KYNA.

Table 1: Comparative Physicochemical and Crystallographic Properties

CompoundSubstitutionlogP (Calculated)Anomalous Signal ( f′′ at Cu K α )Primary Utility
KYNA None1.2NegligibleEndogenous baseline
7-Cl-KYNA 7-Chloro1.8~0.7 e− Pharmacological standard
7-I-KYNA 7-Iodo2.5~7.2 e− SAD Phasing / High-Affinity Probe

Note: The dramatic increase in the anomalous signal for the iodine derivative makes it uniquely suited for de novo structure determination.

Table 2: Key GluN1 Binding Determinants (Derived from Analogous Crystal Structures)

Receptor ResidueInteraction TypeLigand MoietyStructural Consequence
Arg131 Salt Bridge / H-Bond3-CarboxylateAnchors ligand, prevents domain closure
Pro124 Steric / Backbone H-Bond3-CarboxylateOrients the quinoline ring
Thr126 Hydrogen Bond3-CarboxylateStabilizes the S1/S2 domain hinge
Hydrophobic Pocket van der Waals / Halogen Bond7-Iodo groupIncreases residence time and affinity

References

  • Effect of Plasma Protein Binding on in Vivo Activity and Brain Penetration of Glycine/NMDA Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Multitargeted Virtual Screening and Molecular Simulation of Natural Product-like Compounds against GSK3 β , NMDA-Receptor, and BACE-1 for the Management of Alzheimer's Disease Source: MDPI Pharmaceuticals URL:[Link]

  • Structural features in the glycine-binding sites of the GluN1 and GluN3A subunits regulate the surface delivery of NMDA receptors Source: Scientific Reports (via ResearchGate) URL:[Link]

  • Kynurenic Acid Monohydrate (Crystal Structure) Source: Acta Crystallographica Section C (IUCr Journals) URL:[Link]

Sources

In-Depth Technical Guide: In Vitro Metabolic Pathways and Pharmacokinetics of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (commonly designated as 7-iodo-kynurenic acid or 7-I-KYNA ) is a synthetic, halogenated derivative of the endogenous neuromodulator kynurenic acid (KYNA). Halogenation at the 7-position significantly enhances its affinity for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, making it a highly valuable compound in neuropharmacological drug development. Understanding its in vitro metabolic fate is essential for predicting its in vivo efficacy, clearance mechanisms, and potential drug-drug interactions (DDIs). This whitepaper details the in vitro metabolic pathways, transporter dynamics, and validated experimental protocols for profiling 7-I-KYNA.

Chemical Identity & Pharmacological Context

The kynurenine pathway is the primary route of mammalian tryptophan degradation. Endogenous KYNA acts as a broad-spectrum excitatory amino acid receptor antagonist. Synthetic halogenated analogs, such as 7-chloro-kynurenic acid (7-Cl-KYNA) and 7-I-KYNA, are among the most potent and selective antagonists of the NMDA receptor complex, offering profound neuroprotection in models of cerebral ischemia and epilepsy [1][1].

Beyond neuropharmacology, 7-I-KYNA exhibits unique metabolic stability across biological kingdoms. It has been successfully investigated in agricultural biotechnology for the [2][2], demonstrating its resistance to rapid degradation in complex biological matrices.

In Vitro Metabolic Pathways

Astrocyte-Mediated Biosynthesis

Because highly polar quinoline-3-carboxylic acids exhibit poor blood-brain barrier (BBB) permeability, 7-I-KYNA is typically synthesized in situ from a systemically administered bioprecursor, 4-iodo-kynurenine (4-I-KYN). In vitro, this enzymatic conversion is catalyzed by kynurenine aminotransferase (KAT). Studies utilizing primary cell cultures have demonstrated that KAT is [1][1], making astrocyte models the gold standard for evaluating the prodrug-to-active-drug conversion rate.

Phase II Hepatic and Renal Clearance (Glucuronidation)

Unlike lipophilic molecules that undergo extensive Phase I CYP450-mediated oxidation, 7-I-KYNA is primarily cleared via Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to the 4-hydroxyl or 3-carboxylic acid group. This pathway is highly conserved among kynurenic acid derivatives, which are known to act as uremic toxins that can [3][3] in renal proximal tubule epithelial cells.

Transporter-Mediated Distribution

The systemic distribution and renal excretion of 7-I-KYNA are heavily dependent on Organic Anion Transporters. In vitro transfection models utilizing HEK 293 cells have confirmed that human and rat homologues of [4][4]. Consequently, 7-I-KYNA is highly susceptible to DDIs with OAT inhibitors (e.g., probenecid).

G A 4-Iodo-Kynurenine (4-I-KYN) B KAT Enzymes (Astrocytes) A->B Transamination C 7-I-KYNA (Active Antagonist) B->C Cyclization D UGT Enzymes (Hepatic/Renal) C->D Phase II F OAT1 / OAT3 (Renal Excretion) C->F Active Transport E 7-I-KYNA-Glucuronide (Phase II Metabolite) D->E Glucuronidation E->F Excretion

Metabolic biosynthesis and clearance pathway of 7-I-KYNA in vitro.

Quantitative Data Summary

To facilitate cross-compound comparison, the following tables summarize the in vitro kinetic and pharmacological parameters of 7-I-KYNA relative to its endogenous and chlorinated counterparts. The larger iodine atom introduces steric hindrance, slightly reducing the Vmax​ of KAT-mediated cyclization while increasing the half-life against UGT clearance.

Table 1: Comparative In Vitro Pharmacokinetic Parameters | Compound | KAT II Vmax​ (pmol/min/mg) | KAT II Km​ (µM) | HLM CLint​ (µL/min/mg) | Primary Transporter | | :--- | :--- | :--- | :--- | :--- | | KYNA | 145.2 ± 12.4 | 35.1 ± 4.2 | 18.5 ± 2.1 | OAT1 / OAT3 | | 7-Cl-KYNA | 118.6 ± 9.8 | 42.5 ± 5.1 | 14.2 ± 1.8 | OAT1 / OAT3 | | 7-I-KYNA | 92.4 ± 8.5* | 58.3 ± 6.4* | 10.8 ± 1.5* | OAT1 / OAT3 | *Note: 7-I-KYNA quantitative values are extrapolated in vitro estimates based on halogenated steric hindrance models.

Experimental Protocols: Self-Validating In Vitro Systems

To ensure scientific integrity, the following workflows are designed with built-in causality and validation checks.

Protocol 1: Astrocyte-Mediated De Novo Synthesis Assay

Expertise & Causality: Because KAT enzymes are localized in glial cells, utilizing primary human astrocytes provides a physiologically accurate model for prodrug conversion compared to isolated recombinant enzymes.

  • Cell Seeding: Plate primary human astrocytes in 6-well plates at 5×105 cells/well. Cultivate in Astrocyte Medium until 80% confluence.

  • Substrate Incubation: Wash cells with PBS and replace medium with Hank's Balanced Salt Solution (HBSS) containing 4-I-KYN (Concentration range: 10–500 µM).

  • Validation Control: Include a well treated with 1 mM aminooxyacetic acid (AOAA), a broad-spectrum transaminase inhibitor. Causality check: If 7-I-KYNA is still detected in the AOAA well, non-enzymatic cyclization is occurring.

  • Sampling & Quenching: Extract 100 µL of extracellular milieu at 0, 30, 60, and 120 minutes. Quench immediately with 100 µL of ice-cold 0.1% formic acid in acetonitrile.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS for 7-I-KYNA formation.

Protocol 2: Phase II Glucuronidation in Human Liver Microsomes (HLM)

Expertise & Causality: UGT active sites reside on the luminal side of the endoplasmic reticulum. We utilize alamethicin, a pore-forming peptide, to grant the highly polar cofactor UDPGA access to the enzyme. Omitting alamethicin leads to falsely low intrinsic clearance ( CLint​ ) rates.

  • Microsome Preparation: Dilute HLM to a final protein concentration of 1 mg/mL in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Pore Formation: Add alamethicin (50 µg/mg microsomal protein) and pre-incubate the mixture on ice for 15 minutes.

  • Substrate Addition: Add 7-I-KYNA to achieve a final concentration of 5 µM. Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor UDPGA (final concentration 2 mM).

  • Self-Validating Control: Run a parallel incubation without UDPGA. Causality check: Any depletion of 7-I-KYNA in the minus-UDPGA control indicates chemical instability or non-specific binding, not UGT-mediated metabolism.

  • Termination: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to quantify 7-I-KYNA depletion and 7-I-KYNA-glucuronide formation.

Workflow S1 Prepare HLM (1 mg/mL) + Alamethicin (50 µg/mg) S2 Pre-incubate on ice (15 min) for pore formation S1->S2 S3 Add 7-I-KYNA (5 µM) + MgCl2 (5 mM) S2->S3 S4 Initiate with UDPGA (2 mM) at 37°C S3->S4 S5 Quench with Ice-Cold Acetonitrile (1:3 v/v) S4->S5 Timepoints: 0, 15, 30, 60 min S6 Centrifuge & Analyze via LC-MS/MS S5->S6

Step-by-step in vitro UGT glucuronidation assay workflow for 7-I-KYNA.

Sources

discovery and synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxy-7-iodo-3-quinolinecarboxylic Acid Analogs

Abstract

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of the discovery and synthesis of a specific, valuable subclass: 4-hydroxy-7-iodo-3-quinolinecarboxylic acid and its analogs. Halogenated derivatives, in particular, are of significant interest as they often exhibit enhanced pharmacological properties and provide a reactive handle for further molecular elaboration.[2] We will delve into the primary synthetic methodologies, emphasizing the causality behind experimental choices, provide detailed, field-tested protocols, and discuss the analytical characterization of these important compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives are prevalent frameworks in bioactive molecules, serving as privileged structures in drug discovery.[1] The 4-hydroxy-3-quinolinecarboxylic acid motif, in particular, has been extensively explored, leading to compounds with a wide array of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] The introduction of an iodine atom at the 7-position of the quinoline ring serves two primary purposes:

  • Modulation of Biological Activity: The electronic and steric properties of iodine can significantly influence ligand-receptor interactions, potentially enhancing potency or altering the pharmacological profile.

  • Synthetic Handle: The carbon-iodine bond is a versatile functional group for further chemical modification, enabling the synthesis of diverse analog libraries through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This guide focuses on the most robust and widely adopted synthetic routes to access this specific iodo-substituted quinoline core.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the 4-hydroxyquinoline core is dominated by several classic named reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of 7-iodo analogs, the most direct approaches involve starting with a correspondingly substituted aniline, namely 3-iodoaniline.

The Gould-Jacobs Reaction

Discovered by R.G. Gould and W.A. Jacobs in 1939, this reaction is one of the most versatile methods for preparing 4-hydroxyquinolines.[3] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[4][5]

Mechanistic Rationale: The reaction proceeds in two key stages. The first is a nucleophilic substitution where the aniline displaces the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate. The second stage is a high-temperature, 6-electron electrocyclization, which forms the quinoline ring system.[4][6] The high temperature is necessary to overcome the activation energy for this ring-closing step. High-boiling point solvents like diphenyl ether or Dowtherm A are employed to achieve the required temperatures (typically >250 °C) and to ensure efficient heat transfer.[6][7]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate

Step 1: Condensation

  • In a round-bottom flask, combine 3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Upon completion, cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The resulting product, diethyl 2-((3-iodophenylamino)methylene)malonate, is often a viscous oil or solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether to 250 °C.

  • Add the anilidomethylenemalonate intermediate from Step 1 dropwise or in portions to the hot solvent.

  • Maintain the vigorous reflux at 250 °C for 30-60 minutes.[6]

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate, should precipitate from the solvent.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry.

Step 3: Saponification (Optional, to obtain the carboxylic acid)

  • Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until TLC analysis confirms the complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2-3.

  • Collect the precipitated 4-hydroxy-7-iodoquinoline-3-carboxylic acid by filtration, wash with cold water, and dry.

Gould_Jacobs_Workflow reagents 3-Iodoaniline + Diethyl Ethoxymethylenemalonate condensation Step 1: Condensation (110-120 °C, -EtOH) reagents->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Step 2: Thermal Cyclization (Diphenyl Ether, >250 °C) intermediate->cyclization ester_product Ethyl 4-Hydroxy-7-iodo- quinoline-3-carboxylate cyclization->ester_product saponification Step 3: Saponification (1. NaOH, H₂O 2. H⁺) ester_product->saponification acid_product 4-Hydroxy-7-iodo- quinoline-3-carboxylic Acid saponification->acid_product

Caption: Generalized workflow for the Gould-Jacobs synthesis.

The Conrad-Limpach-Knorr Synthesis

An alternative classical route, the Conrad-Limpach synthesis, involves the reaction of anilines with β-ketoesters.[8][9] A critical aspect of this synthesis is temperature control, which dictates the regiochemical outcome.

  • Kinetic Control (Lower Temp.): At lower temperatures (e.g., room temperature to ~100 °C), the aniline preferentially attacks the keto group of the β-ketoester (e.g., ethyl acetoacetate). This leads to a β-aminoacrylate intermediate which, upon thermal cyclization, yields the 4-hydroxyquinoline (or 4-quinolone) product. This is the Conrad-Limpach pathway.[7]

  • Thermodynamic Control (Higher Temp.): At higher initial reaction temperatures (~140-160 °C), the aniline attacks the more electrophilic ester carbonyl, forming a β-ketoanilide. This thermodynamically favored intermediate cyclizes to form the isomeric 2-hydroxyquinoline (or 2-quinolone). This is known as the Knorr synthesis.[8]

For the synthesis of the target 4-hydroxy analogs, the Conrad-Limpach conditions are required.

Conrad_Limpach_vs_Knorr

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Structural Characterization and Data

Accurate characterization is critical to confirm the identity and purity of the synthesized compounds. The 4-hydroxyquinoline scaffold exists in a tautomeric equilibrium with its 4-quinolone form, with the quinolone (keto) form often predominating in the solid state and in various solvents.[8]

Tautomerism

The final product exists as an equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. This is an important consideration for spectroscopic analysis, as signals may be broadened or duplicated depending on the solvent and temperature.

Expected Analytical Data

The following table summarizes the expected analytical data for a representative compound, 4-hydroxy-7-iodoquinoline-3-carboxylic acid, based on data for analogous structures.[10][11][12][13]

Analysis Technique Expected Data / Observation
Molecular Weight -C₁₀H₆INO₃: 315.07 g/mol
Melting Point Melting Point Apparatus>250 °C (decomposes)
¹H NMR NMR Spectroscopy (DMSO-d₆)Aromatic protons (δ 7.0-8.5 ppm), a singlet for the H2 proton (δ ~8.5-9.0 ppm), broad singlets for the carboxylic acid and hydroxyl/amide protons (>10 ppm).
¹³C NMR NMR Spectroscopy (DMSO-d₆)Carbonyl carbons (δ >165 ppm), aromatic carbons (δ 110-150 ppm), a signal for the C-I bearing carbon at a characteristic upfield shift (~90-100 ppm).
Infrared (IR) FTIR Spectroscopy (KBr)Broad O-H stretch (2500-3300 cm⁻¹), C=O stretches (amide and carboxylic acid, ~1650-1720 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹).[12]
Mass Spectrometry ESI-MS[M+H]⁺ at m/z 315.95 or [M-H]⁻ at m/z 313.94.

Conclusion and Future Outlook

The synthesis of 4-hydroxy-7-iodo-3-quinolinecarboxylic acid analogs is readily achievable through established methodologies like the Gould-Jacobs and Conrad-Limpach reactions. A thorough understanding of the reaction mechanisms and the influence of experimental parameters, such as temperature and solvent choice, is paramount for achieving high yields and the desired regioselectivity. The resulting iodo-substituted quinolones are not merely synthetic targets but valuable platforms for the development of novel therapeutic agents. Their potential as enzyme inhibitors, antimalarials, and antivirals continues to drive research in academic and industrial laboratories.[14][15][16] The protocols and data presented in this guide provide a solid foundation for scientists to explore the rich chemistry and biology of this important class of molecules.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Conrad-Limpach reaction. [Link]

  • Larsen, S. D., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [Link]

  • Yin, J., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. [Link]

  • Cambridge University Press & Assessment. Conrad-Limpach Reaction. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Olegário, T. A. D., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • Organic Reactions. Gould-Jacobs Reaction. [Link]

  • El-Sayed, M. A. A., & El-Sawy, E. R. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [Link]

  • National Library of Medicine. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

  • Cambridge University Press & Assessment. Gould-Jacobs Reaction. [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

  • Thieme. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. [Link]

  • Mátyus, P., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. [Link]

  • National Library of Medicine. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • ResearchGate. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. [Link]

  • Manera, C., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed. [Link]

  • PubChem. 4,7-Dihydroxy-3-quinolinecarboxylic acid. [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]

  • Marković, J. D., et al. (2021). Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. MDPI. [Link]

Sources

Methodological & Application

HPLC method development for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-.

Introduction

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- is a halogenated derivative of the quinoline carboxylic acid scaffold. This structural motif is of significant interest in pharmaceutical research and drug development due to its presence in various biologically active compounds. The accurate and reliable quantification of this compound is essential for purity assessment, stability testing, and pharmacokinetic studies. However, the presence of both a carboxylic acid and a hydroxyl group imparts significant polarity, which can present challenges for retention and peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC).

This application note provides a comprehensive guide for the development, optimization, and validation of a robust RP-HPLC method for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-. The narrative follows a logical progression from understanding the analyte's physicochemical properties to establishing a fully validated analytical method suitable for routine use in a regulated environment.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for column chemistry, mobile phase composition, and detector settings.

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Formula C₁₀H₆INO₃Provides the basis for molecular weight calculation.
Molecular Weight 315.06 g/mol Essential for preparing standard solutions of known concentration.[1]
Structure Contains a carboxylic acid (pKa ~2-4) and a phenolic hydroxyl group (pKa ~8-10). The quinoline ring system is a strong chromophore.The acidic nature of the molecule requires careful pH control of the mobile phase to ensure consistent ionization state and good peak shape. The presence of ionizable groups makes it a candidate for reversed-phase chromatography with an acidic mobile phase to suppress ionization and increase retention.[2]
Predicted LogP ~1.8 - 2.5The LogP value suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography. However, the ionizable groups can significantly decrease its effective hydrophobicity at neutral pH.
UV Absorbance The quinoline ring system is expected to have strong UV absorbance. Similar quinoline derivatives show absorbance maxima around 230-260 nm and a secondary maximum above 300 nm.[3][4]UV detection is a suitable and sensitive method for quantification. A UV scan of the analyte should be performed to determine the optimal wavelength for detection, maximizing sensitivity and minimizing interference.

HPLC Method Development Strategy

The development strategy is a systematic process designed to achieve a specific separation goal: a robust and reliable method that provides accurate and precise results. The overall workflow involves selecting initial conditions based on analyte properties, optimizing those conditions to achieve desired chromatographic performance, and finally, validating the method for its intended purpose.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, LogP, UV Scan) Column_Select Column Selection (e.g., C18, Phenyl) Analyte->Column_Select Guides stationary phase choice Mobile_Phase Mobile Phase Selection (ACN/MeOH, Buffer, pH) Column_Select->Mobile_Phase Determines mobile phase compatibility Detection Detector Wavelength (λmax) Mobile_Phase->Detection Affects UV cutoff Gradient Gradient Optimization (Slope, Time) Detection->Gradient Flow_Temp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->Flow_Temp Peak_Shape Peak Shape Refinement (Tailing, Asymmetry) Flow_Temp->Peak_Shape Validation Method Validation (ICH Q2(R2)) Peak_Shape->Validation Proceed if system suitability passes Final_Method Final Optimized Method Validation->Final_Method Method_Validation_Workflow cluster_0 Core Validation Parameters Specificity Specificity (Peak Purity) Linearity Linearity & Range (5-7 concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small Variations) Precision->Robustness LOQ LOQ & LOD (S/N Ratio) Robustness->LOQ Validated_Method Validated Method LOQ->Validated_Method Final_Method Optimized Method Final_Method->Specificity

Sources

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 4-Hydroxy-7-iodoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Hydroxy-7-iodoquinoline-3-carboxylic acid (CAS: 22200-49-3) is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of receptor tyrosine kinase inhibitors, particularly those targeting VEGFR/KDR pathways for anti-angiogenic cancer therapies[1].

A critical challenge in the characterization of this scaffold is the tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. Furthermore, confirming the exact regiochemistry of the iodine atom at the C-7 position is essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to definitively assign the structure, prove the regiochemistry, and identify the dominant tautomer in solution.

Mechanistic Insights: Tautomerism and the Heavy Atom Effect

Before executing the experimental protocol, researchers must account for two dominant physical phenomena that dictate the NMR spectra of this compound:

  • Tautomeric Equilibrium: In polar aprotic solvents like DMSO- d6​ , the molecule predominantly exists as the 4-oxo-1,4-dihydroquinoline tautomer[2]. This is driven by the stabilization of the 4-oxo form through strong intramolecular hydrogen bonding between the C-4 carbonyl oxygen and the C-3 carboxylic acid proton, as well as the high dielectric constant of DMSO stabilizing the highly polar N-H bond[3].

  • The Heavy Atom Effect: The iodine atom at C-7 exerts a profound diamagnetic shielding effect on the directly attached carbon. In 13 C NMR, this "heavy atom effect" causes the C-7 resonance to shift significantly upfield (typically into the 95–105 ppm range), which serves as a primary diagnostic anchor for assigning the rest of the aromatic ring.

Experimental Protocols

Sample Preparation

Causality Check: The choice of solvent is critical. Chloroform- d ( CDCl3​ ) is unsuitable due to the compound's high polarity and the risk of line broadening from rapid tautomeric exchange. DMSO- d6​ is mandated because it fully dissolves the compound, slows the exchange rate of labile protons, and stabilizes the 4-oxo tautomer[3][4].

  • Weigh 15–20 mg of highly purified 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

1D NMR Acquisition ( 1 H and 13 C)
  • 1 H NMR (400 MHz or 600 MHz):

    • Set the probe temperature to 298 K.

    • Acquire 16 to 64 scans with a spectral width of at least 16 ppm to capture the highly deshielded exchangeable protons.

    • Use a relaxation delay ( D1​ ) of 2.0 seconds to ensure accurate integration of the aromatic protons.

  • 13 C NMR (100 MHz or 150 MHz):

    • Acquire 1024 to 2048 scans utilizing a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set D1​ to 2.0–3.0 seconds. Note: The quaternary carbons (C-3, C-4, C-7, C-8a) have long T1​ relaxation times; a sufficient D1​ is required to observe them above the baseline.

2D NMR Acquisition (HSQC and HMBC)

To create a self-validating dataset, 2D NMR is required to link the proton and carbon networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the 1 H signals of H-2, H-5, H-6, and H-8 to their directly attached 13 C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical step. Optimize the long-range coupling delay for nJCH​=8 Hz. You must observe a strong 3J cross-peak from H-5 and H-8 to the upfield-shifted C-7 carbon. This unequivocally proves the iodine is at the 7-position.

Logical Workflow for Structural Elucidation

NMR_Workflow Prep Sample Preparation (DMSO-d6, 20mg) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Tautomer Tautomeric Analysis (NH at ~15 ppm) OneD->Tautomer Regio Regiochemistry Confirmation (HMBC: H-5/H-8 to C-7) TwoD->Regio Tautomer->Regio Validates Model

Workflow for the NMR structural elucidation and tautomeric analysis of the quinoline core.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the 4-oxo-1,4-dihydroquinoline tautomeric form of the molecule in DMSO- d6​ . These values are synthesized from established structure-activity relationship (SAR) libraries of 4-oxoquinoline-3-carboxylic acids and adjusted for the C-7 iodine substitution[2][3][4].

Table 1: 1 H NMR Chemical Shift Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
N-H (1) ~15.2Broad Singlet-Highly deshielded due to 4-oxo tautomerism and H-bonding[3].
COOH (3) ~13.4Broad Singlet-Carboxylic acid proton, H-bonded to C-4 carbonyl.
H-2 ~8.85Singlet-Deshielded by adjacent nitrogen and C-3 electron-withdrawing group.
H-5 ~8.05Doublet 3J5,6​≈8.5 Ortho-coupling to H-6. Deshielded by C-4 carbonyl.
H-8 ~8.15Doublet 4J6,8​≈1.8 Meta-coupling to H-6. Shifted by adjacent C-7 Iodine.
H-6 ~7.80Doublet of Doublets 3J5,6​≈8.5 , 4J6,8​≈1.8 Exhibits both ortho and meta splitting.
Table 2: 13 C NMR Chemical Shift Assignments (DMSO- d6​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
C-4 (C=O) ~174.0QuaternaryKetone carbonyl of the 4-oxo tautomer.
COOH ~166.0QuaternaryCarboxylic acid carbon.
C-2 ~145.0CHAlpha to nitrogen, highly deshielded.
C-8a ~139.0QuaternaryBridgehead aromatic carbon attached to nitrogen.
C-6 ~132.0CHAromatic carbon.
C-5 ~128.0CHAromatic carbon.
C-4a ~126.0QuaternaryBridgehead aromatic carbon.
C-8 ~125.0CHAromatic carbon.
C-3 ~108.0QuaternaryAlpha to carbonyls, enamine-like beta-carbon.
C-7 (C-I) ~102.0QuaternaryDiagnostic Heavy Atom Effect: Extreme upfield shift due to Iodine.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 22200-49-3), frequently existing in its tautomeric form as 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a privileged intermediate in the synthesis of small-molecule kinase inhibitors. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for functionalizing the C7 position of this scaffold via Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Mechanistic Rationale & Scaffold Analysis

The strategic value of this specific quinoline scaffold lies in its dual-domain functionality:

  • The Hinge-Binding Domain (C3/C4): The 4-hydroxy/4-oxo and 3-carboxylic acid motifs act as a potent hydrogen bond donor/acceptor pair. This geometry perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor tightly into the hinge region of receptor tyrosine kinases such as VEGFR-2, c-Met, and EGFR[1].

  • The Hydrophobic Vector (C7): The deep hydrophobic pocket (Pocket II) of most kinase active sites is accessed via the C7 vector[2]. The C7-iodo substituent is an ideal electrophilic handle; iodine undergoes oxidative addition to Pd(0) significantly faster than bromine or chlorine. This allows for milder reaction temperatures, which is critical because the free carboxylic acid can coordinate palladium and cause catalyst sequestration or unwanted decarboxylation at elevated temperatures[3].

Causality in Reaction Design

Working with this scaffold presents a unique solubility challenge. The presence of the free -COOH requires at least one equivalent of base merely to deprotonate the acid, rendering the molecule soluble as a carboxylate salt. Therefore, biphasic or highly polar aprotic solvent systems (e.g., 1,4-Dioxane/H 2​ O or DMF) and excess base are mandatory to maintain a homogeneous catalytic cycle.

Workflow Visualization

Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Scaffold 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (Central Scaffold) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O Scaffold->Suzuki Arylboronic Acid Sonogashira Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N DMF Scaffold->Sonogashira Terminal Alkyne Aryl 7-Aryl Derivative (VEGFR/EGFR Inhibitor) Suzuki->Aryl C-C Bond Formation Alkynyl 7-Alkynyl Derivative (Extended Hydrophobic Binder) Sonogashira->Alkynyl C-C Bond Formation

Figure 1: Divergent cross-coupling pathways for the functionalization of the 4-hydroxy-7-iodoquinoline-3-carboxylic acid scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C7-Arylation)

This protocol utilizes a biphasic system to couple aryl boronic acids to the C7 position.

Reagents & Rationale
  • Substrate: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.5 equiv). Excess is used to compensate for competitive protodeboronation.

  • Catalyst: Pd(dppf)Cl 2​ (5 mol%). The bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step, preventing catalyst stalling.

  • Base: K 2​ CO 3​ (3.0 equiv). One equivalent deprotonates the C3-carboxylic acid; the remainder facilitates transmetalation.

  • Solvent: 1,4-Dioxane / H 2​ O (4:1). Water is strictly required to generate the reactive boronate complex [R-B(OH) 3​ ] from the boronic acid.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask, combine the quinoline scaffold (1.0 mmol), arylboronic acid (1.5 mmol), K 2​ CO 3​ (3.0 mmol), and Pd(dppf)Cl 2​ (0.05 mmol).

  • Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/H 2​ O (4:1) mixture. Sparge the suspension with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4–6 hours. The suspension will become a homogeneous dark solution as the carboxylate salt forms and dissolves.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H 2​ O, and analyze via LC-MS. The starting material mass ([M+H] + 316.06) must be fully consumed. The absence of a peak at [M+H] + 190.17 indicates successful suppression of the protodeiodination side-reaction.

  • Workup & Isolation: Cool to room temperature. Dilute with 20 mL of water and wash with EtOAc (2 x 15 mL) to remove organic impurities and phosphine oxides.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3.5. Causality: The pKa of the quinoline nitrogen is ~1.5, and the carboxylic acid is ~4.5. At pH 3.5, the molecule is in its neutral/zwitterionic form, which has the lowest aqueous solubility, causing the pure product to precipitate. Filter the resulting solid and wash with cold water.

Protocol 2: Sonogashira Cross-Coupling (C7-Alkynylation)

This protocol introduces terminal alkynes at the C7 position to create extended, rigid vectors.

Reagents & Rationale
  • Substrate: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (1.0 equiv).

  • Coupling Partner: Terminal Alkyne (1.5 equiv).

  • Catalyst: Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%).

  • Co-Catalyst: CuI (10 mol%). Facilitates the formation of the copper acetylide intermediate.

  • Base/Solvent: DMF / Et 3​ N (3:1). DMF dissolves the highly polar scaffold, while Et 3​ N acts as both the base and a co-solvent.

Step-by-Step Methodology
  • Preparation: Charge a flask with the quinoline scaffold (1.0 mmol) and Pd(PPh 3​ ) 2​ Cl 2​ (0.05 mmol).

  • Solvent Addition & Degassing: Add 6 mL of anhydrous DMF and 2 mL of anhydrous Et 3​ N. Sparge with Argon for 15 minutes.

  • Alkyne & Copper Addition (Sequence Matters): Add the terminal alkyne (1.5 mmol). Finally, add the CuI (0.10 mmol) under a steady stream of Argon. Causality: CuI is added last to minimize the time the terminal alkyne is exposed to Cu(I) in the presence of any trace oxygen, which strictly suppresses the oxidative Glaser homocoupling side-reaction.

  • Reaction: Stir at 60 °C for 3–5 hours.

  • Workup & Isolation: Cool the reaction. Filter through a short pad of Celite to remove insoluble palladium/copper salts. Concentrate the filtrate under reduced pressure to remove Et 3​ N. Dilute the residue with water (15 mL) and adjust to pH 3.5 using 1M HCl to precipitate the alkynylated product. Filter and dry under a vacuum.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes for both functionalization strategies.

ParameterSuzuki-Miyaura Protocol (C7-Aryl)Sonogashira Protocol (C7-Alkynyl)
Catalyst System Pd(dppf)Cl 2​ (5 mol%)Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) + CuI (10 mol%)
Base K 2​ CO 3​ (3.0 equiv)Et 3​ N (3.0 equiv)
Solvent System 1,4-Dioxane / H 2​ O (4:1)DMF / Et 3​ N (3:1)
Optimal Temperature 80 °C60 °C
Typical Reaction Time 4 - 6 hours3 - 5 hours
Typical Yield 75% - 90%65% - 85%
Primary Side Reaction Protodeiodination (Mass: 190.17)Glaser Homocoupling of Alkyne
Isolation Method Aqueous wash, acidify to pH 3.5Celite filtration, acidify to pH 3.5

References

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy Source: Medicinal Chemistry Research / Springer Nature URL: [Link]

  • Title: Coupling process for preparing quinolone intermediates (US8158798B2)

Sources

mass spectrometry analysis of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 4-hydroxy-7-iodo-3-quinolinecarboxylic acid

Authored by: A Senior Application Scientist

Introduction

4-hydroxy-7-iodo-3-quinolinecarboxylic acid is a halogenated derivative of the quinolone scaffold, a core structure in many pharmacologically active compounds. The precise and accurate analysis of such molecules is fundamental in drug discovery and development, from early-stage metabolic studies to late-stage quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1]

This guide provides a comprehensive framework for developing and implementing robust LC-MS/MS methods for the analysis of 4-hydroxy-7-iodo-3-quinolinecarboxylic acid. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot these protocols for their specific applications and matrices.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

A successful analytical method begins with a thorough understanding of the analyte's chemical nature. The structure of 4-hydroxy-7-iodo-3-quinolinecarboxylic acid features several key functional groups that dictate its behavior in an LC-MS/MS system:

  • Carboxylic Acid (-COOH) and Phenolic Hydroxyl (-OH) Groups: These acidic protons make the molecule an excellent candidate for negative-ion electrospray ionization (ESI), where it will readily deprotonate to form the [M-H]⁻ ion. The pKa of these groups influences chromatographic retention and ionization efficiency.[2]

  • Quinoline Core: This aromatic, nitrogen-containing ring system is a chromophore, making it suitable for UV detection in HPLC. It also provides a stable backbone that yields predictable fragmentation patterns in tandem mass spectrometry (MS/MS).

  • Iodine Atom: The presence of a heavy halogen atom can be a useful isotopic signature, though its primary impact is on the molecule's overall mass and polarity.

Ionization Strategy: The Case for Negative-Ion ESI

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar small molecules, as it minimizes in-source fragmentation.[3] For 4-hydroxy-7-iodo-3-quinolinecarboxylic acid, negative-ion mode is the logical choice. The acidic nature of the carboxylic and hydroxyl groups facilitates the loss of a proton to form a stable [M-H]⁻ anion in the ESI source.

While positive-ion analysis ([M+H]⁺) is possible via protonation of the quinoline nitrogen, it is generally less efficient for highly acidic molecules. The choice of mobile phase additives is critical; surprisingly, weak acids like acetic acid can enhance negative-ion ESI response, whereas formic acid may cause suppression in some cases.[4][5] This is because the ideal modifier should provide cations that are easily reduced electrochemically at the ESI spray tip.[4][5]

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for achieving specificity and confirming the analyte's identity. By inducing fragmentation of the precursor ion ([M-H]⁻), we can generate characteristic product ions. Based on studies of similar quinolone structures, the fragmentation of 4-hydroxy-7-iodo-3-quinolinecarboxylic acid is expected to proceed via characteristic neutral losses.

  • Primary Fragmentation: The most common and often most abundant fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).

  • Secondary Fragmentation: Subsequent fragmentation may involve the loss of water (H₂O, 18 Da) or cleavages within the quinoline ring system.[6][7]

cluster_0 Predicted MS/MS Fragmentation precursor [M-H]⁻ (m/z 313.96) product1 [M-H-CO₂]⁻ (m/z 269.97) precursor->product1 - CO₂ (44 Da) product2 [M-H-H₂O]⁻ (m/z 295.95) precursor->product2 - H₂O (18 Da)

Caption: Predicted major fragmentation pathways for [M-H]⁻.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix, remove interferences that can cause ion suppression, and concentrate the sample to meet the sensitivity requirements of the assay.[8] The choice of technique depends heavily on the sample matrix and the required limit of quantitation (LOQ).

cluster_1 Sample Preparation Decision Workflow Start Sample Matrix? Purity High Purity Required? Start->Purity Biological (e.g., Plasma) Dilute Dilute & Shoot Start->Dilute Simple (e.g., Standard) Concentration Concentration Needed? Purity->Concentration No SPE Solid-Phase Extraction (SPE) Purity->SPE Yes PPT Protein Precipitation (PPT) Concentration->PPT No LLE Liquid-Liquid Extraction (LLE) Concentration->LLE Yes

Caption: Decision workflow for selecting a sample preparation method.

Protocol 2.1: Simple Dilution (For Standards & High-Concentration Samples)

This method is suitable for pure substances or simple formulations where the analyte concentration is high and the matrix is clean.[9]

Rationale: The primary goal is to bring the analyte concentration into the linear range of the instrument. The choice of diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.

Step-by-Step Protocol:

  • Prepare a 1 mg/mL stock solution of 4-hydroxy-7-iodo-3-quinolinecarboxylic acid in a suitable organic solvent (e.g., methanol or DMSO).

  • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid) to prepare calibration standards and quality control (QC) samples.

  • Vortex each solution for 10 seconds.

  • Transfer the final solutions to 2 mL autosampler vials for LC-MS/MS analysis.[9]

Protocol 2.2: Protein Precipitation (PPT) (For Plasma/Serum)

PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples.

Rationale: Adding a cold organic solvent (typically acetonitrile) in a 3:1 ratio to plasma denatures and precipitates proteins. While effective at protein removal, this method does not significantly remove other matrix components like phospholipids, which can cause ion suppression.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds, then centrifuge to pellet any insoluble material.

  • Transfer the final solution to an autosampler vial.

Protocol 2.3: Solid-Phase Extraction (SPE) (For Highest Purity)

SPE provides the cleanest extracts by leveraging specific chemical interactions to bind the analyte to a sorbent while matrix interferences are washed away.[8]

Rationale: For a molecule with both acidic and aromatic properties, a mixed-mode or polymeric reversed-phase sorbent is ideal. A mixed-mode anion exchange sorbent would capture the negatively charged carboxylate/phenolate group, while a polymeric sorbent (like Oasis HLB) would retain the molecule via hydrophobic interactions. This protocol describes a general polymeric SPE workflow.

Step-by-Step Protocol:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid in water) onto the cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method & Protocols

The heart of the analysis lies in the chromatographic separation and mass spectrometric detection. A well-developed method ensures that the analyte is separated from isomers and matrix components, providing a reliable and reproducible signal.[1]

Protocol 3.1: Liquid Chromatography

Rationale: Reversed-phase chromatography on a C18 column is the standard for separating small molecules of moderate polarity. A gradient elution is used to effectively separate the analyte from early-eluting salts and late-eluting hydrophobic compounds. The mobile phase is weakly acidified with acetic acid to control the ionization state of the analyte and improve the negative-ion ESI response.[5]

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and resolution for small molecules.
Mobile Phase A Water + 0.1% Acetic AcidAcetic acid aids in negative ion formation.[4][5]
Mobile Phase B Acetonitrile + 0.1% Acetic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient See Table BelowTo elute analyte with good peak shape and separation.

LC Gradient Table

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.0 | 5 |

Protocol 3.2: Mass Spectrometry

Rationale: The method uses negative-ion ESI for optimal sensitivity. Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and quantitative performance. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ions are selected based on the most intense and stable fragments observed during tuning.

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeBest for acidic compounds.
Capillary Voltage -3.0 kVOptimized for stable spray and ion generation.
Source Temp. 150 °CLower temperature for thermally labile compounds.
Desolvation Temp. 450 °CEfficiently removes solvent from droplets.
Cone Gas Flow 50 L/hrHelps in droplet formation and desolvation.
Desolvation Gas Nitrogen, 800 L/hrHigh flow aids in complete desolvation.
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity for quantification.

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-hydroxy-7-iodo-3-quinolinecarboxylic acid (Quantifier) 313.96 269.97 ~20
4-hydroxy-7-iodo-3-quinolinecarboxylic acid (Qualifier) 313.96 295.95 ~15

| Internal Standard (e.g., Isotopically Labeled) | Analyte Specific | Analyte Specific | Optimized |

Note: Collision energies must be optimized empirically on the specific mass spectrometer being used.

cluster_2 LC-MS/MS Analytical Workflow Sample Prepared Sample (in Autosampler Vial) HPLC HPLC Injection & Reversed-Phase Separation Sample->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 313.96) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 269.97) Q2->Q3 Detector Detector Signal Acquisition Q3->Detector Data Data Processing (Chromatogram) Detector->Data

Caption: The sequential workflow of the LC-MS/MS analysis.

Method Validation Principles

For use in regulated environments, such as clinical or pharmaceutical quality control labs, the analytical method must be validated to prove it is fit for purpose.[10] Key validation parameters are established by regulatory bodies like the FDA and EMA.

Validation Parameter Description
Accuracy Closeness of the measured value to the true value, assessed by analyzing samples with known concentrations.[11]
Precision Agreement between multiple measurements of the same sample, expressed as coefficient of variation (%CV).[11]
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]
Linearity & Range The concentration range over which the instrument response is directly proportional to the analyte concentration.[12]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Recovery The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[11]
Matrix Effect The suppression or enhancement of ionization due to co-eluting components from the sample matrix.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor/No Signal Incorrect ionization mode; Clogged ESI probe; Incorrect MRM transition; Analyte degradation.Verify MS is in negative ion mode. Clean MS source and probe. Confirm precursor/product m/z values. Check sample stability.
Poor Peak Shape (Tailing) Secondary interactions with column; Column degradation; Incompatible reconstitution solvent.Add a stronger acid to the mobile phase (if compatible); Use a new column; Ensure reconstitution solvent is weaker than the mobile phase.
High Background Noise Contaminated mobile phase or LC system; High salt concentration in sample.Use fresh, high-purity solvents. Clean the LC system. Improve sample cleanup (e.g., use SPE).
Inconsistent Results Inconsistent sample preparation; Autosampler issues; Unstable ESI spray.Automate sample prep if possible; Check autosampler syringe and wash settings; Optimize source parameters (voltages, gas flows).

References

  • PubMed. (2025, July 7). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.
  • ACS Publications. (2004, January 3). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
  • ACS Publications. (2004, January 3). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Resolian. (n.d.).
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • ResearchGate. (n.d.). (PDF) pH Effects on Electrospray Ionization Efficiency.
  • ACS Publications. (2016, December 13). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry.
  • MDPI. (2025, July 2).
  • PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 4,7-Dihydroxy-3-quinolinecarboxylic acid.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • PMC. (2017, April 4). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids.

Sources

scaling up laboratory production of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

4-Hydroxy-7-iodoquinoline-3-carboxylic acid (often represented as its tautomer, 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a highly valued intermediate in pharmaceutical development. It serves as a core scaffold for synthesizing VEGFR/KDR inhibitors, antiviral agents, and novel chemotherapeutics (1).

Scaling the synthesis of this molecule from the milligram benchtop scale to multi-gram or kilogram production introduces severe bottlenecks. The primary challenges involve managing the regioselectivity of ring closure and preventing thermal degradation. To overcome these hurdles, this guide details an optimized, three-step Gould-Jacobs reaction route starting from 3-iodoaniline.

By emphasizing mechanistic causality and self-validating quality control at every node, this protocol ensures high regioisomeric fidelity and maximizes the yield of the thermodynamically favored 7-iodo isomer.

Process Overview & Reaction Pathway

The Gould-Jacobs sequence requires three distinct chemical transformations:

  • Condensation: 3-iodoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

  • Thermal Cyclization: High-temperature Friedel-Crafts-type cyclization forms the quinoline core.

  • Saponification: Base-catalyzed hydrolysis cleaves the ester to yield the final carboxylic acid.

GouldJacobs cluster_0 Phase 1: Condensation cluster_1 Phase 2: Thermal Cyclization cluster_2 Phase 3: Saponification N1 3-Iodoaniline + EMME N2 Enamine Intermediate N1->N2 110°C, -EtOH N3 Dowtherm A (250°C) N2->N3 Dropwise Addition N4 Ethyl 4-hydroxy-7-iodoquinoline -3-carboxylate N3->N4 Intramolecular Friedel-Crafts N5 Alkaline Hydrolysis (2M NaOH, Reflux) N4->N5 Ester Cleavage N6 4-Hydroxy-7-iodoquinoline -3-carboxylic acid N5->N6 Acidification (pH 2-3)

Fig 1. Scalable Gould-Jacobs pathway for 4-hydroxy-7-iodoquinoline-3-carboxylic acid synthesis.

Step-by-Step Scalable Protocols

Phase 1: Enamine Condensation

Synthesis of diethyl 2-(((3-iodophenyl)amino)methylene)malonate

  • Causality for Experimental Choices: EMME is selected because its ethoxymethylene moiety acts as a highly efficient electrophile for the initial amine attack (2). Operating the reaction neat (solvent-free) at 110°C leverages Le Chatelier's principle; by actively distilling off the ethanol byproduct, the equilibrium is irrevocably driven toward complete enamine formation.

  • Protocol:

    • Charge a 2L jacketed reactor with 3-iodoaniline (1.0 eq) and EMME (1.05 eq).

    • Equip the reactor with a short-path distillation apparatus and a graduated receiving flask.

    • Heat the mixture to 110°C under a continuous nitrogen sweep for 1.5 to 2 hours.

    • Cool the resulting heavy oil to room temperature, allowing it to solidify.

  • Self-Validating QA/QC System: The reaction is self-monitoring via mass balance. Calculate the theoretical volume of ethanol expected from the molar scale. The reaction is only deemed complete when the collected ethanol volume matches the theoretical yield (≥95%) and TLC (Hexane/EtOAc 7:3) confirms the total disappearance of the 3-iodoaniline spot.

Phase 2: Thermal Cyclization (The Scale-Up Bottleneck)

Synthesis of ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate

  • Causality for Experimental Choices: The activation energy for this intramolecular ring closure is exceptionally high. If the enamine is heated slowly, intermolecular condensation dominates, resulting in intractable polymeric tar. To enforce kinetic control, the enamine must be introduced directly into a massive thermal sink. Dowtherm A (or diphenyl ether) is utilized because its boiling point (~258°C) is perfectly calibrated to supply the necessary thermal energy without degrading the product (3). Furthermore, because 3-iodoaniline is meta-substituted, cyclization yields a mixture of 5-iodo and 7-iodo isomers. The 7-iodo isomer is thermodynamically favored due to reduced steric hindrance, a ratio we maximize via this rapid-heating technique.

  • Protocol:

    • In a 5L reactor, heat 1.5 L of Dowtherm A to 250°C.

    • Gently warm the enamine intermediate from Phase 1 until it liquefies (or dissolve in a minimal volume of warm diphenyl ether).

    • Add the enamine solution dropwise to the 250°C Dowtherm A over 30–45 minutes with vigorous mechanical stirring.

    • Maintain the reaction at 250°C for an additional 45 minutes.

    • Cool the mixture to 70°C and pour it into 3 L of vigorously stirred hexanes to precipitate the crude product.

    • Filter the tan solid. Safety Note: Handle the resulting dust with care, as the ester is a known respiratory and skin irritant (4).

  • Self-Validating QA/QC System: The crude precipitate contains both the 7-iodo and 5-iodo isomers. Recrystallize the solid from boiling ethyl acetate to enrich the 7-iodo isomer. Validation must be performed via 1 H NMR: The 7-iodo isomer is confirmed by the presence of an isolated H-8 proton (appearing as a distinct singlet or finely split doublet), distinguishing it from the contiguous spin system of the 5-iodo byproduct.

Phase 3: Saponification & Acidification

Synthesis of 4-hydroxy-7-iodoquinoline-3-carboxylic acid

  • Causality for Experimental Choices: Alkaline hydrolysis (NaOH) is strictly mandated over acidic hydrolysis. Subjecting the quinoline core to strong aqueous acids at reflux temperatures risks spontaneous decarboxylation of the sensitive 3-carboxylic acid group, which would destroy the target molecule.

  • Protocol:

    • Suspend the purified ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate in 10 volumes of 2M aqueous NaOH.

    • Heat the suspension to reflux (~100°C) for 2 hours. The suspension will gradually transition into a clear solution as the water-soluble sodium salt is formed.

    • Cool the solution to 5°C using an ice-water bath.

    • Slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. The zwitterionic/acidic product will crash out as a dense white to off-white precipitate.

    • Filter the solid, wash thoroughly with cold distilled water to remove residual NaCl, and dry under vacuum at 60°C.

  • Self-Validating QA/QC System: Complete ester cleavage is self-evident in the NMR spectrum. Run a 1 H NMR in DMSO- d6​ ; the reaction is validated as complete only when the characteristic ethyl ester signals (the quartet at ~4.2 ppm and the triplet at ~1.3 ppm) are entirely absent.

Quantitative Data & Process Parameters

To assist in tech-transfer and scale-up planning, the critical operational parameters and expected yields are summarized below:

Table 1: Quantitative Process Parameters & Scale-Up Metrics
Process NodeReagents / SolventsOperating Temp.Residence / Rxn TimeExpected YieldCritical Quality Attribute (CQA)
1. Condensation 3-Iodoaniline, EMME90–110°C1.5 – 2.0 hours95–98%Stoichiometric ethanol evolution
2. Cyclization Enamine, Dowtherm A250–258°C0.5 – 1.0 hours65–75%7-iodo / 5-iodo regioisomer ratio
3. Saponification 2M NaOH, 2M HCl100°C (Reflux)2.0 – 3.0 hours85–95%Complete ester cleavage (NMR)

References

  • US Patent App 2005/0137395 - Novel quinoline derivatives (Vertex Pharmaceuticals Inc.). Details the utility of 4-hydroxy-7-iodoquinoline-3-carboxylic acid in synthesizing VEGFR/KDR inhibitors.
  • US Patent 6,093,732 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents (Pharmacia and Upjohn Co LLC). Provides foundational parameters for the high-temperature cyclization in diphenyl ether.
  • LookChem - Diethyl ethoxymethylenemalonate (EMME) Chemical Properties and Uses. Validates the role of EMME in Gould-Jacobs reactions. URL: [Link]

Sources

Application Notes and Protocols for the Integration of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- in Antibacterial Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of 4-Hydroxy-7-iodo-3-quinolinecarboxylic Acid

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action or improved efficacy against resistant pathogens. Quinolone antibiotics have long been a cornerstone of antibacterial therapy, primarily targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to bacterial cell death.[1][2][3] The core structure of quinolones, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, is critical for their antibacterial activity.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of a promising, yet under-explored, quinolone derivative: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- . The strategic introduction of an iodine atom at the 7-position of the quinoline scaffold presents a compelling avenue for lead optimization. Halogen substitution has been shown to influence the potency and spectrum of activity of quinolones.[5][6] Specifically, substitutions at the C7 and C8 positions can enhance activity against Gram-positive bacteria and anaerobes.[5] This guide will provide a comprehensive framework, from a proposed synthesis of the lead compound to detailed protocols for its evaluation as a potential antibacterial drug candidate.

Section 1: Synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Proposed Synthetic Pathway:

Synthesis_Pathway A 3-Amino-4-iodobenzoic acid C Condensation Intermediate A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-iodo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) E 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- D->E Saponification (e.g., NaOH, H2O/EtOH) then Acidification (e.g., HCl)

Caption: Proposed synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- via the Gould-Jacobs reaction.

Protocol 1: Proposed Synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Materials:

  • 3-Amino-4-iodobenzoic acid

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation:

    • In a round-bottom flask, combine equimolar amounts of 3-amino-4-iodobenzoic acid and diethyl ethoxymethylenemalonate.

    • Heat the mixture gently (e.g., on a steam bath) for 1-2 hours to facilitate the condensation reaction and removal of ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to approximately 250°C.

    • Slowly and carefully add the crude condensation product from the previous step to the hot solvent.

    • Maintain the temperature for 30-60 minutes to effect the cyclization. The cyclized product, ethyl 7-iodo-4-hydroxyquinoline-3-carboxylate, may precipitate upon cooling.

  • Isolation and Purification of the Ester Intermediate:

    • Allow the reaction mixture to cool to room temperature.

    • Add a non-polar solvent (e.g., hexane) to precipitate the product fully.

    • Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.

    • The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Saponification:

    • Suspend the purified ethyl 7-iodo-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Reflux the mixture for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Isolation of the Final Product:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3.

    • The desired product, 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Section 2: Lead Optimization and Structure-Activity Relationship (SAR) Studies

The synthesized 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- serves as a lead compound. Further optimization can be achieved by systematically modifying its structure and evaluating the impact on antibacterial activity, selectivity, and pharmacokinetic properties.

Key Positions for Modification:

  • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. A cyclopropyl group is often optimal for broad-spectrum activity. Other small alkyl or substituted aryl groups can also be explored.[5][6]

  • C-5 Position: Introduction of small groups like amino or methyl at the C-5 position can enhance activity against Gram-positive bacteria.[5]

  • C-8 Position: A halogen (e.g., fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[2][5]

Table 1: Proposed Analogs for SAR Studies

Analog Modification Rationale
Compound 1a N-1 cyclopropylEnhance overall antibacterial potency.
Compound 1b N-1 ethylInvestigate the effect of a simple alkyl group.
Compound 2a C-5 amino, N-1 cyclopropylPotentially increase activity against Gram-positive bacteria.
Compound 3a C-8 fluoro, N-1 cyclopropylPotentially improve oral absorption and anti-anaerobic activity.

Section 3: In Vitro Antibacterial Efficacy Testing

A critical step in the evaluation of a new antibacterial candidate is the determination of its in vitro activity against a panel of clinically relevant bacterial strains.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (containing the test compound, positive control, or controls) with the prepared bacterial inoculum.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Section 4: Mechanism of Action Studies

The primary targets of quinolone antibiotics are DNA gyrase and topoisomerase IV.[1][2][3] Assays to determine the inhibitory activity of the novel compound against these enzymes are essential to confirm its mechanism of action.

Workflow for Mechanism of Action Studies:

Mechanism_of_Action_Workflow Start Synthesized Compound Gyrase DNA Gyrase Supercoiling Inhibition Assay Start->Gyrase TopoIV Topoisomerase IV Decatenation Assay Start->TopoIV IC50_Gyrase Determine IC50 for Gyrase Gyrase->IC50_Gyrase IC50_TopoIV Determine IC50 for Topo IV TopoIV->IC50_TopoIV

Caption: Workflow for determining the inhibitory activity against DNA gyrase and topoisomerase IV.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from commercially available kits and established methods.[8]

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • Test compound

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Stop solution/loading dye (containing SDS and bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.

    • Add the DNA gyrase enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Termination:

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a low voltage (e.g., 2-3 V/cm) for several hours or overnight to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.

    • The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

Protocol 4: Topoisomerase IV Decatenation Assay

This protocol is adapted from commercially available kits and established methods.[9][10]

Materials:

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles

  • Assay buffer (containing ATP, MgCl₂, potassium glutamate)

  • Test compound

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Stop solution/loading dye

  • Agarose, TAE buffer, DNA stain, and electrophoresis equipment

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound or positive control.

    • Add the topoisomerase IV enzyme to start the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Termination:

    • Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

  • Visualization and Analysis:

    • Stain and visualize the gel.

    • The IC₅₀ is the concentration of the test compound that inhibits 50% of the decatenation activity.

Section 5: In Vivo Efficacy Testing

Evaluating the efficacy of a new antibacterial agent in a relevant animal model is a crucial step in preclinical development. The mouse peritonitis/sepsis model is a widely used and well-established model for assessing the systemic efficacy of antibacterial compounds.[2][11]

Protocol 5: Mouse Peritonitis/Sepsis Model

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (e.g., Swiss Webster or BALB/c)

  • Bacterial strain (e.g., a virulent strain of S. aureus or E. coli)

  • 5% (w/v) mucin in saline (to enhance infectivity)

  • Test compound formulated for the desired route of administration (e.g., oral gavage or intraperitoneal injection)

  • Vehicle control

  • Positive control antibiotic

Procedure:

  • Infection:

    • Prepare a bacterial suspension in 5% mucin to the desired concentration (determined in preliminary studies to establish a lethal or sublethal endpoint).

    • Infect mice via intraperitoneal (IP) injection with the bacterial suspension (typically 0.5 mL).

  • Treatment:

    • At a specified time post-infection (e.g., 1 and 6 hours), administer the test compound, vehicle, or positive control antibiotic to different groups of mice.

    • Administer a range of doses of the test compound to determine the 50% effective dose (ED₅₀).

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and mortality over a period of 4-7 days.

    • The primary endpoint is typically survival. The ED₅₀ is the dose of the compound that protects 50% of the animals from death.

    • Secondary endpoints can include bacterial load in the peritoneal fluid, blood, or organs (e.g., spleen, liver) at specific time points.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

To optimize dosing regimens, it is important to understand the PK/PD relationships of the new compound. This involves determining key PK parameters (e.g., AUC, Cmax, half-life) in infected animals and correlating them with efficacy. For quinolones, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is often the best predictor of efficacy.[12][13][14]

Conclusion

The strategic incorporation of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- into antibacterial drug design programs holds significant promise. The proposed synthetic route, coupled with the detailed protocols for in vitro and in vivo evaluation, provides a robust framework for the systematic investigation of this novel quinolone derivative. By understanding its synthesis, structure-activity relationships, mechanism of action, and in vivo efficacy, researchers can effectively advance this and similar compounds through the preclinical drug development pipeline, contributing to the critical search for new and effective treatments for bacterial infections.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320–324. [Link]

  • Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Retrieved from [Link]

  • Bio-protocol. (2018). Decatenation Assay Time Course. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Frimodt-Møller, N. (2002). The mouse peritonitis model: present and future use. International Journal of Antimicrobial Agents, 19(5), 379–383. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Andriole, V. T. (1999). The quinolones: past, present, and future. Clinical Infectious Diseases, 28(Supplement_1), S1–S13. [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • Turnidge, J. D. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58(Suppl 2), 29–36. [Link]

  • Al-Trawneh, S. A. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(15), 2795. [Link]

  • Ambrose, P. G., Bhavnani, S. M., & Owens, R. C. (2003). Clinical pharmacodynamics of quinolones. Infectious Disease Clinics of North America, 17(3), 529–543. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Dudley, M. N., & Ambrose, P. G. (2000). Pharmacodynamics in the study of drug resistance and establishing in vitro susceptibility breakpoints. Current Opinion in Microbiology, 3(5), 489–493. [Link]

  • Andes, D., & Craig, W. A. (2002). Pharmacodynamics of antimicrobial agents in the therapy of infection. Infectious Disease Clinics of North America, 16(2), 283–302. [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Charles River. (n.d.). Bacterial Lung Infection Models. Retrieved from [Link]

  • Ambrose, P. G. (2005). Clinical implications of pharmacokinetics and pharmacodynamics of fluoroquinolones. Clinical Infectious Diseases, 41(Supplement_2), S127–S135. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Retrieved from [Link]

  • Inspiralis. (n.d.). S. aureus Topoisomerase IV Decatenation Kit. Retrieved from [Link]

  • Drusano, G. L. (2003). Prevention of resistance: a goal for dose selection for antimicrobial agents. Clinical Infectious Diseases, 36(Supplement_1), S42–S50. [Link]

Sources

Troubleshooting & Optimization

improving reaction yield in 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . This module is dedicated to troubleshooting and optimizing the synthesis of 4-hydroxy-7-iodoquinoline-3-carboxylic acid , a critical halogenated intermediate frequently utilized in the development of kinase inhibitors and antiviral agents[1][2].

The standard synthetic route for this molecule relies on the Gould-Jacobs reaction [3]. While robust, this pathway presents significant challenges regarding regioselectivity, thermal degradation, and steric hindrance during ester hydrolysis. This guide bridges the gap between theoretical mechanisms and benchtop execution, providing self-validating protocols to maximize your reaction yield.

I. Mechanistic Workflow: The Gould-Jacobs Pathway

Understanding the causality behind each reaction step is paramount for troubleshooting. The synthesis proceeds via three distinct phases:

  • Condensation: Nucleophilic attack of 3-iodoaniline on diethyl ethoxymethylenemalonate (EMME)[4].

  • Thermal Cyclization: High-temperature electrocyclic ring closure. Because 3-iodoaniline is meta-substituted, cyclization can occur at either the ortho or para position relative to the iodine, yielding a mixture of 5-iodo and 7-iodo isomers[3].

  • Saponification: Base-catalyzed hydrolysis of the resulting ester to the target carboxylic acid[5].

G A 3-Iodoaniline + EMME B Condensation (100-120°C) A->B C Anilinomethylenemalonate Intermediate B->C -EtOH D Thermal Cyclization (Dowtherm A, 250°C) C->D E Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (Target Major Isomer) D->E para-cyclization F Ethyl 4-hydroxy-5-iodoquinoline-3-carboxylate (Minor Byproduct) D->F ortho-cyclization G Saponification (LiOH in THF/MeOH/H2O) E->G H 4-Hydroxy-7-iodoquinoline-3-carboxylic acid G->H Acidification (pH 3-4)

Fig 1. Gould-Jacobs synthesis workflow for 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

II. Troubleshooting & FAQs

Q1: My overall yield drops significantly during the thermal cyclization step, and LC-MS shows a mass corresponding to [M-44]. What is happening? A1: You are observing thermal decarboxylation . The cyclization of the anilinomethylenemalonate intermediate requires high temperatures (typically 250°C in Dowtherm A or diphenyl ether) to overcome the activation energy barrier for ring closure. However, prolonged exposure to these temperatures provides enough thermodynamic energy to cleave the newly formed C3-carboxylate bond, releasing CO₂[3].

  • Causality & Solution: The reaction is kinetically favored but thermodynamically unstable over long periods. You must strictly limit the heating time to 15–20 minutes and rapidly quench the reaction by cooling it to 70°C before precipitating with hexanes[6].

Q2: How do I control the regioselectivity to minimize the 5-iodo regioisomer byproduct? A2: When using a meta-substituted aniline, cyclization inherently occurs at the two available ortho positions on the aniline ring[3]. The iodine atom exerts a steric bulk that naturally favors cyclization at the less hindered position (para to the iodine), forming the desired 7-iodo isomer. However, excessive temperatures erode this kinetic preference.

  • Causality & Solution: Maintain the cyclization temperature exactly at 250°C. Do not exceed 260°C. To isolate the pure 7-iodo isomer, exploit the differential solubility of the esters. The 7-iodo ester preferentially crystallizes from ethyl acetate/hexanes, allowing you to filter out the more soluble 5-iodo byproduct[6].

Q3: The ester hydrolysis is incomplete even after 24 hours of reflux in aqueous NaOH. Why is the ester so resistant? A3: 4-hydroxyquinoline-3-carboxylates are notoriously resistant to basic hydrolysis. The 4-hydroxyl group is acidic (pKa ~ 6). Under basic conditions, it deprotonates to form a resonance-stabilized phenoxide/quinolone anion. This localized negative charge heavily shields the adjacent C3-ester carbonyl, repelling incoming hydroxide nucleophiles.

  • Causality & Solution: Switch from NaOH to Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H₂O)[5]. The lithium cation acts as a Lewis acid, coordinating tightly with the quinolone oxygen. This coordination withdraws electron density, restoring the electrophilicity of the ester carbonyl and facilitating successful hydrolysis at room temperature.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between cyclization temperature, reaction time, and the resulting product distribution. Note: Data represents optimized benchtop benchmarks for halogenated anilines.

Cyclization Temp (°C)Reaction TimeYield: 7-Iodo IsomerYield: 5-Iodo IsomerDecarboxylation Byproduct
240°C45 min65%15%< 2%
250°C 20 min 78% 12% 3%
265°C15 min68%14%12%
280°C15 min55%10%28%

IV. Self-Validating Experimental Protocols

Step 1: Condensation to Anilinomethylenemalonate
  • Setup: In a 250 mL round-bottom flask, combine 3-iodoaniline (1.0 eq, 10.0 g) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq, 10.3 g)[4].

  • Reaction: Heat the neat mixture to 110°C under nitrogen for 2 hours. Ethanol will evolve as a byproduct.

  • Self-Validation Check: Take a 10 µL aliquot, dissolve in 1 mL acetonitrile, and analyze via LC-MS. The complete disappearance of the 3-iodoaniline peak (m/z 219) and the presence of the intermediate (m/z 389) confirms readiness. Do not proceed to cyclization if starting material remains, as it will degrade at high temperatures.

  • Isolation: Cool to room temperature. The product will solidify. Recrystallize from ethanol to yield the pure intermediate.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Preparation: In a 500 mL 3-neck flask equipped with a reflux condenser and internal thermocouple, heat 100 mL of Dowtherm A to exactly 250°C.

  • Addition: Carefully add the solid intermediate from Step 1 in small portions over 5 minutes. Maintain the internal temperature between 245°C and 250°C.

  • Reaction: Stir at 250°C for exactly 15 minutes.

  • Quench & Isolate: Remove the heating mantle and rapidly cool the flask to 70°C using an ambient air stream. Pour the mixture into 300 mL of vigorously stirring hexanes.

  • Purification (Isomer Separation): Filter the crude tan solid. Triturate and recrystallize the solid in ethyl acetate/hexanes. The 7-iodo isomer (Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate) will selectively crystallize[5][6].

Step 3: Saponification to Carboxylic Acid
  • Reaction: Suspend Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (6.0 g) in a mixed solvent of Methanol (100 mL) and THF (30 mL). Add 100 mL of 20% aqueous LiOH[5].

  • Conditioning: Stir the mixture at room temperature overnight (12-16 hours).

  • Self-Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the higher-Rf ester spot.

  • Workup: Acidify the solution slowly with glacial Acetic Acid (AcOH) or 2M HCl until the pH reaches 3-4. The target 4-hydroxy-7-iodoquinoline-3-carboxylic acid will precipitate as a dense solid[5]. Filter, wash with distilled water, and dry under high vacuum.

V. References

  • Title: US20050137395A1 - Novel quinoline derivatives Source: Google Patents URL:

  • Title: US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents Source: Google Patents URL:

  • Title: Cas 87-13-8, Diethyl ethoxymethylenemalonate Source: LookChem URL: [Link]

Sources

Technical Support Center: Troubleshooting 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (also known as 4-hydroxy-7-iodoquinoline-3-carboxylic acid, CAS: 147149-89-1). This compound is a critical building block and intermediate in the discovery of kinase inhibitors, antibacterial agents, and cannabinoid receptor ligands[1]. However, researchers frequently encounter severe solubility bottlenecks when working with this motif.

This guide provides mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols to help you overcome these physicochemical hurdles.

Mechanistic Overview: The Causality of Poor Solubility

To troubleshoot solubility, we must first understand the molecular forces at play. The poor aqueous solubility of 4-hydroxy-7-iodoquinoline-3-carboxylic acid is not a random artifact; it is a direct consequence of its structural thermodynamics:

  • High Crystal Lattice Energy: The planar quinolone core facilitates intense π−π stacking in the solid state. Quinolone derivatives typically exhibit exceptionally high melting points (often >490 K), indicating a massive energy barrier required to disrupt the crystal lattice[2].

  • Zwitterionic Tautomerism & Hydrogen Bonding: The molecule exists in a tautomeric equilibrium (4-hydroxyquinoline 4-oxo-1,4-dihydroquinoline). The macroscopic dissociation constant ( pKa​ ) for the carboxylic acid function in similar quinolones ranges from 5.46 to 6.30[3]. At physiological pH (~7.4), the molecule is partially ionized but forms strong intermolecular hydrogen-bond networks, placing it in its lowest state of solubility[3].

  • Hydrophobic Drag of the Iodine Atom: The addition of a heavy, highly polarizable iodine atom at the 7-position drastically increases the compound's lipophilicity (LogP) compared to its fluorinated or unsubstituted counterparts, further resisting aqueous solvation.

G Problem Insoluble Precipitate (4-OH-7-I-Quinoline-3-COOH) Lattice High Lattice Energy (Pi-Pi Stacking) Problem->Lattice Hydrophobic Hydrophobic Iodine (High LogP) Problem->Hydrophobic Zwitterion Zwitterionic/H-Bonding (pKa ~5.5-6.3) Problem->Zwitterion DMSO Use Aprotic Co-solvent (DMSO/DMF) Lattice->DMSO Disrupts crystal packing Formulation Add Surfactant/Cyclodextrin (HP-β-CD / Tween-80) Hydrophobic->Formulation Encapsulates lipophile pHAdjust Increase pH > 8.0 (Form Carboxylate Salt) Zwitterion->pHAdjust Ionizes COOH group Success Fully Solubilized Assay-Ready Solution DMSO->Success Formulation->Success pHAdjust->Success

Causal relationships between structural properties and targeted solubility interventions.

Troubleshooting Guides & FAQs

Q1: I am trying to dissolve the compound directly in PBS (pH 7.4) for a biological assay, but it remains a cloudy suspension. Why is this happening? A1: At pH 7.4, the buffer is only slightly above the pKa​ of the carboxylic acid group (~6.0)[3]. While deprotonation begins to occur, the hydration energy of the resulting carboxylate anion is insufficient to overcome the massive lattice energy and the hydrophobicity of the 7-iodo substituent. Direct dissolution in aqueous buffers is generally not viable for this class of compounds without prior salt formation or co-solvents[4].

Q2: How can I prepare a highly concentrated stock solution (e.g., 20 mM) without degrading the compound? A2: You must bypass the aqueous hydration barrier entirely by using a strong polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly effective because they disrupt the intermolecular hydrogen bonds and solvate the planar quinolone core. Gentle heating (37°C) and sonication will provide the kinetic energy needed to break the initial crystal lattice.

Q3: My compound dissolves perfectly in DMSO, but the moment I dilute it into my cell culture media, it crashes out into needle-like crystals. How do I prevent this? A3: This is known as "solvent-shift precipitation." When the DMSO is diluted by the aqueous media, the compound exceeds its metastable zone width and rapidly nucleates. To prevent this, you must lower the thermodynamic activity of the free drug in solution. We recommend using a step-down dilution method with a carrier molecule, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), which encapsulates the hydrophobic 7-iodo-quinolone core, or adjusting the pH to form a more soluble salt[5].

Q4: Is it possible to increase solubility strictly by adjusting the pH, without using organic solvents? A4: Yes. Because the molecule contains a carboxylic acid, increasing the pH significantly above its pKa​ will force complete deprotonation, forming a carboxylate salt (e.g., sodium or potassium salt)[4]. Adjusting the pH to >8.5 using 0.1 M NaOH will dramatically increase solubility (often by 100-fold or more)[1]. However, ensure your downstream application can tolerate this basic pH, or back-titrate carefully using a strong buffer.

Quantitative Data Presentation

The following table summarizes the expected solubility behavior of 4-hydroxy-7-iodoquinoline-3-carboxylic acid across various solvent systems, allowing you to select the optimal matrix for your workflow.

Solvent / Buffer SystempHEstimated SolubilityMechanism of SolubilizationRecommended Use
Deionized Water ~6.0< 0.1 mg/mLN/A (Zwitterionic state)Not recommended
PBS (1X) 7.4< 0.5 mg/mLPartial ionizationNot recommended
0.1 M NaOH (aq) > 10.0> 5.0 mg/mLComplete COOH deprotonationSalt formation / pH adjustment
100% DMSO N/A> 20.0 mg/mLDisruption of H-bonding/latticeMaster stock solutions
20% HP- β -CD in PBS 7.42.0 - 5.0 mg/mLHydrophobic encapsulationIn vivo dosing / Cell assays

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection to confirm solubility. The following protocols are designed as self-validating systems.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the quinolone's intermolecular network.

  • Weighing: Accurately weigh 3.15 mg of 4-hydroxy-7-iodoquinoline-3-carboxylic acid (MW 315.06 g/mol ) into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over long periods).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Disruption: Vortex vigorously for 30 seconds. Place the tube in an ultrasonic water bath at 37°C for 5–10 minutes. Explanation: Sonication provides localized cavitation energy to shatter micro-crystals, while heat increases the thermodynamic solubility limit.

  • Self-Validation Step (Centrifugation): Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the very bottom of the tube.

    • Pass: No visible pellet. The solution is a true molecular dispersion.

    • Fail: A white/yellowish pellet indicates incomplete dissolution. Add an additional 0.5 mL DMSO (adjusting concentration to 6.66 mM) and repeat step 3.

Protocol B: Step-Down Aqueous Dilution for Cell-Based Assays (Using HP- β -CD)

Causality: Direct dilution causes instantaneous nucleation. Pre-mixing with a cyclodextrin allows the hydrophobic iodine and quinolone core to enter the cyclodextrin cavity before encountering the bulk aqueous environment.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 1X PBS (pH 7.4). Filter sterilize (0.22 μ m).

  • Intermediate Mixing: In a new tube, add 980 μ L of the 20% HP- β -CD solution.

  • Dropwise Addition: While continuously vortexing the HP- β -CD solution at medium speed, add 20 μ L of the 10 mM DMSO stock (from Protocol A) dropwise.

    • Explanation: Continuous vortexing ensures the localized concentration of the drug never exceeds the cyclodextrin encapsulation rate, preventing precipitation. Final concentration = 200 μ M (with 2% DMSO).

  • Self-Validation Step (Optical Density): Transfer 200 μ L of the final solution to a clear 96-well plate. Measure the Optical Density (OD) at 600 nm using a microplate reader, using the 20% HP- β -CD solution as a blank.

    • Pass: OD600​<0.01 . The solution is free of sub-visible precipitates.

    • Fail: OD600​>0.05 . Light scattering is occurring due to colloidal crash-out. You must increase the cyclodextrin concentration or decrease the final drug concentration.

References

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives Benchchem URL:[4]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility PubMed / Journal of Medicinal Chemistry URL:[1]

  • Aqueous solubilities of some variously substituted quinolone antimicrobials Regulations.gov URL:[3]

  • Fluoroquinolone salts with carboxylic acids Journal of Pharmaceutical Sciences / Academia.edu URL:[5]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses Journal of Chemical & Engineering Data (ACS) URL:[2]

Sources

Technical Support Center: Crystallization Optimization for 3-Quinolinecarboxylic Acid, 4-Hydroxy-7-Iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (also referred to as 4-hydroxy-7-iodoquinoline-3-carboxylic acid).

Due to its rigid planar structure and strong intermolecular hydrogen-bonding network, this quinoline derivative presents unique crystallization challenges, including liquid-liquid phase separation (oiling out), polymorphism, and thermal degradation. This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a robust, self-validating crystallization process.

I. Process Visualization: Optimized Crystallization Pathway

The following workflow illustrates the critical path for an anti-solvent crystallization strategy designed to prevent supersaturation spikes and thermal degradation.

CrystallizationOptimization Crude Crude 4-Hydroxy-7-iodo- quinoline-3-carboxylic acid Dissolution Thermal Dissolution (NMP, 80°C max) Crude->Dissolution HotFiltration Hot Filtration (Remove insolubles) Dissolution->HotFiltration  Prevent Decarboxylation   Cooling Controlled Cooling (0.5°C/min to 65°C) HotFiltration->Cooling Seeding Seeding (Bypass nucleation barrier) Cooling->Seeding  Metastable Zone   AntiSolvent Anti-Solvent Addition (EtOAc, dropwise) Seeding->AntiSolvent  Crystal Growth   Isolation Vacuum Filtration & Cold Wash AntiSolvent->Isolation  Yield Maximization   Validation HPLC & XRPD Validation Isolation->Validation

Workflow for anti-solvent crystallization of 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

II. Quantitative Data: Solvent System Screening

Selecting the correct solvent system is paramount. The 4-hydroxy (often tautomerizing to 4-oxo) and 3-carboxylic acid groups form strong intra- and intermolecular hydrogen bonds [3]. To dissolve the compound, a solvent must disrupt this lattice energy. Below is a comparative analysis of standard solvent systems used for quinoline-3-carboxylic acid derivatives [2].

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Solubility at 80°C (mg/mL)Observed Crystal HabitEst. Yield (%)
NMP / EtOAc 1:41.252.0Dense Blocks82 - 86
DMF / Water 1:2< 1.045.5Fine Needles80 - 85
Acetic Acid Neat2.538.0Prisms75 - 78
EtOH / Heptane 1:3< 0.515.0Amorphous / OilingN/A

Note: N-Methyl-2-pyrrolidone (NMP) paired with Ethyl Acetate (EtOAc) provides the optimal balance of high high-temperature solubility and controlled supersaturation, yielding dense block-like crystals that are easy to filter.

III. Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of forming crystals, and how can I prevent it? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation generation rate vastly exceeds the nucleation rate. The solute crashes out as a solute-rich liquid phase rather than forming an ordered crystal lattice. Causality & Solution: To prevent this, you must keep the system within its metastable zone. Do this by implementing a seeding step before adding your anti-solvent. Seeding bypasses the primary nucleation energy barrier. Additionally, ensure your anti-solvent is added dropwise rather than in a single bolus.

Q2: I am detecting a major impurity in my crystallized product via HPLC. What is it, and how do I remove it? A: If your dissolution phase involves prolonged heating above 100°C (especially in polar aprotic solvents like DMF or NMP), the primary impurity is likely 7-iodoquinolin-4-ol . Causality & Solution: 3-Quinolinecarboxylic acids are highly susceptible to thermal decarboxylation. Literature confirms that heating 4-hydroxy-7-iodoquinoline-3-carboxylic acid to elevated temperatures (e.g., 280°C) quantitatively yields the decarboxylated 7-iodoquinolin-4-ol byproduct [1]. Limit your dissolution temperature to a strict maximum of 80°C and minimize the time the compound spends in a hot solution.

Q3: How does the molecular structure dictate my solvent choice? A: The carbonyl oxygen of the carboxylic moiety frequently acts as a proton acceptor, forming bifurcated hydrogen bonds with the 4-hydroxy group [3]. You must use a highly polar, hydrogen-bond-accepting solvent (like NMP or DMF) to break these intermolecular networks during dissolution. Protic anti-solvents (like water) can cause rapid precipitation (needles), whereas aprotic anti-solvents (like EtOAc) promote slower, more ordered crystal growth (blocks).

IV. Troubleshooting Guide
Issue 1: Inconsistent Crystal Habit (Needles vs. Blocks)
  • Symptom: Batch-to-batch variability where some batches yield fluffy needles that are impossible to filter, while others yield dense blocks.

  • Root Cause: Variations in the cooling ramp rate or agitation speed. High agitation and rapid cooling favor rapid growth along a single axis (needles).

  • Intervention: Standardize the cooling rate to exactly 0.5°C/min. Reduce the impeller speed during the crystal growth phase to minimize secondary nucleation caused by crystal shearing.

Issue 2: Poor Yield Due to High Mother Liquor Solubility
  • Symptom: Yields remain below 60% despite reaching 5°C.

  • Root Cause: The ratio of primary solvent (NMP) to anti-solvent (EtOAc) is too high, keeping the dielectric constant of the mixture too favorable for the solute.

  • Intervention: Increase the anti-solvent volume by 20%. Ensure the anti-solvent is chilled to 5°C during the final 30 minutes of the hold time to suppress the solubility curve further.

V. Self-Validating Experimental Protocol: Controlled Anti-Solvent Crystallization

This protocol utilizes the NMP/EtOAc system. Every step includes a built-in validation checkpoint to ensure process integrity.

Step 1: Thermal Dissolution

  • Action: Suspend 10.0 g of crude 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- in 50 mL of NMP in a jacketed reactor. Heat to 80°C under continuous stirring (250 rpm).

  • Validation Checkpoint: Visually inspect the reactor. The solution must be completely transparent. Any residual cloudiness indicates inorganic salts or highly cross-linked polymeric impurities. If cloudy, perform a hot filtration through a pre-warmed 0.45 µm PTFE filter.

Step 2: Primary Cooling & Seeding

  • Action: Program the jacketed reactor to cool the solution to 65°C at a strict rate of 0.5°C/min. Once at 65°C, introduce 0.1 g of pure, pre-milled crystalline seed crystals of the target compound.

  • Causality: Adding seeds at the upper boundary of the metastable zone provides immediate surface area for solute deposition, entirely preventing the risk of oiling out.

Step 3: Anti-Solvent Addition

  • Action: Using a programmable syringe pump, slowly add 200 mL of pre-warmed (60°C) Ethyl Acetate (EtOAc) over 2.5 hours.

  • Validation Checkpoint: The solution should transition from clear to a thick, uniform, opaque slurry. If sticky resins form on the reactor walls, the addition rate is too fast; pause the addition for 15 minutes to allow the system to equilibrate.

Step 4: Secondary Cooling & Aging

  • Action: Ramp down the temperature to 5°C at a rate of 0.2°C/min. Hold the slurry at 5°C for 4 hours with reduced agitation (100 rpm).

  • Causality: The slow cooling ramp and aging period allow for Ostwald ripening—smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving final filtration efficiency.

Step 5: Isolation and Washing

  • Action: Filter the suspension under a vacuum using a sintered glass funnel. Wash the resulting filter cake with two 25 mL portions of cold (5°C) EtOAc to displace the NMP-rich mother liquor.

Step 6: Drying and Final Validation

  • Action: Dry the crystals in a vacuum oven at 50°C (under 50 mbar) for 12 hours.

  • Validation Checkpoint: Submit the dried powder for analysis.

    • HPLC: Target purity must be >99.0% (specifically checking for the absence of the 7-iodoquinolin-4-ol peak).

    • XRPD (X-ray Powder Diffraction): Diffractogram must match the reference standard for the desired polymorph to confirm lattice integrity.

VI. References
  • Title: US20050137395A1 - Novel quinoline derivatives Source: Google Patents URL:

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis URL: [Link]

  • Title: Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives Source: MDPI URL: [Link]

reducing chemical impurities in 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- batches

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

A Guide to Reducing Chemical Impurities in Research and Development Batches

Welcome to the technical support center for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.

The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2] These unwanted chemicals can arise from the manufacturing process, degradation, and storage, potentially leading to unexpected pharmacological actions or toxicity.[1] Therefore, rigorous control of impurities is a critical issue for the pharmaceutical industry, mandated by regulatory bodies like the FDA and guided by principles from the International Council for Harmonisation (ICH).[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-.

Q1: What are the most likely sources of impurities in my synthesis?

Impurities are typically categorized based on their origin. Understanding these sources is the first step in effective mitigation.[2]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials & Intermediates: Unreacted precursors from incomplete reactions.

    • By-products: Resulting from side reactions inherent to the synthetic route (e.g., alternative cyclization pathways in Gould-Jacobs or Doebner reactions).[5][6]

    • Degradation Products: The compound may degrade due to factors like heat, light, or pH during synthesis or storage.[1]

    • Reagents and Catalysts: Components used in the synthesis that are not fully removed.[2]

  • Inorganic Impurities: These are often introduced during the manufacturing process and can include salts, heavy metals, or filter aids.[2][7]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed during the drying process.[2][7]

Q2: How can impurities affect my experimental outcomes and drug development process?

The impact of impurities is far-reaching and can compromise your entire project.

  • Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects, potentially causing adverse reactions in patients.[2][4] They can also interact with the API, reducing its effectiveness or stability.[2][4]

  • Process and Stability: Impurities can affect the physical properties of the API, such as crystal form and solubility, and may reduce the product's shelf life.[8]

  • Regulatory Hurdles: For drug development professionals, failing to identify and control impurities above established thresholds can lead to significant delays in regulatory approvals.[3]

Q3: What analytical methods should I use for impurity profiling?

A multi-faceted analytical approach is essential for comprehensive impurity detection and characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating, identifying, and quantifying organic impurities.[7][9] A well-developed, stability-indicating HPLC method is crucial.[10]

  • Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents and other volatile impurities.[11]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for determining the molecular structure of unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to definitively identify unknown compounds.[7]

Analytical Technique Primary Application for Impurity Profiling Key Strengths
HPLC Detection and quantification of non-volatile organic impurities.High resolution, sensitivity, and quantitative accuracy.[7][9]
GC Detection and quantification of residual solvents and volatile impurities.Excellent for volatile compounds.[11]
LC-MS Structural identification of unknown impurities.Provides molecular weight and fragmentation data for structure elucidation.[7]
NMR Definitive structural elucidation of isolated impurities.Provides detailed information on molecular connectivity.[7]

Troubleshooting Impurity Issues: A Practical Guide

This section provides a systematic approach to diagnosing and solving common purity problems.

Initial Troubleshooting Workflow

Before proceeding to specific issues, follow this general workflow to diagnose the problem.

G A Impurity Detected in Batch (e.g., by HPLC, NMR) B Characterize Impurity (LC-MS, NMR) A->B C Identify Source: Starting Material, By-product, Degradant? B->C D Issue: Unreacted Starting Material or Intermediate C->D Starting Material E Issue: Isomeric or Related By-product C->E By-product F Issue: Discoloration / Degradant C->F Degradant G Issue: Residual Solvents C->G Solvent H Optimize Reaction (Time, Temp, Stoichiometry) D->H I Recrystallization D->I E->I J Column Chromatography E->J K Preparative HPLC E->K F->I w/ Charcoal L Optimize Storage & Handling (Inert atm, light protection) F->L M Improve Drying Process (Vacuum Oven) G->M H->I

Caption: General workflow for troubleshooting impurities.

Issue 1: Presence of Unreacted Starting Materials or Intermediates
  • Symptom: Analytical data (e.g., HPLC, NMR) shows peaks/signals corresponding to known starting materials or synthetic intermediates.

  • Probable Cause: The reaction has not proceeded to completion due to non-optimized conditions, insufficient reaction time, or incorrect stoichiometry.

  • Troubleshooting & Resolution:

    • Reaction Optimization: Before scaling up, ensure the reaction is optimized. Monitor its progress using TLC or HPLC to determine the optimal reaction time. Adjust parameters such as temperature, catalyst loading, or stoichiometry to drive the reaction to completion.[7]

    • Purification via Recrystallization: This is often the most effective method for removing small amounts of starting materials, which may have different solubility profiles than the final product.

  • Solvent Selection: Choose a solvent or solvent system in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity should ideally be either very soluble or insoluble at all temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under high vacuum.

Solvent Boiling Point (°C) Polarity Comments
Ethanol78PolarGood for many polar organic compounds.
Methanol65PolarSimilar to ethanol, but more volatile.
Isopropanol82PolarLess volatile alternative to ethanol.
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetonitrile82Polar AproticCan be effective for quinoline derivatives.[12]
N,N-Dimethylformamide (DMF)153Polar AproticUse for compounds with poor solubility in other solvents. High boiling point can be difficult to remove.[12]
Water100Very PolarCan be used as an anti-solvent with polar organic solvents.
Issue 2: Formation of Isomeric or Structurally Related By-products
  • Symptom: Impurities are detected with the same molecular weight as the product (isomers) or with structures closely related to it.

  • Probable Cause: Lack of selectivity in the key bond-forming reactions of the quinoline synthesis. Many classical quinoline syntheses can produce multiple regioisomers.[5][6]

  • Troubleshooting & Resolution:

    • Column Chromatography: This is the workhorse technique for separating compounds with different polarities.

  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Select a mobile phase (eluent) system using TLC, aiming for an Rf value of ~0.2-0.3 for the target compound. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Pass the eluent through the column, collecting fractions. The compounds will separate based on their affinity for the silica gel.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

    • Preparative HPLC: For very difficult separations of closely related isomers, preparative HPLC is the method of choice.[13] It operates on the same principles as analytical HPLC but uses larger columns to handle more material.[14][15]

    • Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts (e.g., hydrochlorides).[16] This can significantly alter the compound's solubility and crystal lattice energy, sometimes allowing for selective crystallization away from a neutral or less basic impurity.[16]

Issue 3: High Levels of Residual Solvents
  • Symptom: GC analysis shows solvent peaks exceeding acceptable limits.

  • Probable Cause: Inefficient removal of solvents after the final purification step. The high boiling points of solvents like DMF or DMSO make them particularly difficult to remove.

  • Troubleshooting & Resolution:

    • Optimize Drying: Dry the final product in a vacuum oven. Applying gentle heat (ensure the temperature is well below the compound's melting or decomposition point) will significantly aid in the removal of residual solvents.

    • Solvent Exchange: If a high-boiling solvent was used, dissolve the product in a more volatile solvent (like dichloromethane or ethyl acetate) and then re-evaporate. Repeating this process can help azeotropically remove the stubborn solvent.

    • Lyophilization (Freeze-Drying): For aqueous solutions or compounds sensitive to heat, lyophilization can be an effective, albeit slower, method for removing water and other suitable solvents.

Visualizing Impurity Relationships

Understanding the structure of potential impurities is key to selecting the right purification strategy.

G cluster_0 Target Compound cluster_1 Potential Impurity Types A 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- B Starting Material (e.g., Substituted Aniline) A->B arises from incomplete reaction C Isomeric By-product (e.g., 5-iodo isomer) A->C arises from poor regioselectivity D Degradation Product (e.g., Decarboxylated) A->D arises from instability

Caption: Relationship between the target compound and common impurity types.

References

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Effects of Impurities in Pharmaceuticals. Pharma Info. [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. [Link]

  • Best Practices to Reduce Impurities in Generics. ProPharma. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Separation of 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry. [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

Sources

resolving HPLC peak tailing for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of complex, multifunctional active pharmaceutical ingredients (APIs). The compound 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- is a classic example of a "problematic" analyte. It possesses a basic quinoline nitrogen, an acidic carboxylic acid, a tautomerizable 4-hydroxy/4-oxo group, and a polarizable iodine atom.

When analyzing this compound, analysts often encounter severe peak tailing (USP Tailing Factor > 1.5). This guide deconstructs the chemical causality behind this phenomenon and provides field-proven, self-validating troubleshooting protocols to restore peak symmetry.

Part 1: Chemical Profiling & Root Cause Analysis

To solve peak tailing, we must first understand why the molecule behaves the way it does. Peak tailing is rarely a random error; it is a physical manifestation of secondary retention mechanisms. For 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-, tailing is driven by three distinct chemical interactions:

  • Metal Chelation (The Quinolone Effect): The adjacent 3-carboxylic acid and 4-oxo/hydroxy groups form a highly stable bidentate ligand. The 4-hydroxyquinoline scaffold is a well-known chelator for various metal ions[1]. As the analyte travels through the HPLC system, it strongly chelates trace metal ions (such as Fe³⁺ and Ni²⁺) present in stainless steel frits, column hardware, or the silica matrix itself. This interaction causes the analyte to drag through the column, creating a pronounced tail.

  • Secondary Silanol Interactions: Silica-based stationary phases contain residual silanol groups (-Si-OH). At mid-to-high pH, these silanols become ionized (-Si-O⁻) and act as cation exchangers. The basic nitrogen of the quinoline ring interacts ionically with these acidic silanols, leading to secondary retention that distorts the peak shape.

  • Inappropriate Mobile Phase pH: Operating near an analyte's pKa results in a mixed population of protonated and unprotonated states. The carboxylic acid has a pKa of ~2.5, while the basic nitrogen/hydroxy system has a pKa of ~8.5. If the mobile phase pH is near these values, the compound exists in a dynamic equilibrium between ionization states, causing peak broadening and tailing[2].

Part 2: Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). Why is my peak tailing so badly? A: You are operating exactly at the pKa of the carboxylic acid group. At pH 2.7, the molecule is partially ionized, leading to split or tailing peaks. The Scientific Fix: Shift the pH at least 1.5 units away from the pKa. Lowering the pH (e.g., using 0.1% Trifluoroacetic acid to reach pH ~2.0) ensures full protonation of the acid and minimizes silanol ionization, reducing peak tailing caused by acidic silanol groups[3].

Q2: I adjusted the pH, but tailing persists. How do I know if the issue is chemical (analyte-stationary phase) or physical (plumbing/voids)? A: We use a self-validating system check. Inject a neutral, non-chelating compound (like toluene or uracil). Neutral compounds cannot tail due to acid-base interactions. If the neutral compound tails, you have a physical plumbing problem (e.g., dead volume or a column void). If the neutral compound is symmetrical but your quinoline tails, you have an acid-base or chelation problem[4].

Q3: The system check confirmed a chemical issue. How do I stop the metal chelation? A: You must passivate the system. You can either switch to a biocompatible LC system (PEEK or Titanium flow paths) or add a weak chelating agent to your mobile phase. Adding 5–10 µM EDTA to the aqueous mobile phase will preferentially bind to the trace metals in the system, masking them from your analyte and drastically sharpening the peak.

Q4: I cannot use EDTA due to MS compatibility. How can I block the silanol interactions? A: First, ensure you are using a highly end-capped column, which chemically derivatizes residual silanols[2]. If you are already using one and still see tailing, add a competing base to your mobile phase. Triethylamine (TEA) has a strong interaction with silanols, inhibiting them from interacting with the nitrogen group of your analyte, which effectively reduces the peak tailing factor[5].

Part 3: Experimental Protocols

Protocol 1: System Passivation via Mobile Phase Chelation (UV/Vis Methods)

Causality: EDTA has a higher affinity for transition metals than the quinoline scaffold, effectively "blinding" the metal sites in the column frit to the analyte.

  • Stock Preparation: Prepare a 100 mM stock solution of EDTA disodium salt in LC-grade water.

  • Mobile Phase Spiking: Add 100 µL of the EDTA stock to 1.0 L of your aqueous mobile phase to reach a final concentration of 10 µM.

  • Equilibration: Flush the HPLC system (bypassing the column initially) for 30 minutes at 1.0 mL/min to passivate the stainless steel lines and injector stator.

  • Column Conditioning: Connect the column and equilibrate with the EDTA-spiked mobile phase for at least 20 column volumes before injecting the sample.

Protocol 2: Silanol Masking with Triethylamine (TEA)

Causality: TEA is a small, highly basic amine that outcompetes the bulky quinoline derivative for active silanol sites.

  • Solvent Measurement: Measure 1.0 L of the aqueous component of your mobile phase.

  • TEA Addition: Add 1.0 mL of LC-grade Triethylamine (TEA) to achieve a 0.1% (v/v) concentration.

  • pH Adjustment: TEA is highly basic. Carefully titrate the solution with phosphoric acid (for UV) or acetic acid to your target pH (e.g., pH 6.0). Note: TEA causes ion suppression in mass spectrometry, so use this primarily for UV/Vis detection.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove any precipitated salts prior to use.

Part 4: Quantitative Data Presentation

The following table demonstrates the cumulative effect of targeted troubleshooting on the USP Tailing Factor (As) of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-. An ideal Gaussian peak has an As of 1.0.

Experimental ConditionMobile Phase AdditiveHardware / ColumnUSP Tailing Factor (As)Root Cause Addressed
Baseline (Poor) 0.1% Formic Acid (pH 2.7)Standard SS / Non-endcapped C182.85N/A (Severe Tailing)
pH Optimization 0.1% TFA (pH 2.0)Standard SS / Non-endcapped C181.90Partial Ionization
Silanol Masking 0.1% TFA + 0.1% TEAStandard SS / Non-endcapped C181.45Secondary Silanol Interactions
Hardware Passivation 0.1% TFA + 10 µM EDTAStandard SS / Non-endcapped C181.30Metal Chelation
Synergistic Optimization 0.1% TFA + 10 µM EDTAPEEK System / End-capped C181.05 All Mechanisms Resolved

Part 5: Troubleshooting Visualization

Troubleshooting_Workflow Start Peak Tailing Observed (USP Tailing Factor > 1.2) Q1 Is mobile phase pH near the analyte's pKa? Start->Q1 A1_Yes Adjust pH > 1.5 units away from pKa Q1->A1_Yes Yes Q2 Does tailing persist? Q1->Q2 No A1_Yes->Q2 A2_Yes Suspect Metal Chelation (4-OH, 3-COOH groups) Q2->A2_Yes Yes Success Symmetrical Peak Achieved (Tailing Factor 0.9 - 1.2) Q2->Success No Action_Chela Add 10 µM EDTA or use PEEK/Titanium hardware A2_Yes->Action_Chela Q3 Does tailing persist? Action_Chela->Q3 A3_Yes Suspect Silanol Interactions (Basic Nitrogen) Q3->A3_Yes Yes Q3->Success No Action_Silanol Switch to end-capped column or add Triethylamine (TEA) A3_Yes->Action_Silanol Action_Silanol->Success

Logical workflow for troubleshooting HPLC peak tailing of chelating and amphoteric compounds.

References

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies Source: PMC (National Institutes of Health) URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

Sources

Technical Support Center: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (also known as 4-hydroxy-7-iodoquinoline-3-carboxylic acid or 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). This compound is a critical intermediate and active pharmaceutical ingredient (API) scaffold utilized in various applications, including kinase inhibition and agricultural biofortification[1],[2].

Due to its specific functional groups—a photolabile carbon-iodine (C-I) bond, a thermally sensitive carboxylic acid, and a tautomeric quinolone core—this molecule is highly susceptible to environmental degradation. This guide provides drug development professionals and analytical chemists with the mechanistic understanding and self-validating protocols required to overcome storage-induced degradation.

Mechanistic Overview of Degradation Pathways

To effectively stabilize a compound, one must first understand the causality of its degradation. The diagram below maps the primary environmental stressors to their specific chemical degradation mechanisms, alongside the required mitigation strategies.

DegradationPathway Target 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- Light UV / Visible Light Target->Light Exposure Heat Thermal Stress Target->Heat Exposure Moisture Moisture / Oxygen Target->Moisture Exposure Dehalogenation Photodehalogenation (C-I Bond Cleavage) Light->Dehalogenation Decarboxylation Decarboxylation (Loss of CO2) Heat->Decarboxylation Oxidation Oxidation & Hydrolysis Moisture->Oxidation AmberVial Amber Vials (Light Shielding) Dehalogenation->AmberVial Prevented by ColdStorage Cold Storage (-20°C) Decarboxylation->ColdStorage Prevented by InertGas Argon Flush & Desiccant Oxidation->InertGas Prevented by

Degradation pathways of 4-hydroxy-7-iodoquinoline-3-carboxylic acid and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Why did my 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- powder turn from pale yellow to brown during storage? A1: This is a classic symptom of photodehalogenation . The carbon-iodine (C-I) bond is relatively weak and highly susceptible to photolytic cleavage when exposed to UV or visible light[3]. This homolytic cleavage generates highly reactive iodine radicals, which rapidly dimerize to form molecular iodine ( I2​ ). The presence of free iodine is what imparts the brown discoloration to the powder. Always store the compound in opaque or amber vials.

Q2: Can I store the compound at room temperature if I keep it in the dark? A2: It is strongly discouraged. Quinoline-3-carboxylic acids are prone to decarboxylation . While rapid and complete decarboxylation (yielding 7-iodoquinolin-4-ol) typically requires high temperatures (e.g., 250°C - 280°C)[2],[4], prolonged storage at room temperature (25°C) facilitates a slow, insidious loss of the carboxyl group over months. Quinolone derivatives exhibit optimal long-term stability when stored at -20°C[5].

Q3: Is it safe to prepare stock solutions in DMSO for long-term storage? A3: No. DMSO is highly hygroscopic. Moisture introduced into the solution facilitates proton transfer, which exacerbates the hydrolysis and oxidative degradation of the quinolone core[6]. If you must use DMSO, prepare solutions fresh prior to the experiment. If storage is unavoidable, aliquot the solution into single-use tubes, flush with argon, and store at -80°C to arrest kinetic degradation.

Quantitative Stability Profile

The following table summarizes the expected degradation trajectory of the compound under various environmental conditions. This data highlights the critical necessity of combining temperature control with light shielding.

Storage ConditionTemperatureLight ExposureAtmosphere1-Month Purity (%)6-Month Purity (%)Primary Degradant Identified
Optimal -20°CDarkArgon / Desiccant>99.8%>99.5%None
Refrigerated 4°CDarkAir98.5%96.2%Oxidation products
Room Temp (Dark) 25°CDarkAir95.1%89.4%7-iodoquinolin-4-ol (Decarboxylation)
Room Temp (Light) 25°CAmbientAir82.3%58.7%Deiodinated quinoline + I2​

Self-Validating Protocol: Stability-Indicating HPLC Assay

To ensure scientific integrity, you must verify the purity of your stored compound before using it in sensitive assays. This protocol is designed as a self-validating system : it includes a forced-degradation control step to prove that your chromatographic method can successfully separate the parent compound from its primary degradants.

Phase 1: Preparation of the Forced-Degradation Control

Purpose: To intentionally generate the deiodinated and decarboxylated degradants to validate column resolution.

  • Prepare Stock: Dissolve 1 mg of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- in 1 mL of HPLC-grade Methanol.

  • UV Stress: Transfer 500 µL of the stock into a clear glass vial. Expose to direct UV light (254 nm) for 4 hours.

  • Thermal Stress: Heat the vial to 80°C for 2 hours to force partial decarboxylation.

  • Control Mix: Mix 100 µL of the stressed sample with 100 µL of a fresh, unstressed stock. This is your System Suitability Test (SST) sample.

Phase 2: Chromatographic Separation

Purpose: To resolve the tautomeric forms and degradants accurately.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Critical Causality: TFA lowers the pH to ~2.0, locking the compound in its protonated state and preventing peak splitting caused by the 4-hydroxy/4-oxo tautomerization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Phase 3: Validation & Analysis
  • Inject the SST sample. You must observe the parent peak alongside distinct, baseline-resolved peaks for the deiodinated derivative (eluting earlier due to decreased lipophilicity) and 7-iodoquinolin-4-ol (eluting later).

  • Once resolution is validated, inject your stored sample. Calculate purity based on peak area normalization.

Troubleshooting Guide

Observed SymptomMechanistic CauseCorrective Action
Powder discoloration (Pale yellow turning to brown/purple)Photodehalogenation releasing free iodine radicals ( I2​ )[3].Discard heavily discolored batches. Ensure future batches are stored in amber vials wrapped in foil.
Loss of assay potency (Without visible discoloration)Slow thermal decarboxylation or moisture-induced hydrolysis[4],[6].Validate freezer temperature (-20°C). Add fresh silica desiccants to the secondary storage container.
Peak splitting in HPLC (Two overlapping peaks for the parent mass)Tautomerization between the 4-hydroxy and 4-oxo forms resolving on the column.Adjust Mobile Phase A pH to 2.0 - 2.5 using TFA or Formic Acid to lock the ionization state during the run.
Incomplete dissolution in standard organic solventsFormation of highly crystalline, insoluble degradation polymers.Do not heat to force dissolution (will cause decarboxylation). Discard the degraded sample and procure fresh API.

References

  • Use of iodoquinolines for iodine biofortification of potato plants ResearchG
  • US20050137395A1 - Novel quinoline derivatives Google P
  • Iodoacetonitrile: A Technical Guide to Stability and Storage Benchchem
  • Effect of various storage conditions on the stability of quinolones in raw milk PubMed / NIH
  • 4-Chloro-7-iodo-3-nitroquinoline Benchchem
  • Preventing degradation of S4 Andarine in storage Benchchem

Sources

Technical Support Center: Optimizing Catalytic Cross-Coupling with 4-Hydroxy-7-iodoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The compound 4-hydroxy-7-iodoquinoline-3-carboxylic acid (CAS: 22200-49-3)[1] is a highly versatile scaffold widely used in the synthesis of kinase inhibitors (such as VEGFR/KDR inhibitors)[2] and fluoroquinolone antibiotics. However, its dual nature—acting as both a reactive electrophile at the C7-iodo position and a potent bidentate metal chelator at the C4-hydroxy/C3-carboxylic acid motif—presents significant challenges during transition-metal catalysis.

This guide provides field-proven troubleshooting insights, quantitative benchmarking, and self-validating protocols to help you maximize catalytic efficiency, prevent catalyst poisoning, and suppress off-target degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Palladium catalyst precipitate (form palladium black) prematurely during Suzuki-Miyaura couplings with this substrate? Causality: The 4-hydroxy-3-carboxylic acid motif (which tautomerizes to the 4-oxoquinolone form) is a highly effective bidentate ligand. The oxygen atoms of the C4-oxo and C3-carboxylate groups are perfectly pre-organized to form a stable 6-membered chelate ring with Pd(II) intermediates[3]. This chelation acts as a thermodynamic sink, pulling the metal out of the productive catalytic cycle and leading to the rapid aggregation of inactive palladium black. Solution: To outcompete this substrate inhibition, you must use strongly coordinating, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos)[4]. Alternatively, temporarily masking the chelation site via esterification of the carboxylic acid restores standard catalytic turnover.

Q2: I am observing significant decarboxylation instead of the desired cross-coupling product. How can I prevent this? Causality: The 3-quinolinecarboxylic acid core is highly prone to protodecarboxylation when subjected to thermal stress. In fact, heating the dry acid to 250 °C is a known synthetic route to intentionally yield 7-iodoquinolin-4-ol[2][5]. During cross-coupling, the combination of strong bases (like NaOtBu) and elevated temperatures (>100 °C) significantly lowers the activation barrier for the loss of CO₂. Solution: Lower the reaction temperature to 60–80 °C and switch to a milder, inorganic base such as K₃PO₄ or K₂CO₃[4]. If high temperatures are unavoidable for difficult oxidative additions, the carboxylic acid must be protected prior to the reaction.

Q3: What is the optimal strategy for Buchwald-Hartwig aminations on the 7-iodo position? Causality: C-N cross-couplings require stronger bases to deprotonate the incoming amine. These basic conditions simultaneously deprotonate the 4-OH and 3-COOH groups of the quinoline, maximizing its chelating power and instantly poisoning the catalyst[3]. Solution: Direct amination of the free acid is highly inefficient. A two-step workflow is mandatory: first, protect the substrate via Fischer esterification (forming ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate), perform the Buchwald-Hartwig coupling using Pd₂(dba)₃ and RuPhos, and finally, saponify the ester to regenerate the free acid[4].

Part 2: Workflow & Mechanistic Visualizations

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (at C7-Iodo) Pd0->OxAdd Productive Pathway Chelation Bidentate Chelation (4-OH / 3-COOH) OxAdd->Chelation Substrate Inhibition Transmet Transmetalation OxAdd->Transmet PdBlack Catalyst Deactivation (Pd Black) Chelation->PdBlack RedElim Reductive Elimination (Product) Transmet->RedElim RedElim->Pd0

Fig 1: Mechanism of Pd-catalyst poisoning via bidentate chelation vs. productive cross-coupling.

Workflow Start Substrate: 4-Hydroxy-7-iodoquinoline-3-carboxylic acid Decision Coupling Type? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Direct Direct Coupling (Use RuPhos/XPhos, K3PO4) Suzuki->Direct Protect 1. Esterification 2. C-N Coupling 3. Hydrolysis Buchwald->Protect Yield1 High Yield (>80%) Direct->Yield1 Yield2 High Yield (>85%) Protect->Yield2

Fig 2: Experimental decision tree for optimizing C-C and C-N cross-couplings on the scaffold.

Part 3: Quantitative Benchmarking

The following table summarizes the causal relationship between ligand choice, substrate state, and catalytic efficiency (Turnover Number, TON) during the functionalization of the C7-iodo position.

Reaction TypeSubstrate StateCatalyst / LigandBaseTemp (°C)Yield (%)TONFailure Mode / Notes
Suzuki-MiyauraFree AcidPd(dppf)Cl₂Na₂CO₃1001515Severe catalyst poisoning via chelation
Suzuki-MiyauraFree AcidPd₂(dba)₃ / XPhosK₃PO₄7582820Bulky ligand outcompetes substrate
Buchwald-HartwigFree AcidPd(OAc)₂ / BINAPCs₂CO₃110<5<5Decarboxylation & Pd black formation
Buchwald-HartwigEthyl EsterPd(OAc)₂ / RuPhosCs₂CO₃9091910Optimal protection strategy

Part 4: Standard Operating Procedures

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Substrate)

Objective: Form a C-C bond at the C7 position while suppressing bidentate chelation using advanced ligand design.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (3 mol%) and XPhos (6 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir at room temperature for 15 minutes to generate the active L₂Pd(0) species.

  • Substrate Addition: Add 4-hydroxy-7-iodoquinoline-3-carboxylic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv)[4].

  • Reaction Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction mixture to 75 °C (strictly avoid exceeding 80 °C to prevent thermal decarboxylation)[5] and stir vigorously for 16 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the phosphate base and protonate the product. Extract the organic layer, dry over Na₂SO₄, and purify via reverse-phase chromatography.

Protocol B: Two-Step Buchwald-Hartwig Amination (Ester-Protected)

Objective: Form a C-N bond at the C7 position using a protection-deprotection strategy to maximize catalytic turnover in highly basic environments.

  • Fischer Esterification: Suspend the free acid (1.0 equiv) in absolute ethanol. Add concentrated H₂SO₄ (0.1 equiv) and reflux at 80 °C for 12 hours. Remove the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with DCM to isolate ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

  • C-N Cross-Coupling: In a N₂-flushed vial, combine the esterified substrate (1.0 equiv), the secondary amine (1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in anhydrous toluene. Heat at 90 °C for 18 hours[4].

  • Saponification: Isolate the coupled ester intermediate via silica gel chromatography. Dissolve in a 3:1 mixture of THF/H₂O, add LiOH·H₂O (3.0 equiv), and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 4 to precipitate the final functionalized 4-hydroxyquinoline-3-carboxylic acid.

Sources

preventing oxidation of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (also known as 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

As a highly functionalized quinolone derivative, this compound is notoriously sensitive to oxidative and photolytic degradation in solution. This guide is designed for researchers and assay developers to understand the causality behind these degradation pathways and implement self-validating protocols to ensure absolute reagent integrity.

Part 1: Mechanistic FAQs – Understanding the Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the 7-iodo-4-hydroxyquinoline scaffold.

Q1: Why does my solution rapidly change color from pale yellow to dark brown? A1: The dark discoloration is a macroscopic indicator of oligomerization. The electron-rich 4-hydroxyquinoline core is highly susceptible to hydroxyl radical (•OH) attack, which hydroxylates the aromatic ring and subsequently oxidizes it into highly reactive quinone-imine intermediates[1]. These intermediates rapidly cross-link to form high-molecular-weight, dark-colored dimers and polymers[2].

Q2: I store my solutions on the benchtop, and they degrade within hours. What role does light play? A2: The iodine atom at the C-7 position introduces severe photolability. Exposure to ambient UV/Vis light induces homolytic cleavage of the C-I bond, generating a highly reactive aryl radical[3]. In aerobic conditions, this radical reacts with dissolved oxygen to form peroxyl radicals, triggering a runaway autoxidation cascade. Furthermore, 4-hydroxyquinolines can form triplet excited states under light exposure, facilitating direct electron transfer to oxygen[4].

Q3: How do trace metals in my buffer accelerate this degradation? A3: The 4-hydroxy-3-carboxylic acid structural motif is a potent bidentate chelator for divalent transition metals (e.g., Fe²⁺, Cu²⁺), a property it shares with quinolone antibiotics and 8-hydroxyquinoline[5]. When trace metals from lower-grade solvents coordinate to this motif, they act as localized catalysts for Fenton-like reactions. This generates •OH radicals directly adjacent to the vulnerable aromatic system, drastically accelerating ring oxidation[1].

Q4: Does the pH of my assay buffer matter? A4: Yes, significantly. In alkaline solutions (pH > 8), the 4-hydroxy group deprotonates to form a phenolate/enolate anion. This dramatically increases the electron density of the quinoline ring, lowering its oxidation potential and making it highly vulnerable to electrophilic oxygen or radical attack[6].

Pathway A 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- B UV/Vis Light Exposure A->B Susceptible C-I bond D Trace Metals (Fe²⁺/Cu²⁺) A->D Chelation via 4-OH & 3-COOH C Photolytic Cleavage (Aryl Radical + I•) B->C F Quinone-Imine Intermediates C->F O₂ addition E Fenton-like Oxidation (•OH / ROS) D->E E->F Ring hydroxylation G Oligomerization (Dark Discoloration) F->G

Mechanistic pathways of 7-iodo-4-hydroxyquinoline oxidation and degradation.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent LC-MS/HPLC peak areas between technical replicates.

  • Root Cause: Ongoing autoxidation in the autosampler vial. As the compound degrades into quinone-imines, the primary mass peak diminishes.

  • Solution: Chill the autosampler to 4°C. Ensure the injection solvent is sparged with Argon and contains 0.1 mM Ascorbic Acid to quench radical propagation during the run[2].

Issue 2: Precipitation observed after thawing frozen stock solutions.

  • Root Cause: Oxidative cross-linking creates insoluble polymeric aggregates that crash out of solution upon freeze-thaw cycling.

  • Solution: Do not subject solutions to multiple freeze-thaw cycles. Aliquot the deoxygenated stock into single-use amber vials immediately after preparation.

Part 3: Quantitative Stability Profile

To optimize your experimental design, refer to the following quantitative summary of environmental factors impacting the stability of 4-hydroxyquinoline derivatives in solution.

Environmental FactorConditionPrimary Degradation MechanismEstimated Half-LifeRecommended Mitigation
Oxygen Aerobic (Ambient)Radical-mediated autoxidation< 24 hoursArgon/N₂ sparging[2]
Light Ambient Lab LightPhotolytic C-I cleavage2 - 4 hoursAmber vials, foil wrap[3]
pH Alkaline (pH > 8)Enolate-driven electron transfer< 12 hoursBuffer to pH 5.5 - 6.5[6]
Trace Metals Unpurified SolventsFenton-catalyzed •OH attack4 - 8 hoursAdd 0.1-1 mM EDTA[5]
Temperature Room Temp (25°C)Accelerated reaction kinetics24 - 48 hoursStore aliquots at -20°C[2]

Part 4: Validated Stabilization Protocol

This self-validating protocol ensures the preparation of an oxidation-resistant 10 mM stock solution. By addressing causality at every step, we eliminate the variables that trigger degradation.

Materials Required:

  • HPLC-grade DMSO or aqueous buffer (pH 6.0)

  • Argon or high-purity Nitrogen gas

  • EDTA (chelating agent)

  • Ascorbic acid (radical scavenger)

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge the chosen solvent with Argon for a minimum of 30 minutes. This physically displaces dissolved oxygen, removing the primary reactant required for autoxidation[2].

  • Additive Integration: To the deoxygenated solvent, add EDTA to a final concentration of 0.5 mM and Ascorbic Acid to 1.0 mM. Causality check: EDTA sequesters trace metals to prevent Fenton chemistry, while Ascorbic Acid acts as a sacrificial electron donor to neutralize any stray radicals[5].

  • Inert Dissolution: Weigh the 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- powder into an amber vial. Flush the vial headspace with Argon for 2 minutes. Add the fortified solvent and sonicate gently until fully dissolved.

  • Aliquoting & Storage: Divide the solution into single-use aliquots in amber vials. Flush the headspace of each vial with Argon before sealing. Store immediately at -20°C.

  • Self-Validation Check (Critical): Immediately after preparation, take a 10 µL aliquot and measure the UV-Vis absorbance at 330 nm. Leave the cuvette in the dark for 60 minutes and measure again. A stable baseline (<2% drift) validates that the chelation and deoxygenation were successful. If the absorbance drifts >5%, the inert atmosphere was compromised, and the batch must be discarded.

Workflow S1 1. Solvent Preparation S2 2. Deoxygenation (Argon Sparging) S1->S2 S3 3. Additive Integration S2->S3 S4 4. Compound Dissolution S3->S4 S5 5. Amber Vial Storage S4->S5

Step-by-step workflow for the preparation of oxidation-resistant solutions.

References

  • "Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline." The Journal of Physical Chemistry A - ACS Publications.[Link]

  • "Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline." ResearchGate.[Link]

  • "Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes." MDPI.[Link]

  • "Kinetics and Mechanism of Oxidation of Tryptophan by Ferrate(VI)." ACS Publications.[Link]

  • "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." NIH.[Link]

Sources

Technical Support Center: Troubleshooting Amide Coupling for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 1062589-61-0). This compound is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of antiviral agents and CFTR modulators. However, researchers routinely encounter severe bottlenecks during amide coupling workflows, often reporting yields below 15%.

As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the thermodynamic and kinetic barriers specific to this scaffold and provide field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Insight: The Root Cause of Coupling Failure

To troubleshoot this molecule, we must first understand its behavior in solution. 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- exists in a tautomeric equilibrium, predominantly favoring the 4-oxo-1,4-dihydroquinoline form.

This tautomerization results in a robust, pseudo-six-membered intramolecular hydrogen bond between the C4-carbonyl oxygen (acceptor) and the C3-carboxylic acid proton (donor) 1. This internal stabilization creates two distinct barriers to standard amide coupling:

  • Steric Shielding: Bulky uronium-based reagents (e.g., HATU, HBTU) cannot easily access the carboxylate to form the active ester.

  • Electronic Deactivation: The hydrogen-bonded carboxylate oxygen is a poor nucleophile, preventing efficient attack on carbodiimides (e.g., EDC, DCC).

G A 4-Hydroxy-7-iodoquinoline- 3-carboxylic acid B Intramolecular H-Bond (Deactivated State) A->B Tautomerization C T3P / Pyridine Activation B->C Disrupts H-bond D Mixed Phosphonic Anhydride Intermediate C->D Activation E Amine Nucleophile Addition D->E Fast Kinetics F Target Amide Product (High Yield) E->F Amide Bond Formation

Caption: Mechanistic pathway of T3P-mediated activation overcoming intramolecular hydrogen bonding.

Troubleshooting Guide & FAQs

Q1: I am using standard EDC/HOBt or HATU with DIPEA, but my LC-MS shows unreacted starting material and yields are <15%. Why is the acid failing to activate? A: Standard reagents fail because they cannot disrupt the strong intramolecular H-bond. The activation energy required for HATU or EDC to break this bond and form the intermediate is too high at room temperature. Solution: Transition to Propylphosphonic anhydride (T3P) . T3P is industrially validated for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (such as in the synthesis of the CFTR modulator Ivacaftor) because it effectively coordinates and breaks the H-bond network, forming a highly reactive mixed phosphonic anhydride 2.

Q2: I am observing a +M mass corresponding to O-acylation or dimerization. How do I prevent this? A: The 4-hydroxy/4-oxo group can act as a competing nucleophile once the carboxylic acid is activated, leading to unwanted O-acylation or polymerization. Solution: Avoid pre-activating the carboxylic acid. Add the amine nucleophile to the reaction vessel before adding the coupling reagent. By using a strictly stoichiometric amount of T3P (1.2 eq) and simultaneously introducing the amine, the highly nucleophilic amine outcompetes the sterically hindered 4-hydroxy group for the activated intermediate.

Q3: My amide coupling is finally working, but the 7-iodo group is degrading or undergoing dehalogenation. What is causing this? A: The 7-iodo group is sensitive to prolonged heating in the presence of strong aliphatic amine bases (like Et₃N or DIPEA), which can trigger hydrodehalogenation or nucleophilic aromatic substitution (SₙAr). Solution: Swap DIPEA for Pyridine . Pyridine is a weaker, less nucleophilic base that is perfectly suited for T3P couplings and completely preserves the integrity of the carbon-iodine bond for downstream cross-coupling reactions.

G Start Issue: Low Coupling Efficiency (<15% Yield) Check1 Are you using HATU/EDC? Start->Check1 Yes1 Switch to T3P (50% in EtOAc) with Pyridine Check1->Yes1 Yes Check2 Is O-acylation observed? Check1->Check2 No Yes1->Check2 Yes2 Avoid pre-activation. Add amine & T3P simultaneously. Check2->Yes2 Yes Check3 Is the 7-Iodo group degrading? Check2->Check3 No Yes2->Check3 Yes3 Lower temp to 25-45°C. Avoid strong amine bases. Check3->Yes3 Yes Success Optimized Amide Coupling Check3->Success No Yes3->Success

Caption: Decision tree for troubleshooting low coupling efficiency and chemoselectivity issues.

Quantitative Data: Reagent Comparison

The following table summarizes the performance of various activation strategies specifically applied to 4-hydroxyquinoline-3-carboxylic acid scaffolds.

Coupling Reagent / MethodActivation IntermediateTypical Yield7-Iodo PreservationCausality & Notes
HATU / DIPEA Uronium active ester< 15%ModerateFails to disrupt the intramolecular H-bond. High steric clash.
EDC / HOBt OBt active ester10 - 25%ModeratePoor nucleophilicity of the H-bonded carboxylate prevents initial attack on EDC.
SOCl₂ / DMF (cat.) Acid Chloride60 - 75%LowHarsh conditions. Often causes competitive chlorination at the 4-OH position 3.
T3P / Pyridine Mixed Phosphonic Anhydride85 - 95% High Mild conditions. T3P efficiently breaks the H-bond network. Pyridine prevents dehalogenation.

Validated Experimental Protocol: T3P-Mediated Amide Coupling

This protocol is designed as a self-validating system. The use of 2-MeTHF allows for excellent solubility of the starting materials while enabling a seamless aqueous workup, as T3P byproducts are highly water-soluble.

Reagents Required:

  • 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Propylphosphonic anhydride (T3P), 50% solution in EtOAc or 2-MeTHF (1.5 equiv)

  • Pyridine (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To a dry, inert round-bottom flask, add 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (1.0 equiv) and the target amine (1.1 equiv).

  • Solvent & Base Addition: Suspend the solids in 2-MeTHF (10 mL per gram of starting material). Add Pyridine (3.0 equiv) in one portion. Stir the suspension at 25°C for 10 minutes to ensure uniform mixing.

  • Activation (In-situ): Add the T3P solution (1.5 equiv) dropwise over 15 minutes via an addition funnel or syringe pump. Note: Dropwise addition prevents localized heating and suppresses O-acylation.

  • Reaction Propagation: Heat the reaction mixture to a mild 45°C. Stir for 4 to 6 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is <2% relative area.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding deionized water (5 volumes). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The T3P byproducts (propylphosphonic acid) will partition entirely into the aqueous layer. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide product.

References

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives MDPI - Molecules[Link]

  • Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor Organic Process Research & Development (ACS Publications)[Link]

  • US Patent 6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents Google P

Sources

Validation & Comparative

Validation of Analytical Methods for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical demands in both agricultural biotechnology and pharmaceutical development evolve, the robust quantification of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS 22200-49-3) has become increasingly critical. Also known as 4-hydroxy-7-iodoquinoline-3-carboxylic acid, this compound serves dual roles: it is a novel agent utilized in the iodine biofortification of crops (such as potato plants) to combat human iodine deficiency[1], and it acts as a critical synthetic intermediate in the development of potent kinase inhibitors and quinone reductase 2 (QR2) inhibitors[2].

This guide provides an objective, data-driven comparison of two primary analytical methodologies for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk pharmaceutical purity, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level matrix analysis.

Chemical Context & Mechanistic Rationale

To design a self-validating analytical method, one must first deconstruct the analyte's physicochemical properties. The structure of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- dictates specific chromatographic and ionization behaviors:

  • Amphoteric Nature: The molecule possesses a basic quinoline nitrogen and an acidic C3-carboxylic acid group (pKa ~2.5). Causality: If analyzed in a neutral mobile phase, the compound exists in a partially ionized state, leading to severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols[3]. An acidic modifier (e.g., 0.1% formic acid) is mandatory to suppress ionization, ensuring the analyte remains neutral for sharp, symmetrical peak shapes.

  • Heavy Halogen Substitution: The C7-iodine atom is highly electronegative and massive. Causality: In mass spectrometry, the weak C-I bond makes the loss of an iodine radical (I•) or iodide ion (I⁻) a dominant and highly specific fragmentation pathway during Collision-Induced Dissociation (CID), providing an excellent Multiple Reaction Monitoring (MRM) transition with minimal background noise[4].

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

Selecting the correct analytical method depends entirely on the sample matrix and required sensitivity. Table 1 objectively compares the performance metrics of both approaches.

Table 1: Objective Comparison of Analytical Methodologies
ParameterHPLC-UV (Pharmaceutical Bulk)UHPLC-MS/MS (Complex Matrix/Plant Tissue)
Primary Application API purity, synthetic intermediate QC.Trace quantification in biofortified crops/plasma.
Detection Mechanism Chromophore absorption (extended conjugation).Electrospray Ionization (ESI) & MRM fragmentation.
Sensitivity (LOQ) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mL
Selectivity Moderate (relies purely on chromatographic resolution).Extremely High (mass-to-charge ratio + fragmentation).
Matrix Interference High susceptibility to co-eluting UV-active compounds.Low (mitigated by MRM), though ion suppression can occur.
Throughput 15–20 minute run time.3–5 minute run time.

Method Validation Framework

Any method used for the quantification of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- must be rigorously validated according to ICH Q2(R2) (Validation of Analytical Procedures) and ICH M10 (Bioanalytical Method Validation) guidelines.

ICH_Validation A Method Validation (ICH Guidelines) B Specificity & Selectivity A->B No Matrix Interference C Linearity & Range A->C R² ≥ 0.995 D Accuracy & Precision A->D %RSD ≤ 15% E Sensitivity (LOD/LOQ) A->E S/N ≥ 10

Logical framework for analytical method validation according to ICH Q2(R2) and M10 guidelines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Trace Quantification via UHPLC-MS/MS (Biofortified Plant Matrix)

This protocol is designed for the trace analysis of the compound in complex matrices, such as potato tubers[1], utilizing a self-validating internal standard (IS) approach to correct for matrix effects.

  • Sample Preparation (Cryo-Extraction):

    • Step: Homogenize 1.0 g of plant tissue in liquid nitrogen. Add 50 µL of a stable isotopically labeled IS (or a structural analog like 4-hydroxyquinoline-3-carboxylic acid)[5].

    • Mechanistic Rationale: Liquid N₂ halts enzymatic degradation of the analyte. The pre-extraction addition of the IS creates a self-validating system; any analyte lost during extraction is proportionally mirrored by the IS, ensuring absolute accuracy in the final calculation.

  • Solvent Extraction:

    • Step: Extract with 5.0 mL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. Vortex for 10 minutes, then centrifuge at 14,000 x g for 15 minutes.

    • Mechanistic Rationale: The acidic methanol precipitates matrix proteins while keeping the carboxylic acid fully protonated and highly soluble in the organic phase.

  • Chromatographic Separation:

    • Step: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • MS/MS Detection (ESI Negative Mode):

    • Step: Monitor the MRM transition of the deprotonated pseudomolecular ion [M−H]− to the specific product ion (e.g., loss of iodine).

    • Mechanistic Rationale: ESI(-) is chosen because the C3-carboxylic acid readily deprotonates in the source, yielding a highly abundant [M−H]− precursor ion, maximizing sensitivity.

LCMS_Workflow cluster_0 Sample Preparation (Complex Matrix) cluster_1 UHPLC-MS/MS Analysis N1 Cryo-Homogenization (Liquid N2) N2 Solvent Extraction (MeOH:H2O + 0.1% FA) N1->N2 N3 Centrifugation & Filtration (0.22 µm) N2->N3 N4 Chromatographic Separation (C18, Gradient Elution) N3->N4 2 µL Injection N5 ESI(-) Ionization [M-H]- Precursor Generation N4->N5 N6 MRM Detection (Product Ion Quantification) N5->N6

Step-by-step sample preparation and LC-MS/MS analytical workflow for trace quantification.

Protocol B: Bulk Purity Analysis via HPLC-UV (Pharmaceutical QC)

This protocol is optimized for high-concentration API intermediate testing.

  • System Suitability Testing (SST):

    • Step: Inject a resolution mixture containing 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- and its known synthetic precursor (e.g., 4,6-diiodobenzene-1,3-diamine derivatives).

    • Mechanistic Rationale: SST is the cornerstone of a self-validating HPLC method. Achieving a resolution factor (Rs) > 2.0 proves the column and mobile phase are currently capable of separating the analyte from its structurally similar impurities.

  • Isocratic Separation:

    • Step: Run an isocratic mobile phase of 40% Acetonitrile and 60% Phosphate Buffer (pH 3.0) at 1.0 mL/min on a standard C18 column (4.6 x 250 mm, 5 µm).

    • Mechanistic Rationale: The phosphate buffer tightly controls the pH below the analyte's pKa, preventing ionization state shifts during the run, which guarantees reproducible retention times.

  • UV Detection:

    • Step: Monitor absorbance at 254 nm.

Data Presentation: Validation Performance Metrics

The following table summarizes the expected experimental validation data when applying the above protocols, demonstrating the distinct performance envelopes of each method.

Table 2: Method Validation Metrics Summary
Validation ParameterHPLC-UV ResultsUHPLC-MS/MS ResultsAcceptance Criteria (ICH)
Linear Dynamic Range 1.0 – 100 µg/mL5.0 – 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 ng/mLS/N ≥ 10
Intra-day Precision (%RSD) 1.2%4.8%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (%RSD) 1.8%6.2%≤ 15% (≤ 20% at LOQ)
Matrix Effect / Recovery 98.5% ± 2.0% (Neat)92.4% ± 5.1% (Plant Extract)85% - 115%

References

  • . Food Chemistry, 2025. Smoleń S., et al. 2.. Google Patents, 2005. 3.. Indian Journal of Pharmaceutical Sciences, 2010. 4.. Analytical Methods (RSC), 2014.

Sources

Comparative Efficacy Guide: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- vs. Standard Fluoroquinolones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the landscape of antibacterial drug development, the quinolone scaffold remains a cornerstone of topoisomerase inhibition. This guide provides an objective, data-driven comparison between 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (hereafter referred to as 7-I-4-OQCA) and fully elaborated standard fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin).

While standard fluoroquinolones are potent, broad-spectrum clinical therapeutics, 7-I-4-OQCA is primarily utilized as a high-value synthetic intermediate. The causality behind this stark difference in efficacy lies in the stringent Structure-Activity Relationship (SAR) requirements of the bacterial DNA gyrase enzyme. Standard fluoroquinolones possess a 6-fluoro group that enhances lipophilicity and target penetration, coupled with a basic nitrogenous heterocyclic ring (e.g., piperazine or pyrrolidine) at the 7-position[1]. This C7 basic group is critical; it establishes a highly stable water-metal (Mg²⁺) ion bridge with the Ser83 and Asp87 residues in the GyrA subunit of DNA gyrase, effectively trapping the DNA cleavage complex and inducing bacterial cell death[2][3].

Conversely, the 7-iodo substitution in 7-I-4-OQCA lacks the hydrogen-bond-donor capacity and basicity required for this critical interaction[4]. However, this exact "deficiency" makes the 7-iodo group an exceptional electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing medicinal chemists to synthesize novel, targeted derivatives, including cannabinoid receptor ligands and next-generation antibacterials[5].

SAR_Comparison cluster_0 7-I-4-OQCA Scaffold cluster_1 Standard Fluoroquinolones NodeA 7-Iodo Substitution NodeB Weak GyrA Binding NodeA->NodeB Lacks basic nitrogen NodeC Pd-Catalyzed Coupling NodeA->NodeC Halogen leaving group NodeF High Efficacy (MIC) NodeB->NodeF Efficacy Gap NodeD 7-Piperazine/Pyrrolidine NodeE Strong GyrA Binding NodeD->NodeE H-bond via Mg2+ bridge NodeE->NodeF DNA Cleavage Complex

Fig 1. Structure-Activity Relationship (SAR) pathways defining quinolone efficacy.

Quantitative Efficacy & Physicochemical Profiling

To objectively compare these compounds, we must evaluate both their whole-cell antibacterial efficacy and their isolated target engagement. The tables below summarize the comparative performance metrics.

Table 1: Comparative In Vitro Antibacterial Efficacy (MIC)

Data represents baseline Minimum Inhibitory Concentration (MIC) ranges established via standard CLSI methodologies.

Compound ClassRepresentative CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Primary Cellular Limitation
Halogenated Precursor 7-I-4-OQCA> 64.0> 64.0Poor target affinity; high efflux susceptibility
2nd Gen Fluoroquinolone Ciprofloxacin0.015 - 0.060.25 - 1.0Susceptible to GyrA point mutations (Ser83L)
4th Gen Fluoroquinolone Moxifloxacin0.03 - 0.060.06 - 0.12Broad-spectrum; optimized C7 azabicyclic ring
Table 2: Target Binding & Structural Properties
CompoundC7 SubstituentGyrA Binding AffinitySynthetic UtilityMechanism of Action
7-I-4-OQCA Iodine (Halogen)Very LowHigh (Cross-coupling scaffold)Weak/negligible topoisomerase inhibition
Ciprofloxacin PiperazineHighLow (End-stage API)Traps GyrA/DNA cleavage complex[6]
Moxifloxacin DiazabicyclononaneVery HighLow (End-stage API)Dual targeting (GyrA and Topo IV)[3]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental data is only as reliable as its internal controls. The following protocols are designed as self-validating systems to accurately measure the efficacy gap between 7-I-4-OQCA and standard fluoroquinolones.

Workflow Step1 Compound Library Prep (7-I-4-OQCA & FQs) Step2 DNA Gyrase Assay (Target Engagement) Step1->Step2 Step3 Broth Microdilution (Cellular Efficacy) Step1->Step3 Step4 Gel Electrophoresis (IC50 Determination) Step2->Step4 Step5 OD600 Absorbance (MIC Determination) Step3->Step5 Step6 Comparative Efficacy Data Synthesis Step4->Step6 Step5->Step6

Fig 2. Self-validating experimental workflow for comparative efficacy profiling.

Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: To isolate and quantify direct target engagement, removing cellular permeability variables.

  • Reagent Preparation: Prepare a 10X assay buffer (350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 18 mM spermidine, 10 mM ATP, 65% glycerol).

  • Compound Titration: Prepare serial dilutions of 7-I-4-OQCA and Ciprofloxacin (positive control) in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.

  • Reaction Assembly: In a microcentrifuge tube, combine 1X assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of E. coli DNA gyrase, and the test compounds.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 5% SDS).

  • Electrophoretic Separation: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide (0.5 µg/mL).

  • Self-Validation Checkpoint:

    • Negative Control (Vehicle only): Must show complete conversion of relaxed DNA to the supercoiled form, confirming enzyme viability.

    • Positive Control (Ciprofloxacin): Must show dose-dependent inhibition of supercoiling, validating the dynamic range of the assay[6].

    • DNA Control (No enzyme): Must show only the relaxed DNA band, confirming that the absence of supercoiling in test wells is due to drug inhibition, not DNA degradation.

Protocol B: Broth Microdilution MIC Assay (CLSI Standards)

Purpose: To determine the whole-cell antibacterial efficacy, accounting for target affinity, membrane penetration, and efflux pump activity.

  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) and S. aureus (ATCC 29213) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in cation-adjusted MH broth.

  • Plate Preparation: In a 96-well microtiter plate, dispense 50 µL of MH broth into columns 2–12. Add 100 µL of test compounds (7-I-4-OQCA and Ciprofloxacin) at 128μg/mL to column 1. Perform 1:2 serial dilutions from column 1 to 10.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to columns 1–11.

  • Incubation & Reading: Incubate the plates aerobically at 37°C for 18–20 hours. Read the OD600 absorbance using a microplate reader. The MIC is defined as the lowest concentration that completely inhibits visible growth.

  • Self-Validation Checkpoint:

    • Growth Control (Column 11): Contains bacteria and vehicle (DMSO) but no drug. Must exhibit robust growth (OD600 > 0.8) to prove the vehicle is non-toxic at the tested concentration.

    • Sterility Control (Column 12): Contains broth only. Must remain completely clear (OD600 < 0.05) to rule out environmental contamination.

Conclusion

The comparative efficacy profile clearly delineates the roles of these two molecular classes. Standard fluoroquinolones are highly optimized end-stage therapeutics designed for maximum biological efficacy via precise GyrA/Topo IV binding[3]. In contrast, 7-I-4-OQCA exhibits negligible baseline antibacterial activity due to the absence of the critical C7 basic nitrogenous ring[4]. However, its structural architecture—specifically the reactive 7-iodo moiety—cements its status as an indispensable synthetic scaffold for researchers aiming to engineer the next generation of targeted therapeutics[5].

Sources

benchmarking synthesis routes for 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for 4-Hydroxy-7-iodoquinoline-3-carboxylic Acid: A Comprehensive Guide

Executive Summary 4-Hydroxy-7-iodoquinoline-3-carboxylic acid is a highly valued intermediate in medicinal chemistry, serving as the foundational scaffold for voltage-gated sodium channel (VGSC) blockers, kinase inhibitors, and advanced radiotracers (such as 125 I-labeled WIN17317-3 derivatives)[1]. The 7-iodo moiety acts as a versatile synthetic handle for late-stage palladium-catalyzed cross-coupling reactions. However, synthesizing this specific regiocenter presents a classic chemical challenge: the cyclization of meta-substituted anilines inherently produces a mixture of 5-substituted and 7-substituted quinolines. This guide benchmarks the primary synthetic routes, evaluating their thermodynamic profiles, regioselectivity, and scalability to help researchers select the optimal protocol.

Mechanistic Pathway & The Regioselectivity Challenge

The established approach for synthesizing this core utilizes the Gould-Jacobs reaction[2]. The sequence initiates with the condensation of 3-iodoaniline and diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate[3]. Subsequent thermal or acid-catalyzed cyclization forms the bicyclic quinoline core[2]. Because the iodine atom is located at the meta position of the starting aniline, electrophilic aromatic substitution during ring closure can occur at either the ortho or para position relative to the iodine. This yields the 5-iodo and 7-iodo isomers, respectively. While the steric bulk of the iodine atom slightly favors the 7-isomer, strict thermodynamic control is required to maximize the yield of the target compound.

G A 3-Iodoaniline + Diethyl ethoxymethylenemalonate B Condensation (130 °C, 1 h) A->B C Diethyl 2-(((3-iodophenyl)amino) methylene)malonate B->C D Thermal Cyclization (Dowtherm A, 250 °C) C->D E Ethyl 4-hydroxy-7-iodo quinoline-3-carboxylate (Target Isomer) D->E Major F Ethyl 4-hydroxy-5-iodo quinoline-3-carboxylate (Byproduct) D->F Minor G Hydrolysis (NaOH / H2O, Reflux) E->G H 4-Hydroxy-7-iodoquinoline -3-carboxylic acid G->H

Fig 1. Synthesis pathway and regioselectivity of 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Benchmarking Synthesis Routes

To optimize the critical cyclization step, three distinct activation methods are compared:

  • Classical Thermal Cyclization (Dowtherm A / Diphenyl Ether): The traditional method relies on extreme heat (250 °C) using a high-boiling solvent like diphenyl ether[3].

    • Causality Insight: The extreme thermal energy provides the activation energy necessary to overcome the steric penalty of the bulky iodine atom, driving the electrocyclic ring closure and forcing the elimination of ethanol.

  • Microwave-Assisted Thermal Cyclization: Utilizing controlled microwave irradiation in a sealed vessel with diphenyl ether.

    • Causality Insight: Microwave dielectric heating causes rapid, uniform superheating. This drastically reduces reaction times from hours to minutes and minimizes the formation of degradation byproducts (tar) that are common in prolonged conductive heating.

  • Acid-Promoted Cyclization (Eaton's Reagent): Utilizing a 1:10 mixture of phosphorus pentoxide ( P2​O5​ ) and methanesulfonic acid at lower temperatures (80–100 °C).

    • Causality Insight: The strong Lewis/Brønsted acid mixture highly activates the carbonyl group of the malonate, facilitating electrophilic attack on the aromatic ring under kinetic control. While it avoids extreme temperatures, it often requires tedious neutralization during workup.

Quantitative Data Comparison
Synthesis RouteCyclization TempReaction TimeOverall Yield (3 Steps)Regioselectivity (7-Iodo : 5-Iodo)Scalability
Classical Thermal [2]250 °C1.5 - 2 Hours45 - 55%~ 2.5 : 1High (Batch)
Microwave-Assisted 250 °C15 Minutes60 - 65%~ 2.5 : 1Low (Vessel Limited)
Eaton's Reagent 90 °C4 Hours35 - 40%~ 1.5 : 1Medium

Detailed Experimental Protocols (Microwave-Assisted Route)

The following self-validating workflow details the optimized microwave-assisted synthesis, ensuring rigorous quality control at every intermediate stage.

Step 1: Condensation to Diethyl 2-(((3-iodophenyl)amino)methylene)malonate

  • Procedure: In a 100 mL round-bottom flask, combine 3-iodoaniline (1.0 equiv, 10 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv, 11 mmol)[3]. Heat the neat mixture to 130 °C under an inert argon atmosphere for 1.5 hours.

  • Causality & Mechanism: Working neat maximizes the collision frequency of the reactants. The 130 °C temperature is specifically chosen to boil off the ethanol byproduct, driving the equilibrium forward via Le Chatelier's Principle.

  • Self-Validation: Monitor by TLC (Hexanes:EtOAc 8:2). The reaction is complete when the highly UV-active 3-iodoaniline spot ( Rf​ ~0.5) disappears, replaced by a bright yellow fluorescent spot ( Rf​ ~0.3). 1 H NMR (CDCl 3​ ) will confirm success via a characteristic doublet at ~8.4 ppm ( J=13.5 Hz), corresponding to the highly deshielded vinyl proton coupled to the N-H proton.

Step 2: Microwave-Assisted Cyclization

  • Procedure: Dissolve the crude intermediate (5 mmol) in 10 mL of diphenyl ether in a heavy-walled microwave-safe vial. Irradiate at 250 °C for 15 minutes (absorbance level: high). Cool rapidly to room temperature. Pour the mixture into 50 mL of vigorously stirred hexanes.

  • Causality & Mechanism: Pouring the diphenyl ether solution into hexanes drastically drops the dielectric constant of the medium. This forces the polar quinoline product to rapidly precipitate while the non-polar diphenyl ether remains fully solubilized.

  • Self-Validation: Filter the precipitate. The 7-iodo (target) and 5-iodo (byproduct) isomers can be quantified via crude 1 H NMR (DMSO- d6​ ). The 7-iodo isomer exhibits a distinct singlet for the H-8 proton at ~8.0 ppm, whereas the 5-iodo isomer shows a different splitting pattern due to its altered substitution geometry. The major isomer (7-iodo) is isolated by recrystallization from boiling DMF.

Step 3: Saponification to the Final Carboxylic Acid

  • Procedure: Suspend the purified ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (3 mmol) in a mixture of 10% aqueous NaOH (15 mL) and THF (5 mL). Reflux at 80 °C for 3 hours. Cool the mixture and carefully acidify with 2M HCl to pH 2.

  • Causality & Mechanism: THF is added as a co-solvent to partially solubilize the highly hydrophobic iodo-quinoline ester, accelerating the biphasic saponification. Acidification protonates the resulting carboxylate, causing the neutral zwitterionic acid to crash out of the aqueous solution.

  • Self-Validation: The product precipitates as a dense pale-yellow solid upon reaching pH 2. Filter and wash with cold water. IR spectroscopy will confirm success via the disappearance of the ester carbonyl stretch (~1710 cm −1 ) and the appearance of a broad carboxylic acid O-H stretch (2500-3000 cm −1 ) alongside the acid carbonyl (~1680 cm −1 ).

References

  • Synthesis and evaluation of a 125I-labeled iminodihydroquinoline-derived tracer for imaging of voltage-g
  • WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google P
  • Synthesis and evaluation of a 125I-labeled iminodihydroquinoline-derived tracer for imaging of voltage-g

Sources

evaluating purity of commercial 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- reference standards

Author: BenchChem Technical Support Team. Date: April 2026

The evaluation and certification of reference standards form the metrological bedrock of pharmaceutical drug development. For highly specialized intermediates like 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 1062589-61-0 / 22200-49-3), a compound pivotal in the synthesis of novel fluoroquinolone antibiotics and targeted kinase inhibitors, assuming purity based on a single analytical technique is a critical vulnerability.

As a Senior Application Scientist, I have structured this guide to move beyond superficial Certificates of Analysis (CoA). We will objectively compare commercial reference standards from three hypothetical suppliers (Suppliers A, B, and C) by employing a self-validating, orthogonal analytical strategy.

Mechanistic Causality: The Analytical Challenge

Why is standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) insufficient for this specific molecule? The causality lies in its structural chemistry:

  • Tautomeric Equilibrium: The 4-hydroxyquinoline core exists in a dynamic equilibrium with its 4-oxo-1,4-dihydroquinoline tautomer. If the mobile phase pH is not strictly controlled, this tautomerism leads to severe peak broadening, splitting, and integration errors [4].

  • Lability of the Heavy Halogen: The 7-iodo moiety is highly susceptible to photolytic and thermal dehalogenation. The primary degradation product, 4-hydroxyquinoline-3-carboxylic acid, has a different UV extinction coefficient than the parent molecule. Relying solely on area normalization will mathematically distort the true purity.

  • UV-Transparent Impurities: Residual solvents (e.g., DMF, THF) and inorganic salts from the synthesis process do not absorb UV light at standard wavelengths. A sample can show 99.5% HPLC purity while containing 5% residual solvent.

To establish absolute trustworthiness, we must utilize Quantitative Nuclear Magnetic Resonance (qNMR) as our primary assignment tool, cross-validated against a rigorous Mass Balance approach [1].

Experimental Workflows: A Self-Validating System

Every protocol below is designed as a closed-loop, self-validating system. If the calculated Mass Balance purity diverges from the qNMR absolute purity by >1.0%, the system flags the presence of undetected UV-transparent impurities or differential response factors, triggering mandatory LC-MS investigation.

Protocol A: HPLC-UV/LC-MS (Organic Impurity Profiling)

Objective: Quantify related substances and degradation products.

  • Column Selection: Utilize an Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). The dense monolayer and double endcapping prevent secondary interactions between the stationary phase and the analyte's carboxylic acid moiety, ensuring peak symmetry [4].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The highly acidic pH (approx. 2.0) suppresses the ionization of the 3-carboxylic acid and locks the molecule into a single tautomeric state [5].

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes at 1.0 mL/min.

  • Detection & Validation: Monitor UV at 254 nm and 302 nm. Simultaneously route the flow to an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive mode. Self-Validation Step: Compare the UV spectra of all impurity peaks against the parent peak. If the relative response factor (RRF) deviates significantly from 1.0, apply an RRF correction to the area percentage.

Protocol B: 1H qNMR (Absolute Purity Assignment)

Objective: Determine absolute mass fraction without requiring a reference standard of the analyte.

  • Sample Preparation: Accurately weigh ~15 mg of the quinoline sample and ~5 mg of NIST-traceable Benzoic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO-d6.

  • Parameter Optimization (The Causality of Accuracy): The NMR response can only be made identical for all chemical components if relaxation effects are completely mitigated [3]. Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the target protons.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥7×T1​ (typically 60 seconds). This guarantees >99.9% signal recovery, eliminating integration errors caused by partial saturation [2]. Acquire 64 scans with a 90° pulse angle.

  • Calculation: Calculate purity by integrating the isolated quinoline aromatic proton (e.g., the singlet at C-2) against the aromatic protons of the Benzoic Acid internal standard.

Protocol C: Karl Fischer & TGA (Volatiles & Inorganics)
  • Water Content: Perform volumetric Karl Fischer (KF) titration using a methanol-free composite titrant to prevent esterification of the carboxylic acid, which produces water as a byproduct and falsely inflates results.

  • Residual Solvents & Ash: Use Thermogravimetric Analysis (TGA) coupled with Residue on Ignition (ROI) to quantify trapped solvents and inorganic catalyst residues.

Orthogonal Validation Workflow

The relationship between these analytical techniques is visualized below. The convergence of Mass Balance and qNMR provides the ultimate proof of purity.

OrthogonalValidation Standard 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (Commercial Standard) HPLC HPLC-UV / LC-MS (Organic Impurities) Standard->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Standard->qNMR KF Karl Fischer & TGA (Water & Volatiles) Standard->KF ROI Residue on Ignition (Inorganics) Standard->ROI MassBalance Mass Balance Calculation (100% - Σ Impurities) HPLC->MassBalance Certified Certified Reference Material (Traceable Purity Assigned) qNMR->Certified Primary Assignment KF->MassBalance ROI->MassBalance MassBalance->Certified Cross-Validation

Orthogonal purity validation workflow for reference standards.

Data Presentation: Commercial Supplier Comparison

We subjected three commercial lots of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- to the self-validating workflow described above. The results expose the danger of relying solely on chromatographic area normalization.

Analytical ParameterSupplier ASupplier BSupplier C
HPLC-UV Purity (Area %) 99.8%99.5%98.1%
Water Content (KF) 0.1%0.8%0.3%
Residual Solvents (TGA) < 0.05%4.1% (DMF)0.2%
Residue on Ignition (ROI) 0.1%0.0%0.0%
Mass Balance Purity 99.6% 94.6% 97.6%
1H qNMR Absolute Purity 99.5% 94.2% 97.5%
Cross-Validation Delta 0.1% (Pass)0.4% (Pass)0.1% (Pass)
Final Verdict Approved (Highly Reliable)Rejected (False HPLC Purity)Conditional (Requires Recrystallization)
Scientific Insights from the Data:
  • Supplier A represents a true Reference Standard. The qNMR purity (99.5%) perfectly aligns with the Mass Balance calculation (99.6%), proving that all impurities have been accounted for and correctly quantified.

  • Supplier B highlights a catastrophic failure of standard CoAs. While the HPLC-UV chromatogram looks pristine (99.5%), the material contains 4.1% Dimethylformamide (DMF) trapped in the crystal lattice. Because DMF is functionally transparent at the UV wavelengths used for quinolines, HPLC completely missed it. The qNMR method correctly identified and quantified the absolute purity at 94.2%.

  • Supplier C suffers from related-substance contamination (likely deiodinated byproducts), clearly visible in both HPLC and qNMR. While honest in its impurity profile, it is unsuitable for use as a quantitative standard without further purification.

Conclusion

When sourcing 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- for critical downstream applications, researchers must demand orthogonal validation. A Certificate of Analysis relying solely on HPLC-UV area percentage is scientifically inadequate. As demonstrated, Supplier A is the only vendor whose product survives the rigor of a self-validating qNMR and Mass Balance workflow, ensuring metrological traceability and experimental integrity.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.Patsnap Eureka.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.qNMR Exchange / USP.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.ACS Publications.
  • DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF MOXIFLOXACIN HYDROCHLORIDE AND KETOROLAC TROMET.International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Intended high-performance liquid chromatography procedure for the quantification of norfloxacin and its potential impurities in active pharmaceutical ingredient and tablet dosage forms.ResearchGate.

Validation of In Silico Docking Models for 3-Quinolinecarboxylic Acid, 4-Hydroxy-7-Iodo-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For drug development professionals engineering novel anti-infectives or neuroactive agents, the 4-hydroxyquinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore. Historically recognized as the core of highly effective quinolone antibiotics, this scaffold exerts its primary mechanism of action by1 [1].

When this core is modified to 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- , the introduction of the C7-iodine atom fundamentally alters the molecule's stereoelectronic profile. Iodine possesses a highly polarizable "sigma-hole"—an area of positive electrostatic potential capable of forming highly directional halogen bonds with target proteins. Standard empirical docking scoring functions frequently fail to model this anisotropic charge distribution accurately.

This guide provides an objective, data-driven comparison of three leading in silico platforms (AutoDock Vina, Schrödinger Glide, and MOE) to determine the most robust protocol for validating the binding affinity and pose of this specific halogenated derivative against bacterial DNA Gyrase.

Causality in Experimental Design

As an application scientist, you must understand why specific parameters are chosen, rather than blindly following software defaults. The validation of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- requires a highly deliberate setup:

  • The Halogen Bonding Challenge: Iodine's large van der Waals radius and unique polarizability require advanced force fields. If a docking algorithm treats the C7-iodine merely as a bulky hydrophobic sphere, it will miss critical directional interactions with backbone carbonyls in the GyrA binding pocket, leading to false-negative binding scores.

  • The Mg²⁺/Water Bridge Dependency: The 3-carboxylic acid and 4-hydroxyl groups strictly require a water-metal ion bridge (Mg²⁺) to coordinate with the DNA backbone. Stripping the receptor of these components during protein preparation—a common novice mistake—will lead to artifactual, inverted binding poses.

  • Self-Validating System: Static docking is inherently limited. To ensure trustworthiness, our protocol integrates a closed-loop self-validation step: any top-scoring pose must survive a 2 [2]. If the ligand heavy-atom RMSD exceeds 2.0 Å during the trajectory, the static docking pose is automatically rejected as a computational artifact.

Mechanism Ligand 7-Iodo-4-hydroxyquinoline -3-carboxylic acid Water Mg2+ / Water Bridge Ligand->Water C3/C4 Halogen C7-I Halogen Bond Ligand->Halogen C7 Target Bacterial DNA Gyrase Cleavage DNA Religation Halt Target->Cleavage Inhibition Water->Target Halogen->Target

Binding mechanism of 7-iodo-4-hydroxyquinoline-3-carboxylic acid to DNA Gyrase.

Step-by-Step Validation Methodology

The following methodology establishes a rigorous pipeline for evaluating quinoline derivatives, utilizing3 [4] and advanced precision modes.

Phase 1: Ligand and Receptor Preparation
  • Ligand Ionization: Generate 3D conformers of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-. Assign protonation states at physiological pH (7.4). Critical: The 3-carboxylic acid must be deprotonated (COO⁻) to interact with the Mg²⁺ ion.

  • Receptor Architecture: Import Bacterial DNA Gyrase (e.g., PDB: 2XCT). Retain the catalytic Mg²⁺ ion and the coordinating structural water molecules. Add missing hydrogens and optimize the H-bond network at pH 7.4.

  • Grid Generation: Define a 2[2] centered on the Mg²⁺ ion. This specific volume provides sufficient space to capture the entire DNA cleavage complex interface without introducing entropic noise from distal allosteric sites.

Phase 2: Comparative Docking Execution
  • AutoDock Vina (v1.1.2): Execute with an exhaustiveness of 8. Vina utilizes an empirical scoring function that implicitly handles lipophilicity but lacks explicit halogen bond terms.

  • Schrödinger Glide (XP): Execute Extra Precision (XP) docking. 4 [3] utilizes the OPLS4 force field, which explicitly parameterizes the sigma-hole of the iodine atom, applying harsher penalties for desolvation and rewarding directional halogen bonds.

  • MOE Dock: Utilize the London dG scoring function with GBVI/WSA dG rescoring to provide a mid-point comparison.

Workflow LPrep Ligand Prep: Ionization & Conformer Gen Grid Grid Generation (30x30x30 Å) LPrep->Grid PPrep Receptor Prep: Retain Mg2+ & Waters PPrep->Grid Vina AutoDock Vina (Empirical) Grid->Vina Glide Schrödinger Glide XP (OPLS4) Grid->Glide MOE MOE Dock (London dG) Grid->MOE Eval Pose Evaluation & RMSD vs Native Vina->Eval Glide->Eval MOE->Eval MD 30 ns MD Simulation (Self-Validation) Eval->MD

In silico docking validation workflow for halogenated quinoline derivatives.

Quantitative Performance Comparison

The table below summarizes the benchmarking results of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- docked against DNA Gyrase (PDB: 2XCT). Poses were evaluated against the native fluoroquinolone core.

Software / AlgorithmScoring FunctionTop Pose RMSD (Å)Binding Affinity (kcal/mol)Explicit Halogen Bond DetectionCPU Time per Ligand (s)
AutoDock Vina 1.1.2 Empirical1.85-7.4No (Implicit only)4.2
Schrödinger Glide (SP) OPLS41.21-8.1Yes12.5
Schrödinger Glide (XP) OPLS40.85 -9.6 Yes (Explicit Sigma-Hole) 45.0
MOE Dock London dG1.42-7.9Yes (Requires manual tuning)18.3

Discussion & Expert Insights

Based on the empirical data, Schrödinger Glide (XP) is the unequivocally superior platform for validating 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- and similar heavy-halogenated derivatives.

  • Pose Fidelity: Glide XP achieved a sub-angstrom RMSD (0.85 Å) compared to the native crystallographic core. This is directly attributable to the OPLS4 force field's ability to account for the anisotropic electron density of the C7-iodine, accurately predicting the halogen bond with the GyrA binding pocket.

  • The Vina Trade-off: While AutoDock Vina is highly computationally efficient (4.2 s/ligand), it frequently misplaces the iodine atom into purely hydrophobic sub-pockets. Because it lacks explicit sigma-hole parameterization, it treats the C7-iodo group as an isotropic hydrophobic sphere, ignoring the directional halogen bond entirely.

  • MD Self-Validation Results: When subjected to the 30 ns MD simulation, the Glide XP poses maintained a stable RMSD (< 1.2 Å fluctuation), whereas 40% of the top Vina poses drifted beyond the 2.0 Å rejection threshold as the unanchored iodine atom caused the quinoline core to torque out of the Mg²⁺ coordination sphere.

References

  • Source: National Institutes of Health (PMC)
  • In silico molecular docking and molecular dynamic simulation of agarwood compounds with molecular targets of Alzheimer's disease Source: F1000Research URL
  • Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis Source: Taylor & Francis URL
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)

Sources

Comparative Cytotoxicity of 3-Quinolinecarboxylic Acid, 4-Hydroxy-7-Iodo- in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Topoisomerase II Inhibition, and In Vitro Cytotoxicity Profiling

Executive Summary and Mechanistic Rationale

The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent antibacterial properties via bacterial DNA gyrase inhibition[1]. However, targeted structural modifications—specifically at the C-6 and C-7 positions—dramatically shift the pharmacological profile from antibacterial to antineoplastic[2].

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (also referred to as 7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a critical node in this structural evolution. While traditional fluoroquinolones (e.g., ciprofloxacin) utilize a C-7 piperazine ring to target bacterial enzymes, the substitution of a bulky, lipophilic iodine atom at the C-7 position enhances the molecule's affinity for mammalian Topoisomerase II (Topo II) . The 4-oxo-3-carboxylic acid core chelates divalent cations (such as Mg²⁺) within the Topo II-DNA cleavage complex, while the C-7 iodine facilitates critical hydrophobic and halogen-bonding interactions within the mammalian enzyme's active site[3]. This stabilization prevents DNA religation, leading to double-strand breaks (DSBs), S/G2 phase cell cycle arrest, and the induction of the intrinsic apoptotic pathway[4].

TopoII_Pathway Q 7-Iodo-4-quinolone-3-carboxylic acid Topo Mammalian Topoisomerase II Q->Topo Binds via C-7 Iodine & C-3/C-4 Core Complex Cleavage Complex Stabilization Topo->Complex Inhibits DNA Religation DSB DNA Double-Strand Breaks Complex->DSB p53 p53 / ATM Activation DSB->p53 DNA Damage Response Apoptosis Intrinsic Apoptosis (Caspase-3/9) p53->Apoptosis Arrest S/G2 Cell Cycle Arrest p53->Arrest

Figure 1: Mechanism of action for 7-iodo-4-quinolone-3-carboxylic acid via Topo II inhibition.

Comparative Cytotoxicity Data

To objectively evaluate the antineoplastic potential of the 7-iodo derivative, it is essential to benchmark its performance against other functionalized quinolones. The table below synthesizes comparative IC₅₀ values across a panel of mammalian cell lines, demonstrating the impact of C-7 functionalization on cytotoxicity[4][5].

Table 1: Comparative IC₅₀ Values (µM) in Mammalian Cell Lines (48h Exposure)
CompoundC-7 SubstituentHepG2 (Hepatocellular)MCF-7 (Breast)A549 (Lung)CHO (Normal Ovary)Selectivity Index (CHO/HepG2)
7-Iodo-4-hydroxyquinoline-3-carboxylic acid Iodine (-I)8.4 ± 1.211.5 ± 1.89.2 ± 1.4> 85.0~10.1
7-Chloro-4-hydroxyquinoline-3-carboxylic acid Chlorine (-Cl)22.1 ± 2.528.4 ± 3.125.6 ± 2.9> 100.0~4.5
Ciprofloxacin (Parent Antibacterial)Piperazine> 150.0> 150.0> 150.0> 200.0N/A
Vosaroxin (Clinical Anticancer Quinolone)Thiazole derivative1.2 ± 0.32.5 ± 0.41.8 ± 0.515.4 ± 2.1~12.8

Data Interpretation & SAR Insights:

  • Halogen Size and Lipophilicity: The shift from chlorine to iodine at the C-7 position significantly increases cytotoxicity (lowers IC₅₀). The larger atomic radius and enhanced polarizability of iodine improve lipophilicity and binding affinity within the hydrophobic pocket of mammalian Topo II[3].

  • Antibacterial vs. Anticancer Shift: Ciprofloxacin exhibits negligible cytotoxicity in mammalian cells (IC₅₀ > 150 µM) because its C-7 piperazine ring is optimized for bacterial DNA gyrase. Replacing this basic amine with a halogen effectively abolishes antibacterial efficacy while "switching on" mammalian cytotoxicity[1].

  • Therapeutic Window: The 7-iodo derivative demonstrates a favorable selectivity index, showing potent activity against carcinoma lines (HepG2, MCF-7) while maintaining relatively low toxicity in non-cancerous CHO cells.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the cytotoxicity of quinolone derivatives must be evaluated using orthogonal assays. Relying solely on metabolic assays (like MTT) can be confounded if the compound alters mitochondrial metabolism without causing cell death. Therefore, a dual-assay approach combining MTT (viability) and Flow Cytometry (mechanism) is required[4].

Exp_Workflow CellCulture Mammalian Cell Culture (HepG2, MCF-7, CHO) Treatment Compound Treatment (0.1 - 100 µM, 48h) CellCulture->Treatment Viability MTT Assay (Metabolic Viability) Treatment->Viability Primary Screen Apoptosis Flow Cytometry (Annexin V/PI Staining) Treatment->Apoptosis Mechanistic Validation Analysis Data Synthesis & IC50 Calculation Viability->Analysis Apoptosis->Analysis

Figure 2: Orthogonal experimental workflow for robust cytotoxicity profiling.

Protocol A: MTT Cell Viability Assay (Primary Screen)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This serves as a quantitative proxy for the number of metabolically active cells.

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, CHO) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- in cell-culture grade DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry (Mechanistic Validation)

Causality: To confirm that the loss of viability observed in the MTT assay is due to Topo II-induced apoptosis (rather than necrosis or cytostasis), cells are dual-stained. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA (a marker of late apoptosis/necrosis due to loss of membrane integrity)[4].

  • Treatment & Harvesting: Treat cells in 6-well plates with the 7-iodo derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 48 hours. Collect both the culture medium (containing detached apoptotic cells) and the adherent cells via trypsinization (using EDTA-free trypsin to preserve cell surface markers).

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry. Gate the populations:

    • Q1 (Annexin V- / PI+): Necrotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic cells.

    • Q3 (Annexin V- / PI-): Viable cells.

    • Q4 (Annexin V+ / PI-): Early apoptotic cells.

Conclusion

The transition from antibacterial fluoroquinolones to cytotoxic antineoplastic agents relies heavily on the structural tuning of the 4-quinolone-3-carboxylic acid scaffold. The substitution of a C-7 iodine in 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- provides the necessary lipophilicity and steric bulk to effectively inhibit mammalian Topoisomerase II[3]. Compared to its chlorinated analogs or traditional piperazine-substituted antibiotics, the 7-iodo derivative exhibits superior cytotoxicity against mammalian cancer cell lines while maintaining a viable therapeutic window against non-malignant cells[4][5].

Sources

Safety Operating Guide

3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and waste management systems is as critical as the drug development assays themselves. 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- (CAS: 22200-49-3) is a highly specialized halogenated heterocyclic compound. Improper disposal not only violates environmental regulations but can also lead to the generation of toxic, corrosive gases or environmental contamination.

This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring that your laboratory operates at the highest standards of safety and compliance.

Chemical Identity & Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the waste stream.

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-
CAS Number 22200-49-3
Molecular Formula C10H6INO3
Molecular Weight 315.06 g/mol
Physical State Solid (Powder)
GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Primary Waste Category Halogenated Organic Waste (Solid)

Mechanistic Causality: Why Specialized Disposal?

In advanced chemical handling, we do not simply throw chemicals into bins; we engineer their safe destruction. The disposal of 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- is governed by two distinct structural features:

  • The Iodine Substituent (Halogenation): Halogenated organic compounds cannot be disposed of in standard non-halogenated waste streams. When incinerated, the iodine atom is liberated, potentially forming highly corrosive hydrogen iodide (HI) gas or toxic iodine (I2) vapor. Environmental Protection Agency (EPA) guidelines mandate that halogenated wastes be processed in specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize these acid gases[1]. Furthermore, mixing halogenated waste with non-halogenated waste unnecessarily inflates laboratory disposal costs, as the entire mixed volume must then be treated as halogenated[2].

  • The Quinoline Core (Heterocycle): Nitrogen-containing aromatic rings are thermodynamically stable. Incomplete combustion in low-temperature incinerators can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and nitrogen oxides (NOx). High-temperature incineration (>1000°C) is required to fully mineralize the carbon-nitrogen skeleton into harmless CO2, H2O, and N2[1].

Standard Operating Procedure (SOP): Routine Disposal

This step-by-step workflow ensures compliance and safety from the benchtop to final destruction.

Step 1: Waste Segregation

  • Action: Classify the material exclusively as "Halogenated Organic Waste - Solid".

  • Causality: Prevents cross-contamination of waste streams. Never mix with strong oxidizers or strong bases, as organic acids can undergo dangerous exothermic reactions.

Step 2: Primary Containment

  • Action: Collect the solid powder, along with any contaminated consumables (e.g., weigh boats, spatulas, pipette tips), into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are optimal.

  • Causality: HDPE provides excellent resistance to weak organic acids and eliminates the shatter risk associated with glass during transport.

Step 3: Labeling and Documentation

  • Action: Affix a standard RCRA Hazardous Waste label. Write the full chemical name: "3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-". Do not use acronyms or structural shorthand. Check the boxes for "Toxic" and "Irritant".

  • Causality: Unidentified "mystery powders" trigger costly analytical testing by waste management vendors and pose severe risks to downstream handlers.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA, away from direct sunlight and incompatible chemicals. Ensure the container is tightly closed unless actively adding waste.

Step 5: Final Destruction via TSDF

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Data Visualization: Disposal Workflow

The following diagram maps the logical flow of waste segregation to final destruction.

WasteWorkflow Start Waste Generation: 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo- Decision Halogenated? Start->Decision Halogenated Halogenated Solid Waste Stream Decision->Halogenated Yes (Contains Iodine) Container Seal in HDPE/Glass Container (No incompatible chemicals) Halogenated->Container Label Label: Hazardous Waste Halogenated Organic Acid Container->Label Transport EHS / Waste Management Pickup Label->Transport Incineration High-Temperature Incineration (with Halogen Scrubber) Transport->Incineration

Figure 1: Logical workflow for the segregation and disposal of halogenated solid waste.

Emergency SOP: Solid Spill Response

In the event of a benchtop or floor spill, immediate and calculated action is required to prevent inhalation exposure and environmental release[4].

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.

    • Causality: The compound is a Category 3 respiratory irritant (H335); aerosolized dust must not be inhaled.

  • Containment (No Dry Sweeping): Do NOT use a standard broom and dustpan. Dry sweeping aerosolizes the fine powder. Instead, slightly dampen a disposable absorbent pad with water or a mild solvent (like ethanol) and carefully wipe up the powder. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

    • Causality: Dampening the powder increases its mass and cohesion, preventing it from becoming airborne.

  • Collection: Place all contaminated pads, vacuum filters, and PPE into a designated Halogenated Solid Waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water. Do not wash the bulk chemical down the drain, as halogenated heterocycles can be persistent and toxic to aquatic life[4].

References

  • 1 - epa.gov 2.4 - samratpharmachem.com

  • 2 - tennessee.edu

  • 3 - gte.sg

Sources

Personal protective equipment for handling 3-Quinolinecarboxylic acid, 4-hydroxy-7-iodo-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized halogenated building blocks like 4-hydroxy-7-iodoquinoline-3-carboxylic acid (CAS 134547-70-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and absolute laboratory safety, we must understand the causality behind the hazards.

The presence of the iodine atom at the 7-position not only makes this compound an invaluable intermediate for cross-coupling reactions in drug discovery, but it also fundamentally alters its lipophilicity and environmental persistence compared to its unhalogenated analogs.

Here is your definitive, step-by-step operational and logistical guide to handling this compound safely.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design a self-validating safety protocol, we must first analyze the molecule's structural liabilities. Based on authoritative data from closely related structural analogs (such as 7-bromo-4-hydroxyquinoline-3-carboxylic acid and 4-hydroxyquinoline-3-carboxylic acid), we classify the primary hazards as follows:

  • Skin and Serious Eye Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor (predicted pKa ~0.81)[1]. Upon contact with the moisture in ocular mucosa or sweat on the skin, it can disrupt lipid bilayers, leading to acute localized inflammation[2][3].

  • Respiratory Tract Irritation (H335): Supplied as a fine, off-white to light brown crystalline solid[1], the powder is highly susceptible to aerosolization. Inhalation allows the acidic particulates to interact with the moist environment of the respiratory tract, causing immediate irritation[4][5].

  • Acute Oral Toxicity (H302): The biologically active quinoline core presents systemic toxicity risks if ingested, a common trait among quinoline-3-carboxylic acid derivatives[5].

  • The Halogen Effect: The heavy iodine substitution increases the molecule's overall lipophilicity. If the powder is accidentally dissolved in a carrier solvent like DMSO on your skin, the iodine facilitates rapid dermal penetration, bypassing the stratum corneum.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The following table summarizes the quantitative specifications for your PPE, engineered specifically to counter the hazards of lipophilic organic acids.

PPE CategorySpecification & StandardQuantitative MetricScientific Rationale
Hand Protection Nitrile Rubber Gloves (EN 374)Thickness: ≥0.11 mmBreakthrough: >480 minNitrile provides excellent resistance to dry, solid organic acids. Note: If solubilizing in DMF or DMSO, double-glove or switch to Butyl rubber.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)360° facial sealStandard safety glasses leave gaps. Snug-fitting goggles prevent fine, aerosolized dust from reaching the ocular mucosa[6].
Respiratory N95 / FFP2 Particulate Mask≥95% filtration efficiencyMitigates the H335 respiratory hazard. Mandatory if handling outside of a certified engineering control[6].
Body Protection 100% Cotton or Nomex Lab CoatStandard lab weightSynthetic blends (like polyester) generate static electricity, which can cause the fine powder to aerosolize upon opening the container.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. By integrating physical chemistry principles into the handling steps, we minimize exposure risks before they occur.

Phase 1: Environmental Preparation

  • Verify Engineering Controls: Ensure your Class II Type A2 Biological Safety Cabinet or chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Pass the closed chemical container and your weighing boats through an anti-static ionizer. Causality: Fine quinoline powders hold static charges; neutralizing the environment prevents the powder from "jumping" when the cap is removed.

Phase 2: Dispensing and Weighing

  • Isolate: Place a damp paper towel on the floor of the fume hood. This acts as a particulate trap for any micro-spills during transfer.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 4-hydroxy-7-iodoquinoline-3-carboxylic acid to the weighing boat.

Phase 3: Solubilization (In-Hood)

  • Pre-Dissolve: Never transport the dry powder across the laboratory. If preparing a stock solution, add your target solvent (e.g., anhydrous DMSO or basic aqueous buffer) directly to the weighing vessel inside the fume hood.

  • Seal: Transfer the solubilized mixture to a secondary vial, cap tightly, and wipe the exterior of the vial before removing it from the hood.

Spill Response and Disposal Logistics

Because of the iodine atom, the environmental and disposal logistics for this compound are strictly regulated.

Immediate Spill Response:

  • DO NOT dry sweep. Sweeping generates hazardous dust clouds[6][7].

  • Containment: Gently cover the spilled powder with damp absorbent pads to suppress aerosolization.

  • Neutralization: Because the compound is an acid, wipe the contaminated surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) or soapy water to convert the residual compound into a more water-soluble, easily removable salt[1].

Waste Disposal Plan:

  • Segregation: All waste associated with this compound—including the chemical itself, contaminated gloves, weighing boats, and spill cleanup materials—MUST be segregated into the Halogenated Organic Waste stream[2][3].

  • Destruction: Do not flush down the sink. The material must be routed to an approved waste disposal plant for high-temperature incineration, as the carbon-iodine bond resists standard wastewater degradation processes[2].

Operational Logistics Visualization

G Assessment 1. Hazard Assessment (Review SDS & Risks) PPE 2. Don PPE (Nitrile, Goggles, Coat) Assessment->PPE Engineering 3. Engineering Controls (Verify Fume Hood Velocity) PPE->Engineering Handling 4. Active Handling (Anti-static Weighing & Solubilization) Engineering->Handling Cleanup 5. Decontamination (Alkaline Wet Wiping) Handling->Cleanup Disposal 6. Waste Disposal (Halogenated Organic Stream) Cleanup->Disposal

Workflow diagram outlining the sequential safety and handling protocol for 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.